molecular formula C8H12N2 B1451752 N-Methyl-1-(4-methylpyridin-2-YL)methanamine CAS No. 1060804-82-1

N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Cat. No.: B1451752
CAS No.: 1060804-82-1
M. Wt: 136.19 g/mol
InChI Key: MFGOBEMQKQQRKT-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-Methyl-1-(4-methylpyridin-2-yl)methanamine is a chemical compound that features a 4-methylpyridine ring substituted with a methylaminomethyl group. This structure classifies it as a secondary amine and a substituted pyridine, making it a potential intermediate in the synthesis of more complex organic molecules . Pyridine-containing amines are of significant interest in various research fields due to the electron-deficient nature of the pyridine ring, which influences its reactivity and ability to participate in coordination chemistry and nucleophilic substitution reactions . As a building block, this compound can be utilized in medicinal chemistry for the exploration of new therapeutic agents and in the development of agrochemicals. Its structural motif is commonly found in ligands designed to interact with biological receptors and enzymes. The specific research applications and mechanism of action for this compound are areas of ongoing investigation, and researchers are encouraged to consult the primary scientific literature for detailed studies. Please note that the information presented is based on structural analogs and general chemical principles. Specific data on the properties and reactivity of this exact compound may be limited. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

N-methyl-1-(4-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-4-10-8(5-7)6-9-2/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGOBEMQKQQRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(4-methylpyridin-2-YL)methanamine (CAS 1060804-82-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Information regarding N-Methyl-1-(4-methylpyridin-2-YL)methanamine is not extensively available in public literature. This guide has been constructed by leveraging data from structurally similar compounds, namely its isomers and analogs, to provide a scientifically grounded and comprehensive overview for researchers, scientists, and drug development professionals. The insights and protocols presented herein are based on established chemical principles and data from related molecules.

Introduction and Structural Analysis

This compound is a substituted pyridine derivative. Its structure features a pyridine ring, a foundational motif in numerous biologically active compounds, substituted with a methyl group at the 4-position and an N-methylaminomethyl group at the 2-position. This arrangement of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science.

The presence of two basic nitrogen atoms—the pyridine ring nitrogen and the secondary amine—makes this molecule a candidate for forming various salts and coordinating with metal centers. The substitution pattern on the pyridine ring is expected to influence its electronic properties, steric hindrance, and ultimately its reactivity and biological activity compared to its isomers.

Structural Analogs for Comparative Analysis:

  • N-methyl-1-(pyridin-2-yl)methanamine: Lacks the methyl group at the 4-position of the pyridine ring.

  • N-methyl-1-(pyridin-4-yl)methanamine: The N-methylaminomethyl group is at the 4-position.[1][2][3]

  • (4-Methylpyridin-2-yl)methanamine: A primary amine analog.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be extrapolated from its analogs. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and formulation development.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₈H₁₂N₂Based on chemical structure
Molecular Weight 136.19 g/mol Calculated from the molecular formula
Appearance Likely a liquid at room temperatureAnalogs like N-methyl-1-(pyridin-4-yl)methanamine are liquids.[2]
Boiling Point Estimated to be in the range of 200-230 °CBased on the boiling points of similar substituted pyridines.
Solubility Expected to be soluble in water and common organic solvents like ethanol, methanol, and acetone.The presence of polar amine and pyridine functionalities suggests solubility in polar solvents.
pKa Two pKa values are expected due to the two basic nitrogen atoms. The pyridine nitrogen's pKa will be influenced by the electron-donating methyl groups, and the secondary amine will have a typical pKa for alkylamines.General principles of acid-base chemistry.

Hypothetical Synthesis Protocol: Reductive Amination

A robust and widely applicable method for the synthesis of this compound is the reductive amination of 4-methylpyridine-2-carbaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.

Causality Behind Experimental Choices:
  • Reactants: 4-methylpyridine-2-carbaldehyde is the electrophilic carbonyl component, and methylamine is the nucleophilic amine.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards carbonyls than imines, minimizing side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common aprotic solvents for this reaction, as they are inert and effectively dissolve the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 4-methylpyridine-2-carbaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 equivalents, typically as a solution in THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram:

Reductive_Amination Reactants 4-Methylpyridine-2-carbaldehyde + Methylamine + DCM (Solvent) Imine_Formation Imine Formation (Room Temperature, 1-2h) Reactants->Imine_Formation Reduction Addition of NaBH(OAc)₃ (Reducing Agent) Imine_Formation->Reduction Reaction_Progression Stirring at RT (4-12h) Reduction->Reaction_Progression Workup Aqueous Work-up (NaHCO₃ solution) Reaction_Progression->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Reductive amination workflow for the synthesis of the target compound.

Potential Research Applications

Given its structure, this compound holds promise in several research areas:

  • Medicinal Chemistry: As a scaffold or building block for the synthesis of novel pharmaceutical agents. The pyridine moiety is a common feature in many approved drugs. The secondary amine provides a convenient handle for further functionalization to explore structure-activity relationships (SAR).

  • Coordination Chemistry: The bidentate nature of the molecule (coordination through the pyridine nitrogen and the secondary amine) makes it a potential ligand for the synthesis of novel metal complexes with interesting catalytic or material properties.

  • Agrochemicals: Substituted pyridines are also prevalent in agrochemicals, suggesting potential applications in the development of new herbicides, fungicides, or insecticides.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the known hazards of its structural analogs, the following precautions are recommended.

Hazard Identification (based on analogs):
  • Acute Toxicity: Analogs are often harmful if swallowed or in contact with skin.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[4]

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Engineering Controls:

    • Work in a well-ventilated fume hood to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.

    • Keep the container tightly closed.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures (General Recommendations):
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a compound with significant potential as a building block in various fields of chemical research. While direct experimental data is scarce, a comprehensive understanding of its likely properties, synthesis, and handling requirements can be effectively derived from the study of its structural analogs. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to safely handle and utilize this compound in their scientific endeavors. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications.

References

  • N-methyl-1-(pyridin-2-yl)methanamine. PubChem. Available from: [Link]

  • N-Methylpyridine-4-methylamine. PubChem. Available from: [Link]

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Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-1-(4-methylpyridin-2-yl)methanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the adage 'a potent molecule is not necessarily a successful drug' holds significant weight. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation, a cornerstone of which is the comprehensive characterization of its physicochemical properties. These intrinsic attributes of a molecule, including its ionization constant (pKa), lipophilicity (logP), and solubility, govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and in vivo efficacy.[1][2][3][4]

This technical guide focuses on this compound, a heterocyclic amine of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this document serves as a comprehensive framework for its physicochemical evaluation. We will present computed estimations for its key properties and provide detailed, field-proven experimental protocols for their empirical determination. This guide is designed to empower researchers to not only understand the 'what' but also the 'why' and 'how' of physicochemical characterization, ensuring robust and reproducible data generation for informed decision-making in drug development programs.

Molecular Identity and Structural Attributes

A clear understanding of the molecular structure is the foundation of any physicochemical assessment.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1060804-82-1[5]
Molecular Formula C₉H₁₄N₂-
Molecular Weight 150.22 g/mol -
Canonical SMILES CNC(C1=NC=CC(C)=C1)-

Caption: Basic molecular identifiers for this compound.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa of a molecule is the pH at which it is 50% ionized. For a basic compound like this compound, which possesses two nitrogen atoms (a pyridine ring nitrogen and a secondary amine), understanding its ionization state across the physiological pH range is critical. The pKa influences solubility, permeability across biological membranes, and target binding.[3]

Predicted pKa Values

Due to the presence of two basic centers, two pKa values are expected for this molecule. Computational predictions suggest the following approximate values:

ParameterPredicted Value
pKa₁ (Pyridine Nitrogen) ~ 5-6
pKa₂ (Aliphatic Amine) ~ 9-10

Caption: Predicted pKa values for the two basic centers of the molecule.

Experimental Determination of pKa

A robust experimental determination of pKa is non-negotiable for lead optimization. The choice of method depends on the compound's properties, such as its chromophore and solubility.

This classic and reliable method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added.[6][7]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water or a co-solvent system if solubility is a concern.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[8] For a molecule with two pKa values, two inflection points will be observed on the titration curve.

This method is suitable for compounds with a UV-active chromophore that changes upon ionization.[6][7]

Methodology:

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

  • Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and non-ionized forms is maximal) against the pH. The resulting sigmoidal curve will have an inflection point equal to the pKa.[6][9]

G cluster_pka pKa Determination Workflow start Start prep Prepare Compound Solution & pH Buffers start->prep measure Measure Absorbance vs. pH prep->measure plot Plot Absorbance vs. pH (Sigmoidal Curve) measure->plot pka Determine pKa (Inflection Point) plot->pka

Caption: UV-Vis spectrophotometry workflow for pKa determination.

Lipophilicity (logP): A Predictor of Membrane Permeability and More

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[10] It is a critical parameter influencing a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[2][11]

Predicted logP

Computational models provide an initial estimate of a compound's lipophilicity.

ParameterPredicted ValueSource
XLogP3 0.1[12]

Caption: Computationally predicted logP value.

Experimental Determination of logP

The shake-flask method is the gold standard for logP determination, though chromatographic methods offer higher throughput.

This method directly measures the partitioning of a compound between n-octanol and water.[6][10]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer of defined pH, e.g., pH 7.4) with n-octanol.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a separation funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13]

G cluster_logp Shake-Flask logP Determination start Start dissolve Dissolve Compound in Octanol/Buffer Mixture start->dissolve shake Shake to Equilibrate dissolve->shake separate Separate Phases shake->separate quantify Quantify Compound in Each Phase (HPLC) separate->quantify calculate Calculate logP quantify->calculate

Caption: Experimental workflow for the shake-flask logP method.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for parenteral formulations.[14] Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site. It is essential to distinguish between kinetic and thermodynamic solubility.

Experimental Determination of Solubility

This high-throughput assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[15][16][17] It is particularly useful for early-stage drug discovery.[14]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to induce precipitation.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) with shaking.[15]

  • Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by filtering the solution and quantifying the dissolved compound via UV-Vis spectroscopy.[14][16]

This method measures the true equilibrium solubility of a compound and is important for lead optimization and formulation development.[18][19][20]

Methodology:

  • Sample Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.[21]

Conclusion: A Roadmap for Comprehensive Physicochemical Assessment

The successful progression of this compound, or any drug candidate, through the discovery and development pipeline is critically dependent on a thorough understanding of its physicochemical properties. While computational tools provide valuable initial estimations, rigorous experimental determination of pKa, logP, and solubility is indispensable. The protocols detailed in this guide represent robust, industry-standard methodologies for obtaining high-quality, reproducible data. By integrating these practices early and consistently, research and development teams can build a solid foundation for identifying and optimizing drug candidates with a higher probability of clinical success.

References

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Retrieved from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education. Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved from [Link]

  • Physiochemical Properties in Drug Discovery. (2022, June 13). YouTube. Retrieved from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • N-Methylpyridine-4-methylamine. (n.d.). PubChem. Retrieved from [Link]

  • How to calculate pKa. (n.d.). BYJU'S. Retrieved from [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved from [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved from [Link]

  • (4-Methylpyridin-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]

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N-Methyl-1-(4-methylpyridin-2-YL)methanamine structural analysis and confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis and Confirmation of N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Executive Summary

This technical guide provides a comprehensive, multi-technique framework for the definitive structural analysis and confirmation of this compound. As a novel or specialized substituted pyridine, the rigorous confirmation of its molecular structure is paramount for applications in medicinal chemistry, materials science, and pharmacological research. The narrative moves beyond a simple listing of procedures to explain the causality behind the analytical strategy, ensuring a self-validating workflow from initial synthesis to final confirmation. We will detail the core spectroscopic and chromatographic techniques required, presenting predicted data, step-by-step protocols, and an integrated analysis that together provide an unambiguous structural assignment. This document serves as both a practical guide for laboratory execution and a reference for the principles of structural elucidation.

Compound Profile

The target molecule, this compound, possesses a distinct architecture comprising a 4-substituted pyridine ring linked to a secondary N-methylated amine via a methylene bridge. This combination of an aromatic heterocycle and a flexible, basic side-chain suggests potential utility as a scaffold in drug discovery. An accurate understanding of its properties is the foundation of its analysis.

PropertyValue / PredictionSource
IUPAC Name This compound-
Molecular Formula C₈H₁₂N₂-
Molecular Weight 136.19 g/mol -
Monoisotopic Mass 136.100048 Da-
SMILES CNCC1=NC=C(C)C=C1-
CAS Number Not readily available in public databases-

The Analytical Strategy: A Self-Validating Workflow

G cluster_prep Sample Preparation cluster_primary Core Identity Verification cluster_elucidation Detailed Structural Elucidation cluster_final Final Validation synthesis Synthesized Material (Assumed Structure: C₈H₁₂N₂) ms HRMS (ESI-TOF) Confirms: Molecular Formula (e.g., C₈H₁₂N₂) synthesis->ms Initial Checks ir FTIR Spectroscopy Confirms: Key Functional Groups (e.g., N-H, Pyridine Ring) synthesis->ir Initial Checks h_nmr ¹H NMR Spectroscopy Maps: Proton Environments & Neighbors ms->h_nmr Proceed if consistent ir->h_nmr Proceed if consistent c_nmr ¹³C NMR Spectroscopy Maps: Carbon Skeleton h_nmr->c_nmr Builds evidence nmr_2d 2D NMR (COSY, HSQC) Confirms: C-H & H-H Connectivity c_nmr->nmr_2d Builds evidence chrom HPLC-UV/CAD Confirms: Purity >95% nmr_2d->chrom Pre-requisite final Unambiguous Structural Confirmation chrom->final Final Verdict

Caption: The integrated workflow for structural confirmation.

Mass Spectrometry: Molecular Formula Confirmation

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the cornerstone of structural analysis. Its primary function is to provide an extremely accurate mass measurement of the molecular ion. This precision allows for the determination of a unique molecular formula, distinguishing it from other combinations of atoms that might have the same nominal mass. For this compound, we must confirm the formula C₈H₁₂N₂.

Predicted High-Resolution Mass Spectrum Data
Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺137.10732
[M+Na]⁺159.08927
[M+K]⁺175.06321
Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard (e.g., sodium formate or a commercial ESI-L solution) to ensure high mass accuracy (< 5 ppm).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is sufficient to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the molecular formula based on the measured accurate mass and compare it to the theoretical value for C₈H₁₂N₂. The isotopic pattern should also match the theoretical distribution for this formula.

Infrared Spectroscopy: Functional Group Identification

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive "fingerprint" of the molecule's functional groups. By identifying characteristic vibrations, we can confirm the presence of the secondary amine (N-H stretch), the aromatic pyridine ring (C=C/C=N stretches), and both aliphatic and aromatic C-H bonds. This quickly validates the major structural features.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3350 (weak, sharp)N-H StretchSecondary Amine
3010 - 3100C-H StretchAromatic (Pyridine)
2850 - 2960C-H StretchAliphatic (CH₃, CH₂)
~1600, ~1560, ~1470C=C and C=N StretchPyridine Ring
1430 - 1470C-H BendAliphatic (CH₃, CH₂)
1150 - 1250C-N StretchAliphatic Amine
~800-850C-H Out-of-Plane BendAromatic Substitution Pattern
Experimental Protocol: ATR-FTIR
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

  • Interpretation: Correlate the observed absorption bands with the predicted vibrations to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atom-to-atom connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of all protons, while ¹³C NMR maps the carbon backbone. Together, they allow for the complete assembly of the molecular puzzle.

Caption: Labeled structure for NMR assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Proton LabelPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H6 ~8.4d1HProton on pyridine ring adjacent to N, deshielded.
H5 ~7.1d1HAromatic proton ortho to the C-CH₃ group.
H3 ~7.0s1HAromatic proton between two substituents.
H7 (CH₂) ~3.8s2HMethylene protons adjacent to aromatic ring and N.
H10 (C-CH₃) ~2.4s3HMethyl group on the aromatic ring.
H9 (N-CH₃) ~2.5s3HMethyl group on the secondary amine.
H8 (NH) 1.5 - 2.5br s1HExchangeable proton on secondary amine; broad signal.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon LabelPredicted Shift (δ, ppm)Rationale
C2 ~160Aromatic C adjacent to N and bearing the side chain.
C6 ~149Aromatic C adjacent to N.
C4 ~147Aromatic C bearing the methyl group.
C5 ~123Aromatic C.
C3 ~121Aromatic C.
C7 (CH₂) ~55Aliphatic C adjacent to ring and N.
C9 (N-CH₃) ~36Aliphatic C of the N-methyl group.
C10 (C-CH₃) ~21Aliphatic C of the ring methyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (~0-10 ppm) and the relaxation delay is sufficient (~5 seconds) for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (if necessary): If assignments are ambiguous, acquire a COSY spectrum to confirm H-H couplings and an HSQC spectrum to correlate protons directly to their attached carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H signals.

Chromatographic Purity Assessment

Experimental Protocol: Reverse-Phase HPLC
  • System Setup: Use a C18 reverse-phase column. The mobile phase will typically be a gradient of water and acetonitrile or methanol, with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analyte.

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL.

  • Method Development: Develop a gradient elution method (e.g., 5% to 95% acetonitrile over 15 minutes) to ensure all components are eluted from the column.

  • Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm or 265 nm). A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in parallel for universal detection of non-chromophoric impurities.

  • Analysis: Inject the sample and integrate the area of all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The target purity for structural confirmation should be >95%.

Integrated Data Analysis & Final Confirmation

  • HRMS confirmed the molecular formula is C₈H₁₂N₂ .

  • FTIR confirmed the presence of a secondary amine , an aromatic pyridine ring , and aliphatic C-H bonds .

  • ¹³C NMR showed 8 distinct carbon signals , matching the molecular formula and consistent with the predicted chemical environments.

  • ¹H NMR revealed the correct number of protons in distinct chemical environments with appropriate integrations (1H, 1H, 1H for aromatic; 2H, 3H, 3H for aliphatic; 1H for NH). The observed chemical shifts and multiplicities align perfectly with the proposed structure of this compound.

  • HPLC demonstrated the sample is >95% pure , validating that the spectroscopic data represents the target compound and not a mixture.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem National Center for Biotechnology Information. PubChem Compound Summary for CID 15144432, (4-Methylpyridin-2-yl)methanamine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

The Alchemist's Guide to a Privileged Scaffold: Synthesis Pathways for Picolinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The picolinamine (2-(aminomethyl)pyridine) framework has cemented its status as a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent ability to chelate metals and participate in hydrogen bonding has made it a cornerstone in the design of a diverse array of therapeutic agents. Picolinamine derivatives have demonstrated significant potential in oncology, infectious diseases, and metabolic disorders, underscoring the critical need for robust and versatile synthetic strategies. This guide provides a comprehensive exploration of the core synthetic pathways for constructing and functionalizing picolinamine derivatives, offering field-proven insights into the rationale behind experimental choices and methodologies. We will delve into both classical and contemporary approaches, from foundational condensation reactions to the elegance of transition-metal-catalyzed C-H functionalization. Each section is designed to be a self-validating system, complete with detailed protocols and mechanistic considerations to empower researchers in their quest for novel bioactive molecules.

The Picolinamine Core: A Foundation for Discovery

The strategic importance of the picolinamine scaffold lies in its unique combination of a basic pyridine nitrogen, a flexible aminomethyl linker, and an aromatic ring amenable to substitution. This arrangement provides a versatile platform for interacting with a multitude of biological targets. Before exploring the derivatization of this core, it is essential to understand the primary methods for its construction.

Classical Approaches to the Picolinamine Backbone

The synthesis of the fundamental 2-(aminomethyl)pyridine structure can be achieved through several well-established methods, primarily involving the reduction of a suitable precursor.

A common and direct route to picolinamine involves the reduction of 2-cyanopyridine. This transformation can be accomplished using various reducing agents, with the choice often depending on the desired scale and available resources.

  • Catalytic Hydrogenation: This method is highly efficient and scalable. The use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a clean reduction to the corresponding amine.

    Experimental Protocol: Catalytic Hydrogenation of 2-Cyanopyridine

    • In a high-pressure hydrogenation vessel, dissolve 2-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield picolinamine. Further purification can be achieved by distillation or crystallization if necessary.

  • Chemical Reduction: For smaller-scale syntheses or when high-pressure hydrogenation is not feasible, chemical reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid can be employed.

Picolinic acid serves as another readily available starting material for the synthesis of the picolinamine core.

  • Amidation followed by Reduction: Picolinic acid can be converted to its corresponding amide, picolinamide, through standard amide coupling reactions (e.g., using thionyl chloride followed by an amine source). The resulting amide can then be reduced to picolinamine using a strong reducing agent like LiAlH₄.

Visualization of Core Synthesis Pathways

Picolinamine Core Synthesis Picolinic_Acid Picolinic Acid Picolinamide Picolinamide Picolinic_Acid->Picolinamide Amidation Cyanopyridine 2-Cyanopyridine Picolinamine Picolinamine Cyanopyridine->Picolinamine Reduction (e.g., H2/Pd-C, LiAlH4) Picolinamide->Picolinamine Reduction (e.g., LiAlH4)

Caption: Key synthetic routes to the picolinamine core.

The Art of Derivatization: Building Complexity

With the picolinamine scaffold in hand, the focus shifts to its derivatization to explore the chemical space and optimize biological activity. These strategies can be broadly categorized into modifications of the aminomethyl group and functionalization of the pyridine ring.

N-Functionalization of the Aminomethyl Group

The primary amine of picolinamine is a versatile handle for introducing a wide range of substituents.

The formation of an amide bond via acylation is one of the most fundamental and widely employed methods for derivatizing picolinamine. The resulting picolinamide derivatives are a significant class of compounds in their own right and also serve as key intermediates in directing group strategies.

Experimental Protocol: General Synthesis of Picolinamide Derivatives

  • Dissolve picolinamine (1 equivalent) and a suitable base, such as triethylamine or diisopropylethylamine (1.5-2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired picolinamide derivative.

Reductive amination provides a powerful means to introduce alkyl substituents onto the amine nitrogen. This reaction involves the condensation of picolinamine with an aldehyde or ketone to form a transient imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Functionalization of the Pyridine Ring

Introducing substituents onto the pyridine ring is crucial for modulating the electronic properties, solubility, and steric profile of picolinamine derivatives, thereby fine-tuning their interaction with biological targets.

While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, these reactions can be performed under forcing conditions. Nitration and halogenation are common examples.

Cross-coupling reactions have revolutionized the synthesis of substituted pyridines.[1] These methods offer a highly modular and efficient way to form carbon-carbon and carbon-heteroatom bonds.[2] To utilize these reactions, a halogenated picolinamine derivative is typically required as a starting material.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura coupling of a halo-picolinamine derivative with a boronic acid or ester is a robust and widely used method.[3]

  • Buchwald-Hartwig Amination: This reaction enables the introduction of nitrogen-based nucleophiles, providing access to a wide range of amino-substituted picolinamine derivatives.[4]

  • Sonogashira Coupling: For the installation of alkyne moieties, the Sonogashira coupling of a halo-picolinamine with a terminal alkyne is the method of choice.[1]

Table 1: Overview of Common Cross-Coupling Reactions for Pyridine Functionalization

Reaction NameBond FormedCoupling PartnersTypical Catalyst
Suzuki-MiyauraC(sp²) - C(sp²)Aryl/Vinyl Halide + Boronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂
Buchwald-HartwigC(sp²) - NAryl Halide + AminePd₂(dba)₃ with a phosphine ligand
SonogashiraC(sp²) - C(sp)Aryl Halide + Terminal AlkynePd catalyst with a Cu(I) co-catalyst

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// Nodes Start [label="Halo-Picolinamine Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura Coupling\n(+ Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig Amination\n(+ Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling\n(+ Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Aryl [label="Aryl-Substituted Picolinamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Amino [label="Amino-Substituted Picolinamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Alkynyl [label="Alkynyl-Substituted Picolinamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Suzuki; Start -> Buchwald; Start -> Sonogashira; Suzuki -> Product_Aryl; Buchwald -> Product_Amino; Sonogashira -> Product_Alkynyl; }

Caption: Cross-coupling strategies for pyridine ring functionalization.

Advanced Strategies: C-H Functionalization

The direct functionalization of C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient approach to creating complex molecules.[5] In the context of picolinamine derivatives, the picolinamide moiety has emerged as an excellent directing group, enabling regioselective functionalization of otherwise unreactive C-H bonds.[6]

The Picolinamide Directing Group

The picolinamide group acts as a bidentate ligand, coordinating to a transition metal catalyst and positioning it in close proximity to a specific C-H bond, typically at the ortho-position of an adjacent aryl group or at the γ-position of an aliphatic chain.[7] This directed C-H activation facilitates a wide range of transformations.

Cobalt-Catalyzed C-H Functionalization

Cobalt catalysis has gained prominence as a cost-effective and sustainable alternative to more expensive noble metals for C-H functionalization. Picolinamide-directed, cobalt-catalyzed reactions have been successfully employed for:

  • Annulation with Alkynes: To construct isoquinoline and related heterocyclic systems.

  • Carbonylation: To introduce carbonyl functionalities.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis remains a workhorse in C-H activation. Picolinamide-directed, palladium-catalyzed reactions have been extensively developed for:

  • Arylation: Introducing aryl groups from aryl halides or other coupling partners.

  • Alkylation, Alkenylation, and Alkynylation: Forming various C-C bonds.

  • Acylation and Alkoxylation: Installing C-O and C-C=O bonds.

CH_Functionalization Substrate Picolinamide Substrate (e.g., N-Benzylpicolinamide) Catalyst Transition Metal Catalyst (e.g., Co, Pd) Substrate->Catalyst Coordination via Picolinamide Product Functionalized Product Catalyst->Product C-H Activation & Functionalization Coupling_Partner Coupling Partner (Alkyne, Aryl Halide, etc.) Coupling_Partner->Catalyst

Caption: General schematic of picolinamide-directed C-H functionalization.

Cleavage of the Picolinamide Directing Group

A crucial aspect of this strategy is the ability to remove the picolinamide directing group after the desired C-H functionalization has been achieved. Efficient methods for the cleavage of the picolinamide moiety, for instance, via nickel-catalyzed esterification, have been developed to release the free amine, thereby completing the synthesis of the functionalized picolinamine derivative.[8][9]

Conclusion and Future Outlook

The synthesis of picolinamine derivatives is a dynamic and evolving field. While classical methods provide a solid foundation for accessing the core scaffold and its simpler analogues, modern transition-metal-catalyzed reactions, particularly C-H functionalization, have opened up new avenues for creating molecular complexity with unprecedented efficiency. The ability to selectively functionalize the pyridine ring and the aminomethyl group, coupled with the power of directed C-H activation, provides a formidable toolkit for medicinal chemists. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect the development of even more sophisticated and sustainable synthetic pathways, further solidifying the role of picolinamine derivatives in the future of drug discovery.

References

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  • Dandela, R., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Retrieved from [Link]

  • Han, D., et al. (2023). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate. Retrieved from [Link]

  • Picolinamide directrd δ‐C−H activation of amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. (2020). PubMed Central. Retrieved from [Link]

  • Dandela, R., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. Retrieved from [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Publishing. Retrieved from [Link]

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  • Non-Covalent Functionalization of Graphene Oxide-Supported 2-Picolyamine-Based Zinc(II) Complexes as Novel Electrocatalysts for Hydrogen Production. (2022). MDPI. Retrieved from [Link]

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  • Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (2002). PubMed. Retrieved from [Link]

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  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). PubMed Central. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed Central. Retrieved from [Link]

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Sources

The Architectural Versatility of the Pyridine Ring: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Heterocyclic Scaffold

The pyridine ring, a simple six-membered heterocycle, stands as a cornerstone in the edifice of modern chemistry and pharmacology. Its unique electronic properties, characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, confer upon it a remarkable versatility to interact with a vast array of biological targets. This inherent reactivity, coupled with the ease of its chemical modification, has led to the development of a diverse and impactful portfolio of substituted pyridine compounds. From ensuring global food security through potent agrochemicals to advancing human health with life-saving pharmaceuticals, the influence of this scaffold is undeniable.

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the core mechanisms of action of substituted pyridine compounds. Moving beyond a superficial cataloging of effects, we will delve into the molecular intricacies that govern their biological activity. By dissecting the causality behind experimental choices and grounding our discussion in established protocols, this guide aims to provide not only knowledge but also actionable insights for those working at the forefront of chemical biology and drug discovery.

I. Herbicidal Action: Mimicry and Mayhem in Plant Signaling

Substituted pyridines, particularly the pyridine carboxylic acids, represent a major class of selective herbicides, prized for their efficacy against broadleaf weeds in cereal crops. Their primary mechanism of action is a masterful deception: they mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).[1][2][3] However, unlike the transient nature of endogenous auxin, these synthetic mimics are more stable and persistent, leading to a sustained and ultimately lethal overstimulation of auxin signaling pathways.[1]

A. The Molecular Hijacking of Auxin Perception

The herbicidal cascade is initiated at the level of auxin perception. Pyridine carboxylic acids bind to the same receptors as IAA, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).[4]

  • Binding and Degradation: The binding of the pyridine-based auxin mimic to the TIR1/AFB receptor acts as a molecular "glue," promoting the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[4] This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[4]

  • Gene Expression Unleashed: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that bind to auxin-responsive elements in the promoters of various genes, leading to their expression.[4]

B. Downstream Consequences: A Cascade of Phytotoxicity

The uncontrolled expression of auxin-responsive genes triggers a series of physiological and biochemical events that culminate in plant death.

  • Ethylene and Abscisic Acid (ABA) Biosynthesis: A key consequence of sustained auxin signaling is the dramatic upregulation of ethylene biosynthesis.[1] This ethylene burst, in turn, stimulates the production of abscisic acid (ABA) by inducing the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the ABA biosynthesis pathway.[5]

  • Cellular Disruption: The hormonal imbalance leads to a plethora of detrimental effects, including uncontrolled cell division and elongation, epinasty (downward bending of leaves), stem twisting, and disruption of vascular tissues, ultimately leading to the death of the plant.[2][3]

Experimental Workflow: Investigating Auxin Mimicry

Auxin_Mimicry_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis receptor_binding Receptor Binding Assay gene_expression Gene Expression Analysis (qRT-PCR) gene_expression->receptor_binding Confirm target engagement seedling_assay Seedling Growth Assay phenotypic_analysis Phenotypic Analysis seedling_assay->phenotypic_analysis Observe morphological changes phenotypic_analysis->gene_expression Correlate phenotype with gene expression

Experimental Protocol: Root Elongation Assay for Auxin-like Activity

This protocol provides a fundamental method to assess the auxin-like activity of substituted pyridine compounds by observing their effect on the root growth of susceptible plant seedlings, such as Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose[4]

  • Agar

  • Petri dishes (90 mm)

  • Substituted pyridine compound to be tested

  • Solvent for the test compound (e.g., DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 50% bleach solution with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile water.

    • Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare 1/2 MS medium according to the manufacturer's instructions, adjusting the pH to 5.8 before adding agar.[4]

    • Autoclave the medium and cool to approximately 50-60°C.

    • Add the test pyridine compound (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the agar plates, arranging them in a line at the top of the plate.

    • Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Plot the average root length against the concentration of the pyridine compound to generate a dose-response curve.[6][7]

II. Fungicidal Mechanisms: Disrupting Respiration and Integrity

Substituted pyridine compounds have emerged as a significant class of fungicides, combating a wide range of plant pathogenic fungi. Their modes of action are diverse, primarily targeting cellular respiration and the integrity of the fungal cell membrane.

A. Succinate Dehydrogenase Inhibition (SDHI): Choking the Krebs Cycle

A prominent class of pyridine-based fungicides are the pyridine carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[8] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex embedded in the inner mitochondrial membrane that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[9][10]

  • Mechanism of Inhibition: Pyridine carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex.[8] This binding physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from succinate to the electron transport chain.[9]

  • Consequences of Inhibition: The inhibition of SDH leads to a cascade of detrimental effects:

    • Disruption of the TCA Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a disruption of the entire TCA cycle.[9][11]

    • Impaired Energy Production: The blockage of electron flow to the electron transport chain severely curtails ATP synthesis through oxidative phosphorylation.

    • Cellular Demise: The resulting energy deficit and metabolic chaos ultimately lead to the cessation of fungal growth and cell death.

Signaling Pathway: SDH Inhibition by Pyridine Carboxamides

SDHI_Pathway Pyridine_Carboxamide Pyridine Carboxamide (SDHI) SDH SDH Pyridine_Carboxamide->SDH inhibits

Experimental Protocol: Succinate Dehydrogenase Activity Assay

This colorimetric assay measures the activity of SDH in fungal extracts, allowing for the evaluation of the inhibitory potential of pyridine compounds.

Materials:

  • Fungal mycelia

  • Ice-cold SDH Assay Buffer[5][12]

  • SDH Substrate Mix (containing succinate)[12]

  • SDH Probe (an artificial electron acceptor, e.g., DCIP)[12]

  • 96-well microplate

  • Microplate reader

  • Test pyridine compound

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Sample Preparation:

    • Harvest fungal mycelia and wash with ice-cold water.

    • Homogenize a known weight of mycelia (e.g., 10 mg) in ice-cold SDH Assay Buffer.[5]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]

    • Collect the supernatant, which contains the mitochondrial fraction with SDH.

  • Assay Setup:

    • In a 96-well plate, add the sample supernatant to the designated wells.

    • Add the test pyridine compound at various concentrations to the sample wells. Include a solvent control.

    • Prepare a reaction mixture containing SDH Assay Buffer, SDH Substrate Mix, and SDH Probe.[12]

  • Measurement:

    • Add the reaction mixture to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCIP) in kinetic mode for 10-30 minutes at 25°C.[5][12] The decrease in absorbance corresponds to the reduction of the probe by SDH activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance for each well.

    • Determine the percent inhibition of SDH activity for each concentration of the pyridine compound relative to the solvent control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

B. Disruption of Plasma Membrane Integrity

Certain pyridine-based fungicides exert their effect by compromising the fungal plasma membrane. This can occur through various mechanisms, including interference with lipid biosynthesis or direct interaction with membrane components.

  • Mechanism of Disruption: The precise molecular targets can vary. Some compounds may inhibit enzymes involved in the synthesis of essential membrane lipids like ergosterol. Others may directly intercalate into the lipid bilayer, altering its fluidity and permeability.

  • Consequences of Disruption: A compromised plasma membrane leads to:

    • Leakage of Cellular Contents: Essential ions and small molecules leak out of the cell.

    • Disruption of Ion Gradients: The electrochemical gradients across the membrane, vital for numerous cellular processes, are dissipated.

    • Cell Lysis: In severe cases, the loss of osmotic balance can lead to cell swelling and lysis.

III. Insecticidal Activity: Targeting the Nervous System

Substituted pyridine compounds are a cornerstone of modern insecticide development, primarily targeting the insect nervous system for their potent and often selective action. Two major mechanisms of action dominate this class of insecticides: modulation of nicotinic acetylcholine receptors and blockade of GABA-gated chloride channels.

A. Nicotinic Acetylcholine Receptor (nAChR) Modulation

The neonicotinoids, a prominent class of insecticides containing a pyridine ring, act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[13][14] These receptors are ligand-gated ion channels crucial for fast excitatory neurotransmission in the insect central nervous system.[13]

  • Mechanism of Action: Neonicotinoids bind to the acetylcholine binding site on the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine.[15] However, unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, neonicotinoids are poor substrates for this enzyme. This leads to a persistent and irreversible opening of the ion channel.[13]

  • Consequences of Activation: The continuous influx of cations through the open nAChR channels results in:

    • Sustained Depolarization: The neuron remains in a state of constant excitation.

    • Hyperexcitation and Paralysis: The overstimulation of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.

Experimental Workflow: Characterizing nAChR Modulators

nAChR_Workflow cluster_functional Functional Assays cluster_binding Binding Assays patch_clamp Patch-Clamp Electrophysiology calcium_imaging Calcium Imaging patch_clamp->calcium_imaging Validate cellular response radioligand_binding Radioligand Binding Assay radioligand_binding->patch_clamp Confirm functional effect

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation

This technique allows for the direct measurement of ion channel activity in response to the application of a test compound.

Materials:

  • Cells expressing the target nAChR (e.g., Xenopus oocytes or a stable mammalian cell line)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Internal and external physiological saline solutions

  • Test pyridine compound

  • Agonist (e.g., acetylcholine or nicotine)

Procedure:

  • Cell Preparation:

    • Culture the cells expressing the nAChR of interest on coverslips.

  • Pipette Preparation:

    • Pull glass micropipettes to a fine tip (resistance of 3-7 MΩ).

    • Fill the pipette with the internal solution.

  • Patching and Recording:

    • Using the micromanipulator, bring the pipette into contact with the cell membrane to form a high-resistance seal (giga-seal).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -70 mV).

    • Apply the agonist to the cell to elicit a baseline current response.

    • Apply the test pyridine compound, followed by the agonist, to observe any modulation of the current.

  • Data Analysis:

    • Measure the amplitude of the current responses.

    • Compare the current amplitude in the presence and absence of the test compound to determine its effect (agonist, antagonist, or modulator).

    • Generate dose-response curves to determine the EC50 or IC50 of the compound.

B. GABA-Gated Chloride Channel Blockade

Certain substituted pyridine insecticides act as non-competitive antagonists of the GABA-gated chloride channel, also known as the GABAA receptor. This receptor is the primary mediator of inhibitory neurotransmission in the insect central nervous system.

  • Mechanism of Action: These pyridine derivatives bind to a site within the chloride ion channel pore of the GABAA receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, stabilizing it in a non-conducting state and preventing the influx of chloride ions, even when GABA is bound.

  • Consequences of Blockade: The blockage of the GABA-gated chloride channel leads to:

    • Reduced Neuronal Inhibition: The normal inhibitory signals in the central nervous system are diminished.

    • Hyperexcitation and Convulsions: The loss of inhibition results in uncontrolled neuronal firing, leading to hyperexcitation, convulsions, and ultimately, the death of the insect.

IV. Pharmaceutical Applications: Precision Targeting of Disease Pathways

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[12] Its ability to form hydrogen bonds and engage in π-π stacking interactions, combined with its favorable pharmacokinetic properties, makes it an ideal building block for designing highly specific and potent therapeutic agents.[12] A predominant mechanism of action for many pyridine-containing drugs is the inhibition of protein kinases.

A. Kinase Inhibition: Halting Aberrant Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Mechanism of Inhibition: Pyridine-based kinase inhibitors are typically designed to be ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of substrate proteins. The specificity of these inhibitors is achieved by exploiting subtle differences in the ATP-binding sites of different kinases.

  • Therapeutic Applications: Pyridine-containing kinase inhibitors have been successfully developed to treat various cancers by targeting specific kinases that drive tumor growth and survival. Examples include inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and various cyclin-dependent kinases (CDKs).[16]

Signaling Pathway: Pyridine-Based Kinase Inhibition

Kinase_Inhibition_Pathway Pyridine_Inhibitor Pyridine-Based Kinase Inhibitor Receptor_Kinase Receptor_Kinase Pyridine_Inhibitor->Receptor_Kinase inhibits

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a widely used colorimetric method to determine the cytotoxicity of a compound against cancer cell lines.[17][18]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • Test pyridine compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test pyridine compound for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating at 4°C for 1 hour.[18]

  • Staining:

    • Wash the plates with water and air dry.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.[18]

  • Washing and Solubilization:

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.[18]

    • Solubilize the bound dye by adding Tris base solution to each well.

  • Measurement and Analysis:

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

V. Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of various substituted pyridine compounds.

Table 1: IC50 Values of Pyridine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Pyridine-ureaVEGFR-23,930 - 5,000[19]
PyrazolopyridineCDK2240 - 930[16]
Imidazo[4,5-b]pyridinePIM-114.3 - 42.3[20]
AminopyridineVRK1150[21]
Pyridine DerivativeTYK2870[22]

Table 2: EC50 Values of Pyridine-Based Fungicides

Compound ClassFungal SpeciesEC50 (µM)Reference
Hybrid bis-imidazole-pyridine saltBotrytis cinerea0.011 - 0.031[23]
AnilinopyrimidinePenicillium digitatum0.137 (µg/mL)[24]
Pyridinylmethyl-benzamidePhytophthora infestansVaries by lineage[25]

VI. Conclusion and Future Perspectives

The pyridine ring continues to be a remarkably fruitful scaffold in the development of bioactive compounds. The diverse mechanisms of action highlighted in this guide, from the subtle mimicry of plant hormones to the precise inhibition of cancer-driving kinases, underscore the chemical and biological adaptability of this heterocycle.

Future research will undoubtedly continue to leverage the unique properties of the pyridine ring. The exploration of novel substitution patterns will likely yield compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the integration of pyridine moieties into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, holds immense promise for the development of next-generation therapeutics and agrochemicals. As our understanding of complex biological systems deepens, the pyridine scaffold is poised to remain an indispensable tool for scientists seeking to modulate these systems with precision and efficacy.

VII. References

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  • Perry, T., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009960. [Link]

  • Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. In Weed Science. Ohio State University Pressbooks. [Link]

  • ResearchGate. (n.d.). EC 50 Values of Some of the Target Compounds against the Test Fungi. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. [Link]

  • Enna, S. J., & Bylund, D. B. (2009). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6(Unit 6.7). [Link]

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  • Bernas, T., & Wlodkowic, D. (2004). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Acta Biochimica Polonica, 51(3), 775-779. [Link]

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  • Thevkar, P., et al. (2024). Structural and Biophysical Dynamics of Fungal Plasma Membrane Proteins and Implications for Echinocandin Action in Candida glabrata. bioRxiv. [Link]

  • Abdel-Aziz, A. A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4478. [Link]

  • Zhang, J., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1638. [Link]

  • ResearchGate. (n.d.). Tendency chart of some index. (a) plasma membrane integrity of P. italicum spores. [Link]

  • M-C. C. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Schwalbe, M., et al. (2023). Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. International Journal of Molecular Sciences, 24(17), 13190. [Link]

  • Blazich, F. A., & Wright, A. N. (2007). Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice. Journal of Environmental Horticulture, 25(3), 166-185. [Link]

  • Lichius, A., et al. (2019). Plasma Membrane Integrity During Cell-Cell Fusion and in Response to Pore-Forming Drugs Is Promoted by the Penta-EF-Hand Protein PEF1 in Neurospora crassa. Genetics, 212(4), 1399-1412. [Link]

  • Zhang, A., et al. (2008). Insect nicotinic acetylcholine receptors (nAChRs): Important amino acid residues contributing to neonicotinoid insecticides selectivity. African Journal of Biotechnology, 7(25). [Link]

  • Piepho, H. P. (2023). Evaluating several dose-response curves with a common zero level. Journal of Agronomy and Crop Science, 209(4), 543-547. [Link]

  • ResearchGate. (n.d.). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. [Link]

  • Shani, E., et al. (2023). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. Nature Biotechnology, 41(12), 1766-1775. [Link]

  • Viiliäinen, J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8099-8111. [Link]

  • Al-Salahi, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6261. [Link]

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  • Jean-Baptiste, E., et al. (2021). Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure. International Journal of Molecular Sciences, 22(10), 5122. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Li, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Inflammation Research, 15, 2345-2357. [Link]

  • Thevkar, P., et al. (2021). Cryo-Electron Tomography of Candida glabrata Plasma Membrane Proteins. Journal of Fungi, 7(2), 120. [Link]

  • Ljung, K. (2013). Control of Endogenous Auxin Levels in Plant Root Development. Plants, 2(3), 339-361. [Link]

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  • Farkas, B., et al. (2024). Mapping of the Lipid-Binding Regions of the Antifungal Protein NFAP2 by Exploiting Model Membranes. Biochemistry, 63(17), 2411-2421. [Link]

  • El-Sayed, N. A. E., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47259-47278. [Link]

  • Malm, E., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 8(21), 18765-18776. [Link]

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Spectroscopic Characterization of N-Methyl-1-(4-methylpyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(4-methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its use in further research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a reference for researchers synthesizing or working with this molecule, aiding in its identification and characterization. This guide will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and present the predicted data in a clear, accessible format.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a 4-methylpyridine ring substituted at the 2-position with an N-methylmethanamine side chain.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH6 (proton on pyridine ring)
~7.0s1HH3 (proton on pyridine ring)
~6.9d1HH5 (proton on pyridine ring)
~3.8s2H-CH₂- (methylene bridge)
~2.5s3HN-CH₃ (N-methyl group)
~2.4s3HAr-CH₃ (pyridine methyl group)
~1.9br s1H-NH- (amine proton)

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons (H6, H3, H5): The protons on the pyridine ring will appear in the aromatic region (δ 6.5-8.5 ppm). H6, being adjacent to the electronegative nitrogen, is expected to be the most downfield. H3 and H5 will be further upfield. The methyl group at the 4-position will have a slight shielding effect on the adjacent protons.

  • Methylene Protons (-CH₂-): The methylene protons are adjacent to the aromatic ring and the nitrogen atom, leading to a downfield shift, expected around δ 3.8 ppm. Due to free rotation, these protons are expected to appear as a singlet.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will be found in the aliphatic region, typically around δ 2.5 ppm.

  • Pyridine Methyl Protons (Ar-CH₃): The methyl group on the pyridine ring will also be in the aliphatic region, with a chemical shift around δ 2.4 ppm.

  • Amine Proton (-NH-): The amine proton will appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on concentration and solvent.

Experimental Protocol for ¹H NMR Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample B in ~0.7 mL of CDCl₃ A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Lock and shim D->E F Acquire ¹H spectrum E->F G Set spectral width (~16 ppm) F->G H Number of scans: 16-32 F->H I Apply Fourier transform F->I J Phase correction I->J K Baseline correction J->K L Integration K->L M Peak picking L->M

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158C2 (pyridine ring)
~149C6 (pyridine ring)
~147C4 (pyridine ring)
~123C5 (pyridine ring)
~121C3 (pyridine ring)
~55-CH₂- (methylene bridge)
~36N-CH₃ (N-methyl group)
~21Ar-CH₃ (pyridine methyl group)

Rationale for Predicted Chemical Shifts:

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) and the carbon bearing the methyl group (C4) will be the most downfield.

  • Aliphatic Carbons: The methylene carbon (-CH₂-) is expected around δ 55 ppm due to the influence of the adjacent nitrogen and aromatic ring. The N-methyl carbon (N-CH₃) will be further upfield at approximately δ 36 ppm, and the pyridine methyl carbon (Ar-CH₃) will be the most upfield at around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, broadN-H stretch (secondary amine)
3010 - 3100MediumC-H stretch (aromatic)
2850 - 2960MediumC-H stretch (aliphatic)
1590 - 1610StrongC=C and C=N stretching (pyridine ring)
1450 - 1490MediumC-H bend (aliphatic)
1000 - 1350MediumC-N stretch

Rationale for Predicted Absorptions:

  • N-H Stretch: The secondary amine will show a characteristic broad absorption in the region of 3300-3500 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to strong absorptions in the 1590-1610 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
150[M]⁺ (Molecular ion)
135[M - CH₃]⁺
107[M - CH₂NHCH₃]⁺
93[4-methylpyridine]⁺
44[CH₂=NHCH₃]⁺

Rationale for Fragmentation:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 150, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the loss of a radical from the carbon adjacent to the nitrogen. In this case, cleavage of the C-C bond between the methylene group and the pyridine ring would lead to the formation of a fragment at m/z 44 ([CH₂=NHCH₃]⁺).

  • Loss of Methyl Group: Loss of a methyl radical from the molecular ion would result in a fragment at m/z 135.

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the amine can lead to the formation of a 4-methylpyridinylmethyl cation, which may rearrange to the tropylium-like ion, or the formation of the 4-methylpyridine radical cation at m/z 93.

Fragmentation Pathway

M [M]⁺ (m/z 150) F1 [M - CH₃]⁺ (m/z 135) M->F1 - •CH₃ F2 [4-methylpyridine]⁺ (m/z 93) M->F2 - •CH₂NHCH₃ F3 [CH₂=NHCH₃]⁺ (m/z 44) M->F3 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The provided rationales for the expected spectral features are based on established principles of organic spectroscopy and data from analogous structures. The experimental protocols outlined offer a starting point for researchers seeking to acquire and analyze this data. It is crucial to note that these are predicted values, and experimental verification is essential for unequivocal structural confirmation. This guide, however, should serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Retrieved from [Link][1][2][3]

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solubility and stability of N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-1-(4-methylpyridin-2-yl)methanamine for Drug Development Professionals

Introduction: Characterizing a Novel Pyridine-Based Methanamine

This compound is a small molecule featuring a pyridine ring and a secondary amine, structural motifs common in pharmacologically active compounds. As with any new chemical entity (NCE) entering the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. These parameters directly influence a candidate's bioavailability, formulation feasibility, storage conditions, and ultimately, its safety and efficacy.[1][2][]

This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of this compound. It is designed not as a rigid protocol, but as a strategic workflow grounded in authoritative regulatory guidelines and field-proven scientific principles. We will explore the causality behind experimental choices, enabling scientists to adapt these methodologies to their specific laboratory and programmatic needs.

Compound at a Glance: Predicted Physicochemical Properties

A preliminary in-silico assessment provides a starting point for our experimental design. The properties listed below are computed estimates and must be confirmed empirically.

PropertyPredicted ValueSourceImplication for Experimental Design
Molecular FormulaC₈H₁₂N₂PubChem[4]The presence of two nitrogen atoms suggests multiple pKa values and pH-dependent behavior.
Molecular Weight136.19 g/mol PubChem[4]Standard for a small molecule drug candidate.
XLogP30.8PubChem[4]Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Hydrogen Bond Donor Count1PubChem[4]Capable of hydrogen bonding, influencing solubility in protic solvents.
Hydrogen Bond Acceptor Count2PubChem[4]The pyridine and secondary amine nitrogens can accept protons, impacting solubility and potential degradation pathways.

Part 1: Comprehensive Solubility Profiling

Solubility is not a single value but a characteristic dependent on the solid-state form of the compound and the properties of the solvent system.[5] For drug development, we are concerned with both kinetic and thermodynamic solubility, as they inform different stages of the discovery and development process.[6]

Kinetic Solubility: An Early-Stage Assessment

Kinetic solubility measures the concentration of a compound before it precipitates from a solution that was prepared by adding a small volume of a concentrated organic stock (typically DMSO) to an aqueous buffer.[6] This is a high-throughput method ideal for early discovery to quickly rank compounds.[6]

This protocol leverages laser nephelometry, which measures the scattering of light by suspended particles to precisely determine the point of precipitation.[1]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous Buffer Preparation: Prepare a series of physiologically relevant aqueous buffers, e.g., pH 2.0 (simulated gastric fluid), pH 5.0, pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological buffer).

  • Assay Execution: a. Dispense 198 µL of the selected aqueous buffer into the wells of a 96-well plate. b. Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM. c. Mix thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours. d. Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: Compare the light scattering of the sample wells to a standard curve of known particle concentrations or to negative (buffer + DMSO) and positive (intentionally precipitated compound) controls. The concentration at which significant light scattering occurs is the kinetic solubility.

Causality & Expertise: Why nephelometry? Unlike UV-based methods that can be confounded by UV-active compounds, nephelometry directly measures insolubility (precipitation), providing a more robust endpoint. The 1% DMSO concentration is a critical compromise: high enough to facilitate initial dissolution but low enough to minimize its co-solvent effect on the final aqueous solubility measurement.[7]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid phase.[5][8] This is a lower-throughput but more accurate measurement, considered the "gold standard" and essential for pre-formulation and regulatory submissions.[8] The shake-flask method is the definitive approach.[7]

  • Material Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (as used in the kinetic assay).

    • Self-Validation Check: The presence of undissolved solid material at the end of the experiment is essential to ensure equilibrium has been reached with a saturated solution.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Separate the undissolved solid from the saturated supernatant. This is a critical step. a. Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the solid. b. Carefully collect the supernatant. Filtration may also be used, but one must validate that the compound does not adsorb to the filter material, which would artificially lower the measured solubility.[5]

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, typically a stability-indicating HPLC-UV method (see Part 2.2).

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment & Forced Degradation

Stability testing is essential to identify how a drug substance's quality changes over time under the influence of environmental factors.[] Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that the analytical methods used are "stability-indicating."[9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][12]

Forced_Degradation_Logic cluster_stress Forced Degradation Stress Conditions (ICH Q1A) API This compound (Drug Substance) A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->A B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->B C Oxidation (e.g., 3% H₂O₂, RT) API->C D Thermal Stress (e.g., 80°C, Dry Heat) API->D E Photostability (ICH Q1B Light Box) API->E Analysis Analyze via Stability-Indicating HPLC Method A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis

Caption: Overview of Forced Degradation Stress Conditions.

Forced Degradation Protocol

This protocol outlines the standard stress conditions recommended by ICH guidelines.[10] For each condition, a solution of the drug substance is prepared (e.g., at 1 mg/mL in a suitable solvent) and monitored over time (e.g., 0, 2, 4, 8, 24 hours).

Stress ConditionTypical Reagent/ConditionRationale & Expert Insight
Acid Hydrolysis 0.1 N to 1 N HCl at RT to 60°CThe pyridine and amine moieties can be susceptible to acid-catalyzed reactions. Starting with milder conditions (0.1 N HCl, 40°C) is prudent to avoid overly rapid degradation.
Base Hydrolysis 0.1 N to 1 N NaOH at RT to 60°CEvaluates susceptibility to base-catalyzed degradation. The reaction should be terminated with an equivalent amount of acid to prevent further degradation post-sampling.[12]
Oxidation 3% to 30% H₂O₂ at Room TempThe tertiary amine and potentially the pyridine ring are sites for oxidation. This condition mimics oxidative stress the drug might encounter during manufacturing or storage.
Thermal Stress 60°C to 80°C (in solid state and solution)Assesses the intrinsic thermal stability of the molecule. Performing this in both solid and solution states is crucial as degradation pathways can differ.[10][12]
Photostability ICH-compliant light source (1.2 million lux hours and 200 watt-hours/m²)Exposes the drug to UV and visible light to identify potential photochemical degradation.[12] A dark control sample must be run in parallel.
Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure capable of accurately quantifying the decrease in the amount of the active ingredient due to degradation.[13] It must separate the intact API from its degradation products, process impurities, and any other potential components. High-Performance Liquid Chromatography (HPLC) is the workhorse technique.[13]

  • Column & Mobile Phase Screening:

    • Column: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), which is a versatile starting point.

    • Mobile Phase: Screen a gradient of an acidic aqueous phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in Water) and an organic phase (Acetonitrile or Methanol). The acidic mobile phase is chosen to ensure consistent protonation of the amine and pyridine groups, leading to sharp, symmetrical peaks.

  • Method Optimization:

    • Analyze a composite sample containing the unstressed API and aliquots from all forced degradation time points where ~10-20% degradation was observed.

    • Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the parent API peak and all degradant peaks.

    • Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess peak purity. This helps ensure that a single chromatographic peak is not composed of multiple co-eluting species.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: The ability to separate and quantify the analyte in the presence of degradants. This is proven using the stressed samples.

    • Linearity: Demonstrate a proportional relationship between detector response and concentration over a defined range (e.g., 50% to 150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[14]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[14]

Caption: Workflow for Stability-Indicating Method Development.

Data Interpretation and Pathway Elucidation

With a validated SIAM, all samples from the forced degradation study are analyzed.

  • Quantify Degradation: Calculate the percentage of the API remaining and the percentage of each degradation product formed under each stress condition.

  • Mass Balance: A critical self-validating check. The sum of the assay of the API and the levels of all degradation products should ideally be between 95% and 105%. A poor mass balance may indicate that some degradants are not being detected (e.g., they are non-UV active or volatile) or are precipitating.

  • Pathway Elucidation: The pattern of degradation provides clues to the molecule's liabilities. For example, if significant degradation occurs only under oxidative conditions, the secondary amine is a likely point of weakness. For definitive structural identification of major degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[15][16][17]

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in drug development. For this compound, this involves a multi-faceted approach beginning with high-throughput kinetic solubility screens, progressing to the gold-standard shake-flask method for thermodynamic solubility, and culminating in a comprehensive forced degradation study guided by ICH principles. The lynchpin of this entire process is the development of a robust, validated stability-indicating analytical method. By following the logical and scientifically-grounded workflows detailed in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize formulation strategies, and ensure the development of a safe and stable drug product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Future Medicinal Chemistry, 3(1), 31-41.
  • Forced Degradation Testing. (n.d.). SGS Hong Kong, China.
  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 136, 104948.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-151.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Stability Indicating HPLC Method Development – A Review. (n.d.). International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Early Efforts Identify Unstable APIs. (2018). Pharmaceutical Technology.
  • Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
  • Stability Indicating Method Development & Validation. (n.d.). Eagle Analytical.
  • N-Methylpyridine-4-methylamine. (n.d.). PubChem.
  • Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). IUPAC-NIST Solubility Data Series.
  • A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. (2025). BenchChem.
  • N-Methyl-1-(4-(9H-purin-6-YL)phenyl)methanamine. (n.d.). PubChem.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). ResearchGate.
  • (4-Methylpyridin-2-yl)methanamine. (n.d.). PubChem.
  • N-Methyl-1-(pyridin-4-yl)methanamine. (n.d.). CymitQuimica.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). MDPI.
  • N-Methylmelamines: Synthesis, Characterization, and Physical Properties. (2016). PubMed.
  • This compound dihydrochloride. (n.d.). BLDpharm.
  • N-Methyl-1-(4-methylpyridin-3-yl)methanamine. (n.d.). BLDpharm.
  • Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine. (n.d.). ResearchGate.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). ResearchGate.
  • (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. (n.d.). Pharmaffiliates.
  • N-methyl-2-(4-methylpiperazin-1-yl)ethanamine. (n.d.). Sigma-Aldrich.
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). PubMed Central.

Sources

Methodological & Application

Application Notes and Protocols for N-Methyl-1-(4-methylpyridin-2-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of N-Methyl-1-(4-methylpyridin-2-yl)methanamine, a versatile substituted pyridine derivative. While direct literature on this specific molecule is emerging, its structural features—a 4-methylpyridine core and a secondary N-methylmethanamine substituent at the 2-position—suggest significant utility in catalysis and as a scaffold in medicinal chemistry. This document outlines a robust synthetic protocol, explores its potential as a bidentate ligand in palladium-catalyzed cross-coupling reactions, and details methods for further derivatization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental details.

Introduction: The Synthetic Potential of a Bidentate Pyridine Ligand

This compound incorporates a pyridine ring, a ubiquitous motif in pharmacologically active compounds, and a secondary amine that can serve as a coordination site or a point for synthetic elaboration.[1] The nitrogen atom of the pyridine ring and the secondary amine can act in concert as a bidentate ligand for transition metals. This chelation is a key feature in many catalytic systems, enhancing stability and influencing the reactivity of the metallic center.[2][3] In particular, N-aryl-2-aminopyridines are well-established as effective directing groups in transition metal-catalyzed C-H activation and cross-coupling reactions.[2][4] By analogy, this compound is a promising candidate for similar applications, offering a scaffold for the construction of complex molecular architectures.

This guide will first detail a reliable synthetic route to this compound. Subsequently, it will present a protocol for its application as a ligand in a model Suzuki-Miyaura cross-coupling reaction. Finally, standard protocols for the N-acylation and N-alkylation of the secondary amine will be provided, demonstrating its utility as a versatile building block.

Safety and Handling

Precautionary Measures:

  • Always work in a well-ventilated chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Avoid inhalation of dust, fumes, or vapors.[5]

  • Wash hands thoroughly after handling.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process starting from 4-methylpyridine-2-carbaldehyde and methylamine. The initial step involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This reductive amination is a robust and widely used transformation in organic synthesis.[8]

Synthetic Workflow

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-methylpyridine-2-carbaldehyde 4-methylpyridine-2-carbaldehyde Imine_Intermediate Imine Intermediate 4-methylpyridine-2-carbaldehyde->Imine_Intermediate Methylamine Methylamine Methylamine Product This compound Imine_Intermediate->Product Reduction Reducing_Agent Sodium Borohydride Reducing_Agent->Product Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation ArX ArX ArX->Oxidative_Addition

Sources

Application Notes and Protocols for N-Methyl-1-(4-methylpyridin-2-YL)methanamine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of N-Methyl-1-(4-methylpyridin-2-YL)methanamine as a versatile ligand in transition metal-catalyzed reactions. While direct catalytic applications of this specific molecule are not extensively documented in publicly available literature, its structural features—a bidentate N,N'-donor system comprising a pyridine ring and a secondary amine—make it a highly promising candidate for a range of catalytic transformations. This document extrapolates from well-established principles of catalysis involving pyridine-based ligands to propose detailed protocols for its use in palladium-catalyzed cross-coupling and ruthenium-catalyzed asymmetric transfer hydrogenation. The underlying mechanistic principles and the rationale for experimental design are discussed in detail to provide a solid foundation for researchers exploring the catalytic potential of this and similar ligands.

Introduction: The Promise of a Bidentate Pyridine-Amine Ligand

This compound is a chiral bidentate ligand that possesses key structural attributes for effective coordination to transition metals. The pyridine nitrogen, with its sp² hybridization, and the secondary amine nitrogen act as a robust chelating system. This chelation can form a stable five-membered ring with a metal center, a common feature in successful catalyst design that often enhances stability and influences reactivity.[1][2] The presence of a methyl group on the pyridine ring can also electronically tune the catalyst's properties.[2]

The versatility of pyridine-based ligands is well-established in catalysis, with applications in a wide array of reactions including hydrogenations, hydroformylations, and polymerizations.[1] The introduction of an additional amine donor site, as in this compound, is expected to provide enhanced stability and control over the catalytic process. Furthermore, the inherent chirality of the molecule presents an exciting opportunity for its application in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.[3]

This guide will focus on two primary areas where this ligand is anticipated to show significant utility: Palladium-catalyzed cross-coupling reactions and Ruthenium-catalyzed asymmetric transfer hydrogenation.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes featuring pyridine-based ligands are known to be efficient catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] The bidentate nature of this compound can stabilize the palladium center during the catalytic cycle, potentially leading to higher yields and catalyst turnover numbers.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for a Suzuki-Miyaura coupling reaction using a palladium complex of this compound is depicted below. The ligand is expected to stabilize the active Pd(0) species and the Pd(II) intermediates throughout the cycle.

Suzuki_Miyaura_Cycle cluster_caption Fig. 1: Proposed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L oa Oxidative Addition (R-X) pd0->oa Ar-X pd2_rx R-Pd(II)-X (L) oa->pd2_rx tm Transmetalation (R'-B(OR)2) pd2_rx->tm Ar'-B(OR)2 Base pd2_r_rprime R-Pd(II)-R' (L) tm->pd2_r_rprime re Reductive Elimination pd2_r_rprime->re re->pd0 product R-R' re->product caption_node L = this compound

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction using an in situ prepared palladium catalyst with this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Pre-formation (optional, can be done in situ): In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) in 2 mL of toluene. Stir for 30 minutes at room temperature.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Addition of Solvent and Catalyst: Add 8 mL of toluene and 1 mL of water to the Schlenk flask. If the catalyst was not pre-formed, add the Pd(OAc)₂ and the ligand directly to the flask at this stage.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Application in Asymmetric Transfer Hydrogenation

Ruthenium complexes bearing chiral diamine or amino alcohol ligands are highly effective for the asymmetric transfer hydrogenation of ketones and imines. The chiral center in this compound, adjacent to the coordinating nitrogens, makes it a promising ligand for inducing enantioselectivity in such transformations.[4]

Proposed Mechanism for Asymmetric Transfer Hydrogenation

The proposed mechanism involves the formation of a ruthenium hydride species, which then delivers a hydride to the prochiral ketone in an enantioselective manner. The chirality of the ligand dictates the facial selectivity of the hydride transfer.

ATH_Cycle cluster_caption Fig. 2: Proposed Asymmetric Transfer Hydrogenation Cycle ru_precatalyst [RuCl2(arene)]2 + L* ru_active Ru-H species ru_precatalyst->ru_active Base, H-donor transition_state [Ru...H...C(R)(R')O] ru_active->transition_state ketone Prochiral Ketone (R-CO-R') ketone->transition_state chiral_alcohol Chiral Alcohol transition_state->chiral_alcohol ru_alkoxide Ru-alkoxide transition_state->ru_alkoxide ru_alkoxide->ru_active H-donor h_donor H-donor (e.g., isopropanol) h_donor->ru_alkoxide caption_node L* = enantiopure this compound

Caption: Proposed cycle for asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst formed in situ. It is crucial to use an enantiomerically pure form of the ligand to achieve high enantioselectivity.

Materials:

  • Enantiopure this compound (e.g., (S)-enantiomer)

  • [RuCl₂(p-cymene)]₂

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Formation: In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and the enantiopure ligand (0.011 mmol, 1.1 mol%) in 2 mL of anhydrous DCM. Stir for 1 hour at room temperature.

  • Reaction Setup: In a separate Schlenk tube, dissolve acetophenone (1.0 mmol) in 5 mL of isopropanol.

  • Initiation: To the acetophenone solution, add the catalyst solution via cannula. Then, add a solution of potassium tert-butoxide (0.1 mmol, 10 mol%) in 1 mL of isopropanol.

  • Reaction: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the conversion by GC.

  • Work-up: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 10 mL).

  • Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.

Summary of Potential Catalytic Applications

Reaction Type Proposed Metal Key Reagents Expected Outcome
Suzuki-Miyaura CouplingPalladiumAryl halide, Arylboronic acid, BaseC-C bond formation
Asymmetric Transfer HydrogenationRutheniumKetone/Imine, H-donor, BaseChiral alcohol/amine
Heck CouplingPalladiumAryl halide, Alkene, BaseSubstituted alkene
C-H ActivationRhodium, IridiumSubstrate with directable C-H bondFunctionalized C-H bond[5]
Olefin PolymerizationTitanium, VanadiumOlefin monomer, Co-catalystPolyolefin[1]

Conclusion and Future Outlook

This compound represents a ligand with significant, albeit underexplored, potential in homogeneous catalysis. Its structural analogy to well-known and effective pyridine-based ligands provides a strong basis for its application in a variety of transition metal-catalyzed reactions. The protocols detailed in this guide offer a starting point for researchers to investigate its efficacy in palladium-catalyzed cross-coupling and ruthenium-catalyzed asymmetric transfer hydrogenation.

Further research should focus on the synthesis and isolation of well-defined metal complexes of this ligand to enable more detailed mechanistic studies. The exploration of its utility with other transition metals and in a broader range of catalytic transformations is also a promising avenue for future investigation. The modular nature of the ligand's synthesis could also allow for systematic tuning of its steric and electronic properties to optimize catalytic performance for specific applications.

References

  • Gorniak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available from: [Link]

  • Pahontu, E., et al. (2020). Catalytic Activity of trans-Bis(pyridine)gold Complexes. ACS Publications. Available from: [Link]

  • Caselli, A., et al. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. Available from: [Link]

  • TCU Digital Repository. (2020). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Available from: [Link]

  • Roy, S., et al. (2020). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. PubMed Central. Available from: [Link]

  • ResearchGate. (2022). Ruthenium(II) Picolyl-NHC Complexes: Synthesis, Characterization, and Catalytic Activity in Amine N-alkylation and Transfer Hydrogenation Reactions. Available from: [Link]

  • MDPI. (2021). Asymmetric Catalysis in Organic Synthesis. Available from: [Link]

  • Anton, M. S., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publications. Available from: [Link]

  • ResearchGate. (2021). Amination of Aminopyridines via η6-Coordination Catalysis. Available from: [Link]

Sources

Application Notes and Protocols for N-Methyl-1-(4-methylpyridin-2-YL)methanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-Methyl-1-(4-methylpyridin-2-YL)methanamine as a versatile N,N'-bidentate ligand in coordination chemistry. Drawing upon established principles of ligand design and synthetic methodologies for analogous pyridyl-amine compounds, we present detailed protocols for the preparation of the ligand and its subsequent complexation with transition metals. This guide is intended to serve as a foundational resource for researchers exploring the potential of this ligand scaffold in catalysis, materials science, and bioinorganic chemistry.

Introduction: The Promise of Pyridyl-Amine Ligands

Pyridyl-amine ligands are a cornerstone of coordination chemistry, offering a rich playground for the synthesis of diverse metal complexes with tailored electronic and steric properties. The combination of a "soft" pyridine nitrogen and a "harder" amine nitrogen allows for the stabilization of a wide range of metal ions in various oxidation states. The specific ligand, this compound, features a pyridine ring for π-accepting interactions and a secondary amine for σ-donation, creating a flexible bidentate chelating framework. The methyl group on the pyridine ring can also subtly influence the ligand's electronic properties and the resulting complex's reactivity.

The strategic design of such ligands is paramount in developing novel catalysts, functional materials, and therapeutic agents. For instance, palladium complexes with pyridine-containing ligands have shown significant catalytic activity in cross-coupling reactions, while iron complexes are explored for transfer hydrogenation reactions.[1][2] The protocols and insights provided herein aim to empower researchers to harness the potential of this compound in their respective fields.

Ligand Synthesis: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved via a two-step process involving the formation of an imine intermediate followed by its reduction. This approach is adapted from established methods for the synthesis of related N-methylated amine derivatives.[3]

Overall Synthetic Pathway

The synthesis commences with the condensation of 4-methylpicolinaldehyde and methylamine to form the corresponding imine, which is then reduced in situ or after isolation to yield the target secondary amine.

Synthesis_Pathway 4-methylpicolinaldehyde 4-methylpicolinaldehyde Imine_Intermediate Imine_Intermediate 4-methylpicolinaldehyde->Imine_Intermediate Methylamine This compound This compound Imine_Intermediate->this compound NaBH4 (Reduction)

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Materials:

  • 4-methylpicolinaldehyde

  • Methylamine (40% in water or as a solution in a suitable solvent)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-methylpicolinaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (1.2 eq) to the cooled aldehyde solution while stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Amine:

    • Once the imine formation is complete, cool the reaction mixture back to 0 °C.

    • Carefully and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization of the Ligand

The successful synthesis of the ligand should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridyl protons, the methylene bridge protons, the N-methyl protons, and the methyl group on the pyridine ring. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the pyridyl carbons, the methylene carbon, and the N-methyl carbon.
FT-IR Characteristic N-H stretching vibration for the secondary amine, C-H stretching vibrations for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the ligand.

Synthesis of Metal Complexes: A General Protocol

The chelation of this compound to a metal center is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complex_Synthesis cluster_reactants Reactants Ligand Ligand Reaction_Mixture Reaction_Mixture Ligand->Reaction_Mixture Metal_Salt Metal Salt (e.g., CuCl2, Ni(OAc)2) Metal_Salt->Reaction_Mixture Metal_Complex Metal_Complex Reaction_Mixture->Metal_Complex Stirring/Heating Purified_Complex Purified_Complex Metal_Complex->Purified_Complex Crystallization/Precipitation

Caption: General workflow for the synthesis of metal complexes.

Detailed Experimental Protocol (Example with Copper(II) Chloride)

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Ethanol or Methanol

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve this compound (2.0 eq) in ethanol in a round-bottom flask.

    • In a separate flask, dissolve copper(II) chloride (1.0 eq) in a minimal amount of ethanol.

  • Complexation:

    • Slowly add the ethanolic solution of CuCl₂ to the stirred solution of the ligand.

    • A color change and/or the formation of a precipitate is often observed immediately.

    • Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation of the Complex:

    • Reduce the volume of the solvent under reduced pressure if necessary.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials.

    • Dry the complex in a desiccator.

Note: The stoichiometry of the ligand to metal can be varied to potentially isolate complexes with different coordination numbers and geometries. The choice of metal salt and solvent can also influence the final product.

Characterization of the Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure and properties.

Technique Information Gained
Elemental Analysis Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula of the complex.
FT-IR Spectroscopy Coordination of the ligand to the metal center can be inferred from shifts in the vibrational frequencies of the pyridine ring and the N-H bond of the amine group. New bands in the far-IR region may be attributed to metal-ligand vibrations.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions can give insights into the coordination geometry of the metal ion.[4] For instance, octahedral Ni(II) complexes typically show multiple absorption bands, while square planar complexes have a different spectral signature.[4]
Magnetic Susceptibility Determines the number of unpaired electrons in the metal center, which helps in assigning the oxidation state and spin state of the metal.[1]
X-ray Crystallography Provides unambiguous structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. This is the definitive method for structural elucidation.[5][6]

Potential Applications

The coordination complexes of this compound are expected to find applications in several areas, drawing parallels from the utility of similar pyridyl-amine complexes.

Homogeneous Catalysis

Complexes of transition metals such as palladium, ruthenium, and iron with pyridyl-amine ligands are well-known catalysts for a variety of organic transformations.[1][2][7] Potential catalytic applications for complexes of the title ligand include:

  • Cross-coupling reactions: Palladium complexes could be investigated as catalysts in Suzuki, Heck, and Sonogashira coupling reactions.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and iron complexes may exhibit catalytic activity in the reduction of ketones, aldehydes, and imines.[1]

  • Oxidation reactions: Manganese and copper complexes could be explored as catalysts for oxidation reactions.

Materials Science

The ability of this ligand to form coordination polymers and discrete molecular complexes makes it a candidate for the development of new materials.[8][9] Depending on the metal ion and reaction conditions, it may be possible to synthesize materials with interesting magnetic, optical, or porous properties.

Bioinorganic Chemistry

Pyridyl-amine ligands are often used to model the active sites of metalloenzymes. Copper and zinc complexes of this compound could serve as structural or functional models for enzymes containing these metal ions. Additionally, the biological activity of the ligand and its complexes could be screened, as many metal complexes exhibit antimicrobial or anticancer properties.[10]

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and application notes provided in this guide offer a solid foundation for its synthesis, the preparation of its metal complexes, and the investigation of their properties and potential applications. The versatility of the pyridyl-amine scaffold, combined with the subtle electronic and steric tuning afforded by the methyl substituents, makes this ligand a valuable addition to the toolbox of chemists working in catalysis, materials science, and medicinal chemistry.

References

  • ResearchGate. Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide.[Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.[Link]

  • RSC Publishing. Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand.[Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).[Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).[Link]

  • Sci-Hub. Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand.[Link]

  • SJC. Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.[Link]

  • PubMed Central. Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)].[Link]

  • The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes.[Link]

  • NIH. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem.[Link]

  • ResearchGate. Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates in solid state and solution | Request PDF.[Link]

  • PubMed Central. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis.[Link]

  • Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[11]aneN4.[Link]

  • ResearchGate. (PDF) Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.[Link]

  • PubMed Central. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.[Link]

  • MDPI. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts.[Link]

  • NIH. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.[Link]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of N-Methyl-1-(4-methylpyridin-2-YL)methanamine, a substituted pyridine derivative relevant in pharmaceutical research and development. In the absence of a standardized compendial method, this guide establishes robust, scientifically-grounded protocols for both purity assessment and trace-level quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, adhering to principles outlined in international regulatory guidelines. This note serves as a critical resource for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Introduction and Analytical Rationale

This compound is a specific isomer of a class of compounds used as building blocks in medicinal chemistry. Accurate quantification is paramount for various stages of drug development, including process chemistry, impurity profiling, stability testing, and pharmacokinetic analysis. The choice of an analytical method is dictated by the specific analytical objective—be it determining the purity of a bulk substance or quantifying trace amounts in a complex biological matrix.

This guide presents two primary analytical frameworks:

  • HPLC-UV: A robust and widely accessible technique ideal for assay and purity determination of the active substance or key intermediate. Its strength lies in its precision and reliability for quantifying the main component.

  • LC-MS/MS: The gold standard for sensitivity and selectivity, essential for quantifying low concentrations of the analyte in complex matrices like plasma or for trace impurity analysis.

The protocols herein are developed from foundational chromatographic principles and are designed as starting points for method validation in accordance with guidelines from the International Conference on Harmonisation (ICH).[1][2][3]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for methodical development.

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem[4]
Molecular Weight 136.19 g/mol PubChem[4]
Structure Pyridine ring with methyl and N-methylmethanamine substituents-
Predicted Polarity Moderately polar basic compoundInferred

The presence of the basic amine groups and the pyridine ring dictates the need for specific chromatographic conditions, such as pH-controlled mobile phases, to ensure sharp, symmetrical peak shapes.

Strategic Selection of Analytical Method

The optimal analytical technique is chosen based on the required sensitivity, the complexity of the sample matrix, and the analytical goal. The following decision workflow illustrates the selection process.

G start Analytical Goal purity Purity / Assay of Bulk Substance start->purity trace Trace Quantification in Complex Matrix (e.g., Plasma) start->trace hplc Primary Method: HPLC-UV purity->hplc High concentration Good UV chromophore lcms Primary Method: LC-MS/MS trace->lcms High sensitivity needed High selectivity needed

Caption: Decision workflow for selecting the appropriate analytical technique.

Method 1: Purity and Assay by Reverse-Phase HPLC-UV

This method is designed for the accurate determination of this compound in bulk materials or as a main component in a formulation.

Principle of the Method

Reverse-phase chromatography separates analytes based on their hydrophobicity. The analyte is eluted from a non-polar stationary phase (C18) by a polar mobile phase. The inclusion of an acidic modifier (e.g., formic acid) in the mobile phase is crucial; it protonates the basic nitrogen atoms on the analyte, preventing their interaction with residual silanols on the column surface. This minimizes peak tailing and results in a sharp, symmetrical peak suitable for accurate integration.

Detailed Experimental Protocol

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Stock (e.g., 1.0 mg/mL in Diluent) prep_sample 2. Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) prep_std->prep_sample hplc_system 3. Equilibrate HPLC System with Mobile Phase hplc_inject 4. Inject Standard & Sample Solutions hplc_system->hplc_inject hplc_run 5. Acquire Chromatographic Data hplc_inject->hplc_run data_integrate 6. Integrate Peak Areas hplc_run->data_integrate data_calc 7. Calculate Purity (% Area) or Assay (vs. Standard) data_integrate->data_calc

Caption: Experimental workflow for HPLC-UV purity and assay analysis.

Instrumentation and Reagents:

  • HPLC system with a UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Reference standard of this compound.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase suitable for retaining the moderately polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure analyte is in its ionized form for better peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 15 minEnsures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and efficiency.
Detection (UV) 265 nmThe pyridine ring provides a strong UV chromophore. This wavelength should be optimized by scanning the UV spectrum of the analyte.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the starting mobile phase conditions.

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard at a known concentration (e.g., 1.0 mg/mL) in the diluent.

  • Sample Preparation: Prepare the sample to be tested at approximately the same concentration as the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions. For purity analysis, the percentage peak area of the main peak relative to all peaks is calculated. For assay, the peak area of the sample is compared against the peak area of the known concentration standard.

Method Validation Framework (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated. The common aspects of assay validation include specificity, accuracy, precision, limit of detection, limit of quantitation, linearity, range, and robustness.[1][6]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities or degradants.Peak purity analysis (PDA), resolution >2 from nearest eluting peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration.[6]
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for the assay of a drug substance.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, pH, or column temperature are slightly varied.

Method 2: Trace Quantification by LC-MS/MS

This method is designed for the highly sensitive and selective quantification of this compound in complex matrices, such as biological fluids, where low detection limits are required.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components by HPLC. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI). A specific parent ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at picogram to nanogram levels.[7][8]

Detailed Experimental Protocol

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_matrix 1. Spike Matrix (e.g., Plasma) with Analyte & Internal Standard prep_extract 2. Perform Extraction (e.g., Protein Precipitation or SPE) prep_matrix->prep_extract prep_evap 3. Evaporate & Reconstitute in Mobile Phase prep_extract->prep_evap lcms_system 4. Equilibrate LC-MS/MS System lcms_inject 5. Inject Extracted Sample lcms_system->lcms_inject lcms_run 6. Acquire MRM Data lcms_inject->lcms_run data_integrate 7. Integrate Peak Areas (Analyte & Internal Standard) lcms_run->data_integrate data_calc 8. Generate Calibration Curve & Calculate Concentration data_integrate->data_calc

Caption: Workflow for trace quantification by LC-MS/MS.

Instrumentation and Reagents:

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents as listed for HPLC, but of LC-MS grade.

  • A stable isotope-labeled internal standard (SIL-IS) is highly recommended for best results. If unavailable, a close structural analog can be used.

LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size provides higher efficiency and is suitable for fast gradients in UPLC.
Mobile Phase As per HPLC method (using LC-MS grade reagents)Formic acid is an excellent MS-compatible modifier.
Gradient Fast gradient, e.g., 5% to 95% B in 3-5 minAllows for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens are readily protonated.
Precursor Ion m/z 137.2 ([M+H]⁺)Corresponds to the protonated molecule (C₈H₁₂N₂ + H⁺).
Product Ions e.g., m/z 122.1, m/z 94.1These are plausible fragments resulting from loss of -CH₃ or the entire -CH₂NHCH₃ group. These must be optimized experimentally by infusing the analyte into the mass spectrometer.
MRM Transitions Quantifier: 137.2 -> 122.1; Qualifier: 137.2 -> 94.1A quantifier ion is used for concentration calculation, while a qualifier confirms identity.

Sample Preparation (Example for Plasma):

  • Protein Precipitation (PPT): To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Evaporate & Reconstitute: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase. The sample is now ready for injection.[9]

Conclusion

The accurate quantification of this compound can be reliably achieved using the HPLC-UV and LC-MS/MS methodologies detailed in this guide. The HPLC-UV method provides a robust framework for purity and assay testing of bulk material, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. These protocols, grounded in established scientific principles and regulatory expectations, provide a solid foundation for developing and validating methods tailored to specific research and development needs. The key to successful implementation lies in rigorous method validation to ensure that the analytical procedure is fit for its intended purpose.[3]

References

  • Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Chavare, S. D., et al. (2020). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • PubChem. N-methyl-1-(pyridin-2-yl)methanamine.
  • PubChem. N-Methylpyridine-4-methylamine.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • SIELC Technologies. (2018). Separation of N-Methylpyridine-4-methylamine on Newcrom R1 HPLC column.
  • Patel, B., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • BenchChem.
  • BLDpharm. This compound dihydrochloride.
  • PubChem. (4-Methylpyridin-2-yl)methanamine.
  • BenchChem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Wikipedia. N-Methylmethanimine.
  • Sigma-Aldrich. (1-Methylpiperidin-4-yl)methanamine.
  • Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
  • Isobe, T., et al. (2022). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. MethodsX.
  • Sigma-Aldrich. N-methyl-1-(pyridin-2-yl)methanamine.
  • Pharmaffiliates. (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine.
  • Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • S. Al-Absi, M., et al. (2022).
  • Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Sigma-Aldrich. N-methyl-1-(pyridin-2-yl)methanamine.
  • BLDpharm. N-Methyl-1-(pyridin-4-yl)methanamine.
  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • MilliporeSigma. LC-MS Resource Guide.
  • Shimadzu. UFMS Approach For Nitrosamine Analysis In Medicinal Drugs.
  • The-Hao, V., et al. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS.
  • Thermo Fisher Scientific.
  • Girard, A., et al. (2024).
  • ResearchGate. Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide.
  • BLDpharm. N-Methyl-1-(6-methylpyridin-2-yl)methanamine.
  • Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.

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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for the Analysis of Picolinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinamine and its derivatives are a class of heterocyclic organic compounds that are of significant interest in the pharmaceutical and agrochemical industries. Their versatile chemical structure allows for a wide range of biological activities, making them key components in drug discovery and development. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of these compounds throughout the development and manufacturing processes.[1][2] This application note provides detailed protocols for the analysis of picolinamine derivatives using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to provide high sensitivity, selectivity, and reproducibility for researchers, scientists, and drug development professionals.

The choice between HPLC and GC-MS for the analysis of picolinamine derivatives depends on the specific properties of the analyte, such as volatility, thermal stability, and polarity. HPLC is generally suitable for a wider range of picolinamine derivatives, including those that are non-volatile or thermally labile. GC-MS, on the other hand, offers excellent separation efficiency and definitive identification for volatile and thermally stable derivatives, often requiring a derivatization step to improve their chromatographic behavior.[3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for the separation and quantification of picolinamine derivatives in various matrices.[2] The following protocol outlines a reversed-phase HPLC method, which is well-suited for the separation of moderately polar compounds like many picolinamine derivatives.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results, and to protect the analytical column from contaminants.[5] The choice of sample preparation technique will depend on the sample matrix.

1.1.1. For Bulk Drug Substance and Formulations:

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. A mixture of acetonitrile and water (e.g., 50:50, v/v) is often a good starting point.

  • Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Dilution: Dilute the solution to a final concentration within the linear range of the method (e.g., 0.1-1.0 mg/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

1.1.2. For Biological Matrices (e.g., Plasma, Urine):

For more complex matrices, an extraction step is necessary to remove interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids.[6][7]

    • Adjust the pH of the aqueous sample to make the picolinamine derivative neutral (non-ionized), which increases its solubility in an organic solvent.[8][9]

    • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex vigorously to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge to separate the layers.

    • Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.[7]

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Solid-Phase Extraction (SPE): SPE is a more efficient and often automated alternative to LLE for sample cleanup and concentration.[10][11]

    • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent for basic amines) with methanol followed by water.[12]

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute the picolinamine derivative with a stronger solvent (e.g., methanol containing a small percentage of ammonia or formic acid).

    • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

HPLC Instrumentation and Conditions

The following are recommended starting conditions. Method optimization will likely be required for specific picolinamine derivatives.

ParameterRecommended Condition
HPLC System UHPLC or HPLC system with a UV or Mass Spectrometer detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a suitable wavelength (e.g., 254 nm) or MS (ESI+)

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase provides good retention for a wide range of moderately polar to non-polar compounds.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for basic compounds like picolinamine derivatives by suppressing the ionization of silanol groups on the silica support.

  • Gradient Elution: A gradient program allows for the separation of compounds with a range of polarities in a single run.[13]

HPLC-MS/MS for Enhanced Specificity

For complex matrices or low-level quantification, coupling HPLC with tandem mass spectrometry (MS/MS) is highly recommended.[14]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ of the target picolinamine derivative
Product Ions Characteristic fragment ions

Causality: ESI in positive mode is effective for protonating the basic nitrogen atoms in picolinamine derivatives. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The fragmentation of the pyridine ring and the amine side chain will likely produce characteristic product ions.[15][16][17]

HPLC Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[18] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][2][13][19]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable picolinamine derivatives.[3] Due to the polar nature of the amine group, derivatization is often necessary to improve volatility and chromatographic performance.[4][20]

Derivatization

Derivatization converts the polar N-H group into a less polar, more volatile functional group.[3]

2.1.1. Silylation:

Silylation replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group.

  • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure:

    • To a dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • The resulting solution can be directly injected into the GC-MS.

2.1.2. Acylation:

Acylation introduces an acyl group, such as a trifluoroacetyl (TFA) group.

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Procedure:

    • To a dried sample extract, add 50 µL of TFAA and 50 µL of ethyl acetate.

    • Heat the mixture at 50-60 °C for 15 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterRecommended Condition
GC System Gas chromatograph with a mass selective detector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Rationale for Parameter Selection:

  • DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of underivatized and derivatized compounds.

  • Splitless Injection: This mode is used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.[17]

Mass Spectral Fragmentation

The fragmentation patterns observed in the mass spectrum provide valuable information for the identification of picolinamine derivatives.

  • Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule. For compounds containing nitrogen, the molecular ion will have an odd nominal mass if it contains an odd number of nitrogen atoms (the Nitrogen Rule).[21]

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[21]

  • Pyridine Ring Fragmentation: The pyridine ring can undergo characteristic fragmentation, including the loss of HCN.

Part 3: Visualization of Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Bulk or Biological Matrix) Dissolution Dissolution & Dilution Sample->Dissolution Bulk Extraction Extraction (LLE or SPE) Sample->Extraction Biological Filtration Filtration (0.22 µm) Dissolution->Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the HPLC analysis of picolinamine derivatives.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction & Drying Sample->Extraction Derivatization Derivatization (Silylation or Acylation) Extraction->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Integration Peak Integration Detection->Integration Identification Spectral Library Search & Identification Integration->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of picolinamine derivatives.

Conclusion

This application note provides comprehensive and scientifically grounded protocols for the analysis of picolinamine derivatives using HPLC and GC-MS. The detailed step-by-step methodologies, coupled with the rationale behind experimental choices, are intended to empower researchers to develop and validate robust analytical methods for their specific needs. The successful implementation of these protocols will contribute to the generation of high-quality data, which is essential for advancing drug discovery and development projects involving this important class of compounds.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 2003.
  • Agilent Technologies. Solid Phase Extraction of Amines.
  • Wikipedia. Liquid-liquid extraction. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • Dong, M. W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 2014.
  • Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo, 2024. [Link]

  • University of Colorado Boulder, Department of Chemistry. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Knize, M. G., et al. A new quick solid-phase extraction method for the quantification of heterocyclic aromatic amines. Food and Chemical Toxicology, 2000.
  • Wikipedia. Solid-phase extraction. [Link]

  • Ernest, et al. 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites. Analytical and Bioanalytical Chemistry, 2016.
  • MDPI. Materials for Solid-Phase Extraction of Organic Compounds. 2021. [Link]

  • Sarkar, A., et al. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. 2021. [Link]

  • Melissa Maribel. Liquid-Liquid Extraction. 2022. [Link]

  • Lee, S., et al. Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Journal of Analytical Science and Technology, 2015.
  • Hossain, M., et al. Liquid-liquid separation of aqueous ammonia using a hollow-fibre membrane contactor.
  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. 2017. [Link]

  • Harvey, D. J. Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology, 1998.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

  • Chemistry For Everyone. What Is Derivatization In GC-MS?. 2025. [Link]

  • Scribd.
  • Chem Help ASAP. common fragmentation mechanisms in mass spectrometry. 2022. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017. [Link]

  • Harvey, D. J. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Biomedical and Environmental Mass Spectrometry, 1988.
  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • National Institutes of Health. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. 2015. [Link]

  • ResearchGate. 2.1.2.
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The Emerging Role of N-Methyl-1-(4-methylpyridin-2-YL)methanamine in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolylamine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a multitude of biological targets through versatile, targeted modifications. The picolinamide structure, and by extension its picolylamine precursors, has firmly established itself as such a scaffold. Picolylamine, a pyridine ring substituted with an aminomethyl group, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and metal-chelating properties.[1] This dual functionality makes it an invaluable starting point for synthesizing a diverse array of compounds with significant biological activities.[1]

Derivatives of this scaffold have shown promise across a wide spectrum of therapeutic areas, including oncology, metabolic disorders, and infectious diseases. The strategic placement of substituents on the pyridine ring and modulation of the amine functionality allow for the fine-tuning of a compound's physicochemical properties, target affinity, and pharmacokinetic profile.

This guide focuses on a specific, yet underexplored, member of this family: N-Methyl-1-(4-methylpyridin-2-YL)methanamine . With a methyl group on the pyridine ring and a secondary amine, this compound represents a versatile building block for the creation of novel compound libraries. Its structure is primed for derivatization, offering medicinal chemists a robust platform to explore structure-activity relationships (SAR) for a variety of biological targets. This document will provide a comprehensive overview of its synthesis, potential applications, and detailed protocols for its derivatization and preliminary biological screening.

Physicochemical Properties and Synthesis

This compound is a unique building block that combines the features of a substituted pyridine with a secondary amine, providing a key point for synthetic elaboration.

PropertyValue
CAS Number 1060804-82-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
IUPAC Name This compound
Canonical SMILES CNCC1=CC(C)=CC=N1
Protocol 1: Synthesis via Reductive Amination

The most direct and widely applicable method for synthesizing this compound is the reductive amination of 4-methyl-2-pyridinecarboxaldehyde with methylamine.[2] This one-pot reaction is efficient and amenable to scale-up.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde 4-Methyl-2-pyridinecarboxaldehyde Imine Imine Intermediate (in situ formation) Aldehyde->Imine + Methylamine Amine Methylamine (e.g., in THF) Amine->Imine Product This compound Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., Sodium Triacetoxyborohydride) ReducingAgent->Product

Caption: Synthetic workflow for this compound.

Materials:

  • 4-methyl-2-pyridinecarboxaldehyde

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-methyl-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add methylamine solution (1.2 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Core Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for generating diverse libraries of compounds. The secondary amine is a key handle for derivatization.

Scaffold for Kinase Inhibitors

The methylpyridine moiety is a recognized pharmacophore for targeting kinase enzymes.[3] By acylating or alkylating the secondary amine, a wide variety of side chains can be introduced that can interact with the hinge region or other key residues in the ATP-binding pocket of kinases. For example, picolinamide-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.

Precursors for CNS-Active Agents

Substituted piperidines and pyridines are prevalent structural motifs in drugs targeting the central nervous system (CNS).[4] The scaffold of this compound can be elaborated to explore interactions with various CNS receptors, ion channels, and transporters.

Ligands for Metal-Based Therapeutics and Imaging Agents

The picolylamine structure is an excellent chelating ligand for various metal ions.[1][5] Derivatives of this compound can be designed to form stable complexes with metals like copper, zinc, or rhenium.[1][2] These complexes have potential applications as anticancer agents, antimicrobial compounds, or as contrast agents for medical imaging.

Protocols for Derivatization

The following are generalized protocols for the N-acylation and N-alkylation of the title compound, which are fundamental first steps in building a compound library.

Protocol 2: General Procedure for N-Acylation

This protocol introduces an amide bond, a common functional group in pharmaceuticals.[4]

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine This compound ReactionStep N-Acylation in an aprotic solvent (e.g., DCM) Amine->ReactionStep AcylatingAgent Acyl Chloride or Acid Anhydride (R-CO-X) AcylatingAgent->ReactionStep Base Non-nucleophilic Base (e.g., TEA, DIPEA) Base->ReactionStep Product N-Acylated Derivative ReactionStep->Product

Caption: General workflow for the N-acylation of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M) in a round-bottom flask. Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Protocol 3: General Procedure for N-Alkylation

This protocol introduces further substitution on the nitrogen atom.[4]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

  • Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).

  • Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, filter off the base. Dilute the filtrate with a suitable organic solvent and wash with water. Dry the organic layer, concentrate, and purify the product as described for N-acylation.

Protocol 4: General Kinase Inhibition Assay (Example)

To evaluate the biological activity of the synthesized derivatives, a general in vitro kinase assay can be employed. This example uses a generic format that can be adapted for specific kinases like VEGFR-2.

Start Prepare serial dilutions of This compound derivatives in DMSO Incubate Incubate kinase, substrate, and ATP with test compounds Start->Incubate Detect Detect kinase activity (e.g., luminescence, fluorescence) Incubate->Detect Analyze Calculate IC₅₀ values Detect->Analyze

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified kinase enzyme (e.g., VEGFR-2)

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Synthesized derivatives of this compound

  • Multi-well plates (e.g., 384-well)

  • Plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Initiation: Add the test compounds to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

This compound is a promising, yet underutilized, scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its secondary amine for derivatization make it an ideal starting point for the development of novel therapeutics. By leveraging the established importance of the picolylamine and methylpyridine pharmacophores, researchers can efficiently generate and screen libraries of compounds with the potential to address a wide range of diseases. The protocols outlined in this guide provide a solid foundation for initiating such drug discovery programs.

References

  • The Role of 2-Picolylamine in Modern Organic Synthesis. (URL: )
  • The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
  • Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions - PubMed Central. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • Metal Dipicolylamines and their Biomedical Applications: A Mini Review - University of Sri Jayewardenepura. (URL: [Link])

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (URL: [Link])

Sources

Application Notes and Protocols for the Development of Novel Materials Using Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Pyridine Scaffold in Modern Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry.[1] Its unique electronic properties, arising from the electronegative nitrogen atom which renders the ring electron-deficient, coupled with its ability to act as a ligand and a base, make it an exceptionally versatile building block.[1][2] In the realm of materials science and drug development, the strategic functionalization of the pyridine scaffold unlocks a vast chemical space, leading to the creation of novel materials with tailored electronic, optical, and biological properties.[3]

Substituted pyridines are integral components in a wide array of applications, from life-saving pharmaceuticals to cutting-edge electronic devices. In medicine, the pyridine motif is found in numerous approved drugs, where it can enhance solubility, bioavailability, and target binding affinity. The ability to fine-tune the steric and electronic properties of the pyridine ring through substitution is a powerful tool in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.

Beyond the pharmaceutical industry, substituted pyridines are pivotal in the development of functional materials. Their electron-deficient nature makes them excellent components in organic light-emitting diodes (OLEDs), where they can facilitate electron transport and contribute to the emissive layer.[4][5] Furthermore, the nitrogen atom's lone pair of electrons allows pyridine derivatives to act as excellent ligands for coordinating with metal centers, a property exploited in catalysis and in the construction of highly ordered porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[6][7][8] These materials have shown great promise in applications such as gas storage, separation, and heterogeneous catalysis.[6][8]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, characterization, and application of substituted pyridines in the development of novel materials. Moving beyond a simple recitation of procedures, this document elucidates the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative scientific literature.

I. Synthetic Methodologies for Substituted Pyridines

The ability to efficiently and selectively introduce substituents onto the pyridine ring is paramount for the development of new materials. Several powerful synthetic strategies have been developed, each with its own advantages and substrate scope. This section details the protocols for two of the most classic and versatile methods: the Hantzsch and Kröhnke pyridine syntheses.

The Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

First reported in 1881, the Hantzsch synthesis is a cornerstone multicomponent reaction for constructing dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[9] This one-pot reaction is renowned for its simplicity and efficiency in creating highly functionalized pyridine rings.[9]

The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[10] The initial product, a 1,4-dihydropyridine (1,4-DHP), is driven to aromatize, forming the stable pyridine ring.

Experimental Protocol: Hantzsch Synthesis of 2,6-diethyl-4-phenyl-3,5-dicarboethoxypyridine

This protocol provides a specific example using ethyl 3-oxovalerate to yield a 2,6-diethyl-substituted pyridine, a valuable scaffold in medicinal chemistry.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl 3-oxovalerate

  • Ammonium acetate

  • Ethanol

  • Manganese dioxide (for oxidation)

  • Acetonitrile

  • Celite

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Thin-layer chromatography (TLC) supplies

  • Purification supplies (silica gel for column chromatography or recrystallization solvents)

Step-by-Step Procedure:

Part A: Synthesis of 1,4-Dihydropyridine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl 3-oxovalerate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (10-20 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If not, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Part B: Aromatization to the Pyridine

  • In a separate round-bottom flask, dissolve the purified 1,4-dihydropyridine (1.0 mmol) in acetonitrile (10-20 mL).

  • Add activated manganese dioxide (5-10 equivalents) to the solution.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting pyridine derivative by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Excess Ammonium Acetate: A slight excess of the nitrogen source ensures the complete consumption of the dicarbonyl intermediates.

  • Reflux Conditions: The reaction is typically heated to ensure a sufficient reaction rate. Ethanol is a common solvent due to its ability to dissolve the reactants and its appropriate boiling point.[10]

  • Oxidizing Agent: Various oxidizing agents can be used for the aromatization step, including nitric acid or potassium ferrocyanide.[10] Manganese dioxide is a mild and effective choice for this transformation.

Data Presentation: Representative Yields for Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterProductYield (%)Reference
BenzaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate85-95[9][10]
4-NitrobenzaldehydeMethyl acetoacetateDimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate>90[9][10]
PropionaldehydeEthyl 3-oxopentanoateDiethyl 2,4,6-triethyl-1,4-dihydropyridine-3,5-dicarboxylate70-80

Visualization: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_DHP_synthesis Part A: Dihydropyridine Synthesis cluster_aromatization Part B: Aromatization reactants Aldehyde + 2x β-Ketoester + NH4OAc in Ethanol reflux Reflux (80°C, 4-6h) reactants->reflux workup_dhp Cool, Isolate & Purify reflux->workup_dhp dhp_product 1,4-Dihydropyridine workup_dhp->dhp_product dhp_start 1,4-Dihydropyridine in Acetonitrile oxidation Add MnO2, Stir dhp_start->oxidation workup_pyridine Filter, Concentrate & Purify oxidation->workup_pyridine pyridine_product Substituted Pyridine workup_pyridine->pyridine_product

Caption: Workflow for the Hantzsch synthesis of substituted pyridines.

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke pyridine synthesis is a highly versatile and convergent method for preparing 2,4,6-trisubstituted pyridines. This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11]

The mechanism proceeds through a Michael addition of the pyridinium ylide (formed in situ) to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration.[11]

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This protocol details the synthesis of a classic Kröhnke product, 2,4,6-triphenylpyridine.

Materials:

  • N-Phenacylpyridinium bromide (synthesized from 2-bromoacetophenone and pyridine)

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Standard laboratory glassware

Step-by-Step Procedure:

Part A: Synthesis of N-Phenacylpyridinium Bromide

  • Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.

  • To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold acetone.

  • Dry the product under vacuum to yield N-phenacylpyridinium bromide.

Part B: Synthesis of 2,4,6-Triphenylpyridine

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Causality Behind Experimental Choices:

  • Large Excess of Ammonium Acetate: This serves as both the nitrogen source and a buffer, driving the reaction towards the formation of the pyridine ring.

  • Glacial Acetic Acid as Solvent: Acetic acid is an effective solvent for the reactants and facilitates the dehydration steps in the reaction mechanism.[11]

  • Reflux Temperature: The elevated temperature is necessary to overcome the activation energy for the multiple steps in the reaction cascade.

Data Presentation: Representative Yields for Kröhnke Pyridine Synthesis

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylProductYield (%)Reference
N-Phenacylpyridinium bromideChalcone2,4,6-Triphenylpyridine70-85
N-(4-Methoxy)phenacylpyridinium bromide4-Methylchalcone2-(4-Methoxyphenyl)-4-phenyl-6-(4-methylphenyl)pyridine65-80[11]
N-(4-Nitro)phenacylpyridinium bromideBenzalacetone2-(4-Nitrophenyl)-4-phenyl-6-methylpyridine60-75[11]

Visualization: Kröhnke Pyridine Synthesis Mechanism

Krohnke_Mechanism cluster_mechanism Kröhnke Synthesis Mechanism start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl ylide Formation of Pyridinium Ylide start->ylide michael Michael Addition ylide->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl cyclization Cyclization with Ammonia dicarbonyl->cyclization dehydration Dehydration cyclization->dehydration pyridine Substituted Pyridine dehydration->pyridine

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

II. Characterization of Substituted Pyridines

Thorough characterization is essential to confirm the structure, purity, and properties of newly synthesized pyridine derivatives. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Characterization

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the structural elucidation of organic molecules. For substituted pyridines, ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei and the connectivity of the atoms.[12]

Protocol: ¹H and ¹³C NMR Analysis of a Substituted Pyridine

Materials:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Synthesized pyridine derivative

Step-by-Step Procedure:

  • Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum. The chemical shifts (δ) of the aromatic protons on the pyridine ring are typically found between 7.0 and 9.0 ppm. The exact positions are highly dependent on the nature and position of the substituents.

  • Acquire a ¹³C NMR spectrum. The carbon signals of the pyridine ring typically appear in the range of 120-160 ppm.

  • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Data Interpretation:

  • ¹H NMR: The integration of the signals corresponds to the number of protons. The splitting patterns (singlet, doublet, triplet, etc.) provide information about neighboring protons.

  • ¹³C NMR: The number of signals indicates the number of unique carbon environments.

  • The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents. Electron-withdrawing groups will generally shift signals downfield (to higher ppm values).

2.1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol: FT-IR Analysis using KBr Pellet Method

Materials:

  • FT-IR spectrometer

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

Step-by-Step Procedure:

  • Thoroughly dry the KBr to remove any moisture.

  • Place a small amount of KBr (approx. 100-200 mg) in the mortar.

  • Add a small amount of the solid pyridine derivative (approx. 1-2 mg) to the KBr.

  • Grind the mixture until a fine, homogeneous powder is obtained.

  • Transfer the powder to the pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Presentation: Characteristic FT-IR Frequencies for Pyridine Derivatives

Vibrational ModeFrequency Range (cm⁻¹)NotesReference
C-H stretching (aromatic)3000 - 3100[13]
C=C stretching (aromatic)1450 - 1600Multiple bands[13]
C=N stretching1600 - 1650Can overlap with C=C bands[13]
Ring vibrations1400 - 1500
C-H out-of-plane bending700 - 900Substitution pattern dependent
Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules. For pyridine-containing materials, particularly those designed for electronic applications, CV provides crucial information about their oxidation and reduction potentials, which relate to their HOMO and LUMO energy levels.[14]

Protocol: Cyclic Voltammetry of a Pyridine Derivative

Materials:

  • Potentiostat with a three-electrode setup

  • Working electrode (e.g., glassy carbon, platinum)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

  • Analyte solution (the pyridine derivative dissolved in the electrolyte solution)

Step-by-Step Procedure:

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the supporting electrolyte solution.

  • Run a background CV of the electrolyte solution.

  • Add the pyridine derivative to the cell to a known concentration.

  • Perform the cyclic voltammetry experiment by scanning the potential between set limits and recording the resulting current.

  • The resulting plot of current versus potential is a cyclic voltammogram, which will show peaks corresponding to the oxidation and reduction events of the analyte.

Visualization: Cyclic Voltammetry Experimental Setup

CV_Setup cluster_setup Cyclic Voltammetry Setup potentiostat Potentiostat we Working Electrode potentiostat->we W re Reference Electrode potentiostat->re R ce Counter Electrode potentiostat->ce C cell Electrochemical Cell solution Analyte in Supporting Electrolyte cell->solution we->cell re->cell ce->cell

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

III. Applications in Novel Material Development

The tailorability of substituted pyridines makes them invaluable in a range of advanced material applications. This section highlights their use in organic electronics and the construction of porous materials.

Pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyridine ring makes its derivatives excellent candidates for use in OLEDs, either as electron-transporting materials or as part of the emissive layer.[4][5]

Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines the general steps for fabricating a multilayer OLED using a pyridine-containing material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Pyridine-containing hole-transporting material (HTM)

  • Host material (e.g., CBP)

  • Emissive dopant

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

Step-by-Step Procedure:

  • Clean the ITO-coated glass substrate thoroughly.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal.[15]

  • In a nitrogen-filled glovebox, spin-coat a layer of the pyridine-containing HTM dissolved in a suitable solvent.[5]

  • Spin-coat the emissive layer, consisting of a host material doped with an emissive compound.[5]

  • Thermally evaporate the electron-transporting layer, followed by a thin layer of LiF as an electron-injection layer.[5]

  • Finally, thermally evaporate a layer of aluminum as the cathode.[5]

  • Encapsulate the device to protect it from air and moisture.

Data Presentation: Performance of OLEDs with Pyridine-Based Materials

Pyridine Material RoleHost/Emitter SystemMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Reference
Hole-Transporting LayerPy-Br/CBP:PO-019.017,300[16]
HostTerpyridine derivative:DMAC-TRZ22.3519,986[4]
EmitterPyridine-based AIEgen5.112,345[17]
Pyridine-Based Linkers for Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring and other functional groups (like carboxylates) can coordinate with metal ions to form highly ordered, porous structures known as MOFs.[6][8]

Protocol: Solvothermal Synthesis of a Pyridine-Based MOF

Materials:

  • Pyridine-dicarboxylate linker (e.g., pyridine-2,6-dicarboxylic acid)

  • Metal salt (e.g., CoCl₂·6H₂O)

  • Solvent (e.g., DMF/ethanol mixture)

  • Teflon-lined stainless steel autoclave

Step-by-Step Procedure:

  • In a vial, dissolve the pyridine-dicarboxylate linker and the metal salt in the chosen solvent system.

  • Seal the vial in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with fresh solvent, and dry.

Causality Behind Experimental Choices:

  • Solvothermal Method: The use of high temperatures and pressures in a closed system facilitates the crystallization of the MOF.[6]

  • Choice of Metal and Linker: The geometry of the linker and the coordination preference of the metal ion dictate the final topology of the MOF.[6]

Visualization: Logical Relationship in MOF Synthesis

MOF_Synthesis_Logic cluster_logic Factors Influencing MOF Structure metal Metal Ion (Coordination Geometry) mof Final MOF Structure (Topology, Porosity, Functionality) metal->mof linker Pyridine Linker (Symmetry, Functionality) linker->mof conditions Reaction Conditions (Solvent, Temperature, Time) conditions->mof

Caption: Key factors determining the final structure of a pyridine-based MOF.

IV. Conclusion

Substituted pyridines represent a class of molecules with immense potential for the development of novel materials. Their versatile synthesis and tunable properties make them indispensable tools for researchers in drug development, materials science, and beyond. The protocols and insights provided in this guide are intended to empower scientists to harness the full potential of the pyridine scaffold in their research endeavors. By understanding the underlying principles of their synthesis and characterization, researchers can rationally design and create the next generation of functional materials.

V. References

  • Various Authors. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. [Link]

  • Various Authors. (n.d.). Kröhnke pyridine synthesis. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Journal of the American Chemical Society, 132(33), 11636–11639. [Link]

  • Chang, C. Y., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Materials & Interfaces, 16(2), 2635-2646. [Link]

  • Wang, Y., et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 6(94), 91823-91827. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Tan, W. W., Ong, Y. J., & Yoshikai, N. (2017). Synthesis of Highly Substituted Pyridines through Copper-Catalyzed Condensation of Oximes and α,β-Unsaturated Imines. Angewandte Chemie International Edition, 56(28), 8240-8244. [Link]

  • Li, X., et al. (2017). Copper-Catalyzed C-H Activation of Substituted Pyridines Leading to Imidazopyridine Derivatives via Self-Redox of the Substrates. The Journal of Organic Chemistry, 82(17), 9201-9207. [Link]

  • Gimalet, J., et al. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. Dalton Transactions, 53(3), 1184-1193. [Link]

  • da Silva, A. B., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Molecules, 29(17), 3995. [Link]

  • ResearchGate. (n.d.). Various useful strategies for the synthesis of functionalized pyridines. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of C2-functionalized pyridines. [Link]

  • ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]

  • Leitl, M. J., et al. (2018). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Materials, 11(12), 2495. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of (a) imidazole-and (b) pyridine-based.... [Link]

  • Housecroft, C. E., & Constable, E. C. (2024). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 29(8), 1799. [Link]

  • de Fátima, A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega, 6(12), 8207–8218. [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239-247. [Link]

  • Yadav, D., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(16), 10898–10907. [Link]

  • Martínez, K., et al. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Polymers, 15(4), 950. [Link]

  • El-Gahami, M. A., et al. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. Monatshefte für Chemie - Chemical Monthly, 153(7-8), 755-762. [Link]

  • ResearchGate. (n.d.). Synthesis of nickel-metal organic framework nanoplates with pyridine modulation and application to supercapacitors. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. [Link]

  • Filatov, M. A., et al. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. International Journal of Molecular Sciences, 23(14), 7564. [Link]

  • Yadav, D., et al. (2021). Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(16), 10898–10907. [Link]

  • Busca, G., et al. (1986). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(7), 2111-2120. [Link]

  • Ooyama, Y., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. Dyes and Pigments, 166, 384-393. [Link]

  • ResearchGate. (n.d.). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. [Link]

  • ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • Zhao, Z., et al. (2023). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens for Non-Doped OLEDs. Molecules, 28(8), 3374. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of neat pyridine, Py–complex with DES 1, DES 2, DES 3. [Link]

Sources

Application Notes and Protocols for N-Methyl-1-(4-methylpyridin-2-yl)methanamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Picolylamines

N-Methyl-1-(4-methylpyridin-2-yl)methanamine is a substituted picolylamine, a class of compounds of significant interest in medicinal chemistry and catalysis. The pyridine moiety, a common motif in pharmaceuticals, combined with a chiral secondary amine, presents a versatile scaffold for the synthesis of complex molecules.[1] The strategic placement of methyl groups can significantly influence the pharmacodynamic and pharmacokinetic properties of drug candidates, a phenomenon often referred to as the "magic methyl" effect.[2] This guide provides detailed experimental protocols for the synthesis and derivatization of this compound, offering a robust framework for researchers in drug discovery and chemical synthesis.

The core structure features a secondary amine, which is a prime site for synthetic modification through reactions such as N-acylation and N-alkylation, allowing for the generation of diverse compound libraries. Furthermore, the pyridine nitrogen can act as a chelating agent for transition metals, making its derivatives valuable as ligands in catalysis.[3]

Synthesis of this compound via Reductive Amination

One of the most efficient and widely used methods for the synthesis of secondary amines is reductive amination.[4] This one-pot reaction involves the condensation of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5][6] This method avoids the common issue of over-alkylation often encountered in direct alkylation with alkyl halides.[6]

The synthesis of this compound can be reliably achieved by the reductive amination of 4-methylpicolinaldehyde with methylamine. A mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this transformation as it selectively reduces the iminium ion in the presence of the aldehyde.[6]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis via Reductive Amination Start 4-Methylpicolinaldehyde + Methylamine Imine Imine Intermediate Formation (in situ) Start->Imine Condensation Reduction Reduction with Sodium Triacetoxyborohydride Imine->Reduction Reduction Product This compound Reduction->Product Purification Aqueous Workup & Column Chromatography Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-Methylpicolinaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of 4-methylpicolinaldehyde (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add methylamine solution (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Outcome and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (ESI+) [M+H]⁺ calculated and found

Derivatization Reactions of this compound

The secondary amine of the title compound is a versatile handle for introducing a wide array of functional groups. N-acylation and N-alkylation are fundamental transformations for building molecular complexity and are crucial in the synthesis of compound libraries for drug discovery.

N-Acylation to Form Amides

N-acylation introduces a stable amide bond, a common functional group in pharmaceuticals. This reaction is typically high-yielding and can be achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.

G cluster_acylation N-Acylation Protocol Start This compound Reagents Acyl Chloride/Anhydride + Triethylamine in DCM Start->Reagents Reaction Reaction at 0 °C to RT Reagents->Reaction Product N-Acylated Derivative Reaction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the N-acylation of the starting material.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Add the non-nucleophilic base (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

N-Alkylation to Form Tertiary Amines

N-alkylation introduces an additional alkyl group on the nitrogen, leading to a tertiary amine. While direct alkylation with alkyl halides can be used, it may lead to the formation of quaternary ammonium salts as a side product.[7] A more controlled method is another reductive amination, reacting the secondary amine with an aldehyde or ketone.

G cluster_alkylation N-Alkylation via Reductive Amination Start This compound Reagents Aldehyde/Ketone + Sodium Triacetoxyborohydride Start->Reagents Reaction Reaction in DCM/DCE Reagents->Reaction Product N-Alkylated Derivative Reaction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for N-alkylation via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE (0.1 M).

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis and derivatization of this compound. The robustness of reductive amination for both the initial synthesis and subsequent N-alkylation, coupled with the efficiency of N-acylation, offers researchers a powerful toolkit for the exploration of this valuable chemical space. These methodologies are foundational for generating novel compounds with potential applications in drug discovery and catalysis.

References

Sources

Application Notes and Protocols for the Derivatization of N-Methyl-1-(4-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

N-Methyl-1-(4-methylpyridin-2-yl)methanamine is a unique heterocyclic compound featuring a pyridine core, a structure of immense significance in medicinal chemistry and materials science. The presence of a secondary amine on the methylene bridge at the 2-position offers a reactive handle for a multitude of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this versatile scaffold. We will delve into detailed protocols for N-acylation and N-alkylation, discuss the underlying chemical principles, and explore the potential applications of the resulting novel chemical entities.

The pyridine moiety, being an electron-deficient aromatic system, influences the nucleophilicity of the secondary amine. Understanding this electronic interplay is crucial for optimizing reaction conditions and achieving desired product yields. The derivatization of this compound opens avenues for creating libraries of compounds with diverse functionalities, which can be screened for various biological activities or utilized as bespoke ligands in catalysis.[1][2]

I. Derivatization Strategies: Unlocking Chemical Diversity

The secondary amine of this compound is the primary site for synthetic modification. This section outlines two fundamental derivatization pathways: N-acylation and N-alkylation.

I.A. N-Acylation: Synthesis of Novel Amides

N-acylation introduces an amide functionality, a cornerstone in many pharmaceutical compounds, by reacting the secondary amine with an acylating agent such as an acyl chloride or anhydride. This transformation can modulate the compound's physicochemical properties, including solubility, polarity, and hydrogen bonding capacity.

I.B. N-Alkylation: Expansion to Tertiary Amines

N-alkylation converts the secondary amine into a tertiary amine, a common structural motif in biologically active molecules.[3] This is typically achieved through reaction with an alkyl halide. The introduction of various alkyl groups allows for the fine-tuning of steric and electronic properties, which can significantly impact biological target engagement.

II. Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

II.A. Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of N-acyl derivatives.

Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification Start Dissolve this compound and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM or THF). Reagent_Add Add acylating agent (e.g., acyl chloride or anhydride) dropwise at 0 °C. Start->Reagent_Add Cool to 0 °C Stir Stir at room temperature for 2-12 hours. Monitor reaction progress by TLC or LC-MS. Reagent_Add->Stir Warm to RT Quench Quench the reaction with saturated aqueous NaHCO₃. Stir->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Dry Dry the organic layer over anhydrous Na₂SO₄. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: General workflow for the N-acylation of this compound.

Detailed Steps:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative N-Acylation Reaction Parameters

Acylating AgentBaseSolventTime (h)Expected Product
Acetyl chlorideTriethylamineDCM2N-acetyl-N-methyl-1-(4-methylpyridin-2-yl)methanamine
Benzoyl chlorideDIPEATHF4N-benzoyl-N-methyl-1-(4-methylpyridin-2-yl)methanamine
Acetic anhydrideTriethylamineDCM3N-acetyl-N-methyl-1-(4-methylpyridin-2-yl)methanamine
II.B. Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the synthesis of N-alkyl derivatives.

Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification Start Dissolve this compound in a polar aprotic solvent (e.g., DMF or acetonitrile). Reagent_Add Add a base (e.g., K₂CO₃ or Cs₂CO₃) followed by the alkyl halide. Start->Reagent_Add Stir Stir at room temperature to 80 °C for 6-24 hours. Monitor reaction progress by TLC or LC-MS. Reagent_Add->Stir Filter Filter off the inorganic base. Stir->Filter Concentrate Concentrate the filtrate under reduced pressure. Filter->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: General workflow for the N-alkylation of this compound.

Detailed Steps:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5 eq.), to the solution.[4] Follow this with the addition of the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 6-24 hours.[4] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

Table 2: Representative N-Alkylation Reaction Parameters

Alkyl HalideBaseSolventTemperature (°C)Time (h)Expected Product
Benzyl bromideK₂CO₃DMFRT12N-benzyl-N-methyl-1-(4-methylpyridin-2-yl)methanamine
Ethyl iodideCs₂CO₃MeCN608N-ethyl-N-methyl-1-(4-methylpyridin-2-yl)methanamine
Propargyl bromideK₂CO₃DMFRT10N-methyl-N-propargyl-1-(4-methylpyridin-2-yl)methanamine

III. Purification and Characterization

The successful synthesis and purity of the derivatized compounds must be confirmed using standard analytical techniques.

III.A. Purification
  • Column Chromatography: This is the primary method for purifying the synthesized derivatives. The choice of stationary phase (typically silica gel) and mobile phase will depend on the polarity of the product.

  • Crystallization: For solid products, crystallization from a suitable solvent system can be an effective final purification step.

III.B. Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-acylated products, the appearance of a new set of signals corresponding to the acyl group and a downfield shift of the N-methyl and methylene protons are expected. For N-alkylated products, new signals for the introduced alkyl group will be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized derivatives.[5]

  • Infrared (IR) Spectroscopy: For N-acylated products, the appearance of a strong carbonyl (C=O) stretching band in the region of 1630-1680 cm⁻¹ is a key diagnostic feature.

Table 3: Expected Analytical Data for a Representative Derivative

DerivativeTechniqueExpected Observations
N-acetyl-N-methyl-1-(4-methylpyridin-2-yl)methanamine¹H NMR (CDCl₃)Singlet for acetyl methyl protons (~2.1 ppm), singlets for N-methyl and pyridine methyl protons, signals for methylene and pyridine ring protons.
¹³C NMR (CDCl₃)Carbonyl carbon signal (~170 ppm), signals for methyl, methylene, and pyridine ring carbons.
HRMS (ESI+)[M+H]⁺ peak corresponding to the calculated exact mass.
IR (neat)Strong C=O stretch ~1650 cm⁻¹.

IV. Potential Applications

The derivatization of this compound provides access to a wide array of novel compounds with potential applications in various fields.

IV.A. Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established pharmacophore in numerous biologically active compounds.[1][6] Derivatives of this compound can be screened for a variety of therapeutic targets, including:

  • Enzyme Inhibition: The introduction of specific functional groups can lead to potent and selective enzyme inhibitors, for example, in the context of neurodegenerative diseases or cancer.[7]

  • Receptor Modulation: The pyridine nitrogen and the derivatized amino group can act as key interaction points with biological receptors.

  • Antimicrobial Agents: The 2-aminopyridine motif is present in several antibacterial and antifungal agents.[6]

Logical Relationship of Derivatization to Application:

Derivatization_to_Application cluster_derivatization Derivatization cluster_derivatives Derivative Classes cluster_applications Potential Applications Parent This compound Acylation N-Acylation Parent->Acylation Alkylation N-Alkylation Parent->Alkylation Amides Amide Derivatives Acylation->Amides Tertiary_Amines Tertiary Amine Derivatives Alkylation->Tertiary_Amines Drug_Discovery Drug Discovery (e.g., Enzyme Inhibitors) Amides->Drug_Discovery Materials_Science Materials Science Amides->Materials_Science Tertiary_Amines->Drug_Discovery Catalysis Catalysis (e.g., Ligands for Transition Metals) Tertiary_Amines->Catalysis Tertiary_Amines->Materials_Science

Caption: Relationship between derivatization strategies and potential applications.

IV.B. Ligand Synthesis for Catalysis

Pyridine-based structures are widely used as ligands in transition metal catalysis due to their ability to coordinate with metal centers and influence their reactivity and selectivity.[8][9] The tertiary amine derivatives of this compound can act as bidentate (N,N') ligands. By varying the N-alkyl substituent, the steric and electronic properties of the resulting metal complexes can be systematically tuned for applications in:

  • Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are effective catalysts for various cross-coupling reactions.[10][11]

  • Asymmetric Catalysis: The introduction of chiral alkyl groups can lead to the development of new chiral ligands for asymmetric synthesis.

  • Polymerization: Pyridine-containing ligands are utilized in catalysts for olefin polymerization.[8]

V. Conclusion

This compound is a valuable and versatile building block for chemical synthesis. The straightforward derivatization of its secondary amine via N-acylation and N-alkylation provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this application note offer a solid foundation for researchers to explore the synthesis of novel amides and tertiary amines based on this scaffold. The potential applications of these derivatives in drug discovery and catalysis underscore the importance of continued research into the chemistry of this promising molecule.

References

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). MDPI. [Link]

  • N-methyl-1-(pyridin-2-yl)methanamine. PubChem. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2022). PubMed. [Link]

  • Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry. (2010). ResearchGate. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]

  • MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed Central. [Link]

  • The reported N-demethylation reactions. A-D, traditional chemical... ResearchGate. [Link]

  • The synthesis and reactions of some N-acyl-N-aryliminium ions. Arkivoc. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). NIH. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PubMed Central. [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2010). PubMed Central. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). PubMed Central. [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]

  • Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2020). ResearchGate. [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-Methyl-1-(4-methylpyridin-2-YL)methanamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature.

I. Synthetic Overview: Reductive Amination

The most common and efficient method for synthesizing this compound is through the reductive amination of 4-methyl-2-pyridinecarboxaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired secondary amine.[1] Careful control of reaction conditions and reagent selection is paramount to achieving high yields and minimizing side products.

Reaction Scheme:

Reductive Amination 4-methyl-2-pyridinecarboxaldehyde 4-methyl-2-pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 4-methyl-2-pyridinecarboxaldehyde->Imine Intermediate + Methylamine Methylamine Methylamine Methylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->this compound Troubleshooting Workflow start Low Yield or Impure Product check_sm Check for unreacted starting aldehyde via TLC/LC-MS start->check_sm sm_present Starting material present check_sm->sm_present optimize_imine Optimize imine formation: - Add catalytic acid - Use molecular sieves - Increase reaction time sm_present->optimize_imine Yes check_impurities Analyze impurities by MS and NMR sm_present->check_impurities No optimize_reduction Optimize reduction: - Check reducing agent quality - Increase equivalents of reducing agent optimize_imine->optimize_reduction success High Yield and Purity Achieved optimize_reduction->success alcohol_impurity Alcohol byproduct observed? check_impurities->alcohol_impurity use_stab Use a milder reducing agent (STAB) Control temperature (0 °C) alcohol_impurity->use_stab Yes other_impurities Other impurities? alcohol_impurity->other_impurities No use_stab->success optimize_purification Optimize purification: - Acid-base extraction - Column chromatography other_impurities->optimize_purification Yes optimize_purification->success

Sources

Technical Support Center: Purification of Crude N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(4-methylpyridin-2-YL)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this versatile pyridine-based amine intermediate. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Part 1: Understanding Your Compound & Initial Queries (FAQs)

Before diving into troubleshooting, a foundational understanding of the molecule's properties and common synthetic context is crucial. This compound is a secondary amine with two basic nitrogen atoms, making it susceptible to specific interactions and impurity profiles.

Table 1: Physicochemical Properties of this compound & Related Structures
PropertyValue (Predicted or Experimental)Significance for PurificationSource
Molecular FormulaC₈H₁₂N₂-[1][2]
Molecular Weight136.19 g/mol Affects boiling point and diffusion in chromatography.[1][2]
pKa (Pyridine N)~5-6 (estimated)The pyridine nitrogen is basic and will be protonated at acidic pH.-
pKa (Alkyl Amine N)~9-10 (estimated)The secondary amine is more basic; its protonation state is key for extractions.-
AppearanceLiquid (predicted)Distillation is a potential but potentially high-temperature method.[3]
PolarityModerately PolarSoluble in polar organic solvents; challenging to separate from polar impurities.-
Frequently Asked Questions

Q1: What are the most likely impurities in my crude sample?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis is the reductive amination of 4-methylpicolinaldehyde with methylamine.[4][5] Understanding this allows us to predict the most probable process-related impurities:

  • Unreacted Starting Materials: 4-methylpicolinaldehyde and residual methylamine.

  • Imine Intermediate: The N-(4-methylpyridin-2-ylmethylidene)methanamine intermediate may persist if the reduction is incomplete.

  • Over-Alkylated Byproduct: If a methylating agent was used on the primary amine, (4-methylpyridin-2-yl)methanamine, there is a risk of forming the tertiary amine, N,N-Dimethyl-1-(4-methylpyridin-2-YL)methanamine.

  • Reducing Agent Residues: Borohydride salts and their byproducts (e.g., borates) from the reduction step.[6]

  • Solvent and Reagent Residues: High-boiling point solvents (like DMSO) or excess reagents (like formic acid or triethylamine) may be present.[7]

Q2: I have a complex mixture. What is a robust starting strategy for purification?

A2: A multi-step approach is often best. Start with a simple liquid-liquid extraction to remove baseline and highly polar impurities, followed by a more refined chromatographic step.

G crude Crude Product (in organic solvent like DCM/EtOAc) wash1 Wash with aq. NaHCO₃/Na₂CO₃ crude->wash1 Removes acidic impurities (e.g., formic acid) wash2 Wash with Brine wash1->wash2 Removes residual base dry Dry (Na₂SO₄), Filter & Concentrate wash2->dry analysis1 Analyze Purity (TLC, LCMS, ¹H NMR) dry->analysis1 column Flash Column Chromatography analysis1->column Impurities visible final Pure Free Base (High Purity) analysis1->final Sufficiently Pure salt Salt Formation & Recrystallization column->salt Further polishing needed or product is an oil column->final Purity >98% salt->final Isolate as salt or re-neutralize

Caption: Initial purification workflow decision tree.

Part 2: Troubleshooting Guide for Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Challenge 1: Poor Separation and Peak Tailing in Column Chromatography

Q: My compound is streaking badly on the silica gel column, and I can't separate it from a close-running impurity. What's happening?

A: This is a classic problem when purifying basic compounds like pyridines and amines on standard silica gel.

  • Root Cause: The surface of silica gel is covered in weakly acidic silanol groups (Si-OH). The basic nitrogen atoms in your molecule form strong acid-base interactions with these sites. This leads to a secondary retention mechanism, causing the compound to "stick" and elute slowly and unevenly, resulting in broad, tailing peaks.

  • Solution 1: Mobile Phase Modification. The most effective solution is to add a small amount of a competing base to your mobile phase (eluent).

    • Protocol: Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • Mechanism: TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This allows your product to travel through the column interacting primarily with the bulk silica, resulting in sharper, more symmetrical peaks and improved separation.

  • Solution 2: Use a Deactivated Stationary Phase. If TEA is incompatible with your downstream steps, consider using a different stationary phase.

    • Options: Alumina (basic or neutral) or commercially available deactivated silica gel are excellent alternatives that minimize acidic interactions.

Table 2: Suggested Starting Solvent Systems for Flash Chromatography
SystemAdditiveTarget ImpuritiesRationale
Ethyl Acetate / Hexanes1% TEALess polar (e.g., imine intermediate, over-alkylated product)Good general-purpose system for moderately polar compounds.
Dichloromethane / Methanol1% TEAMore polar (e.g., starting aldehyde, unreacted primary amine)Stronger eluent system for more polar compounds and impurities.
Dichloromethane / Acetone1% TEAMedium polarity rangeOffers different selectivity compared to alcohol-based systems.
Challenge 2: Product is an Oil and Fails to Crystallize

Q: After chromatography, my product is a clean but viscous oil. I can't get it to solidify from any common solvent system. How can I get a solid?

A: Many N-methylated amines are low-melting solids or oils, making crystallization of the free base difficult. The most reliable strategy is to convert the amine into a salt.[8] Salts are ionic, have higher melting points, and form well-defined crystal lattices.

  • Root Cause: The free base form of your molecule may have a low melting point or form a stable amorphous state. Impurities can also inhibit crystallization.[9]

  • Solution: Form a Hydrochloride (HCl) Salt. This is a robust and widely used method for inducing crystallization in amines.[8][10]

    Experimental Protocol: HCl Salt Formation for Recrystallization

    • Dissolution: Dissolve your purified amine oil (1 equivalent) in a minimum amount of a suitable solvent. Anhydrous diethyl ether (Et₂O) or a mixture of ethyl acetate and hexanes are good starting points.

    • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Et₂O or 4 M HCl in dioxane). Add the acid dropwise until the solution is acidic (check with pH paper on a wetted glass rod) and a precipitate forms. Caution: Do not add a large excess of acid.

    • Crystallization: The hydrochloride salt should precipitate immediately or upon cooling. You may need to scratch the inside of the flask with a glass rod to initiate crystallization. Allow the mixture to stand at 4 °C for several hours to maximize crystal formation.

    • Isolation: Collect the solid crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface-adsorbed impurities.

    • Drying: Dry the salt under high vacuum to obtain a stable, crystalline solid.

    • (Optional) Free-Basing: If the free base is required for the next step, the solid salt can be dissolved in water, basified with aq. NaOH or NaHCO₃, and extracted back into an organic solvent (e.g., DCM or EtOAc).

G start Purified Amine Oil dissolve Dissolve in Anhydrous Solvent (e.g., Et₂O) start->dissolve add_hcl Slowly add HCl solution (in Et₂O or Dioxane) dissolve->add_hcl precipitate Precipitate Forms add_hcl->precipitate cool Cool (e.g., 4 °C) & Allow to Crystallize precipitate->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Crystalline HCl Salt (Stable Solid) dry->end

Caption: Workflow for crystallization via HCl salt formation.

Challenge 3: Low Overall Yield After Workup and Purification

Q: My reaction seems to go to completion by TLC/LCMS, but after extraction and chromatography, my final yield is very low (<40%). Where is my product going?

A: Low recovery can be attributed to several factors, often related to the basicity of your compound.

  • Cause A: Incomplete Extraction during Workup.

    • Explanation: Your compound has two basic nitrogens. If the aqueous phase of your workup is neutral or slightly acidic, a portion of your product will be protonated and remain in the aqueous layer, leading to significant losses.

    • Solution: Ensure the aqueous layer is distinctly basic (pH > 10-11) before and during extraction with an organic solvent. Use a strong base like 1-2 M NaOH solution. Perform multiple extractions (e.g., 3x with DCM or EtOAc) to ensure complete recovery from the aqueous phase.

  • Cause B: Irreversible Adsorption on Silica Gel.

    • Explanation: As discussed in Challenge 1, strong interactions with silica can be problematic. In severe cases, a portion of the product may not elute from the column at all, especially if highly active silica is used.

    • Solution: In addition to adding TEA to the eluent, you can pre-treat your silica. Slurry the silica gel in the starting eluent containing 1-2% TEA, let it stand for 15-20 minutes, and then pack the column. This ensures the stationary phase is fully deactivated before your compound is loaded.

  • Cause C: Product Volatility.

    • Explanation: While the molecular weight is not extremely low, N-methylated amines can have some volatility. Aggressive removal of solvent on a rotary evaporator, especially with high heat and a strong vacuum, can lead to loss of product.

    • Solution: Remove the solvent under reduced pressure without excessive heating. Once the bulk of the solvent is gone, switch to a high vacuum pump at room temperature to remove the final traces.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88757, N-methyl-1-(pyridin-2-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144432, (4-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Xiao, F., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 14162-14166. Retrieved from [Link]

  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. 102(7), 1321. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Retrieved from [Link]

  • ACS Omega. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • ResearchGate. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • Jakobs, M. (2021). Troubleshooting Amine Systems. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). (5-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

Sources

common side products in the synthesis of picolinamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of picolinamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of these valuable heterocyclic compounds. Our goal is to provide you with the technical expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic pathways to picolinamine and its derivatives, and what are the typical side products for each?

A1: Picolinamine derivatives are synthesized through several common pathways, each with a unique set of potential side products. Understanding these pathways is the first step in effective troubleshooting.

Synthetic Route Common Side Products Mechanism of Formation
Chichibabin Reaction Dimerized bipyridines, 4-aminopyridine isomersNucleophilic attack of the amide at an alternative position or coupling of pyridine radicals.[1]
Reduction of Picolinamide Over-reduced products (e.g., piperidine derivatives), products from reduction of other functional groupsNon-selective reducing agents or harsh reaction conditions.
Amination of Picolyl Halides Di- and tri-picolylamines (over-alkylation), quaternary ammonium salts, elimination productsThe nucleophilic amine attacks the already formed picolinamine; elimination of HX from the picolyl halide.
Reduction of Picolinonitrile Imines (from incomplete reduction), secondary amines (from reaction of the primary amine with the intermediate imine)Insufficient reducing agent or non-optimal reaction conditions.
From Picolinic Acid (via acid chloride) 4-chloropicolinamide derivativesNucleophilic attack by chloride on the pyridine ring, activated by the conversion of the carboxylic acid to the acid chloride with reagents like thionyl chloride.[2]

Q2: I'm observing a significant amount of a dimeric byproduct in my Chichibabin reaction. What is causing this and how can I minimize it?

A2: The formation of a dimeric byproduct, such as 4,4'-di-tert-butyl-2,2'-bipyridine in the case of 4-tert-butylpyridine, is a known side reaction in the Chichibabin synthesis. This occurs due to the coupling of pyridine radical intermediates. To minimize this:

  • Increase Pressure: Running the reaction under a nitrogen atmosphere at elevated pressure can favor the desired amination over dimerization.

  • Optimize Temperature: While traditional Chichibabin reactions require high temperatures, modern variations with milder conditions can reduce side reactions.[1]

  • Choice of Amide: The purity and nature of the sodium amide can influence the reaction outcome. In some cases, impurities can have a catalytic effect.[3]

Q3: During the conversion of picolinic acid to a picolinamide using thionyl chloride, I isolated a chlorinated byproduct. How can this be avoided?

A3: The formation of 4-chloropicolinamide derivatives is a documented side reaction when using thionyl chloride to activate picolinic acid.[2] The pyridine ring is activated towards nucleophilic attack by the chloride ion. To prevent this:

  • Use an Alternative Activating Agent: Employing a coupling agent that does not introduce a high concentration of nucleophilic chloride, such as EDC/HOBt or HATU, can circumvent this issue.

  • Control Reaction Temperature: Adding the amine solution at a lower temperature (e.g., 0 °C) after the formation of the acid chloride can help to minimize ring chlorination.

Troubleshooting Guides

Issue 1: Low Yield and Multiple Byproducts in the Amination of 2-(Chloromethyl)pyridine

The reaction of 2-(chloromethyl)pyridine with an amine is a common method for synthesizing picolinamine derivatives. However, it can be plagued by low yields and the formation of multiple byproducts.

Troubleshooting Workflow for Amination of 2-(Chloromethyl)pyridine

start Low Yield / Multiple Spots on TLC check_overalkylation Check for Over-alkylation (Di- and Tri-picolylamines) start->check_overalkylation solution_overalkylation Use a large excess of the amine. Add picolyl chloride slowly to the amine solution. check_overalkylation->solution_overalkylation Yes check_elimination Check for Elimination Products check_overalkylation->check_elimination No solution_overalkylation->check_elimination solution_elimination Use a non-nucleophilic base. Lower reaction temperature. check_elimination->solution_elimination Yes check_starting_material Unreacted Starting Material? check_elimination->check_starting_material No solution_elimination->check_starting_material solution_starting_material Increase reaction time or temperature. Ensure base is sufficient to neutralize HCl salt. check_starting_material->solution_starting_material Yes end Improved Yield and Purity check_starting_material->end No solution_starting_material->end

Caption: Troubleshooting decision tree for amination reactions.

Issue 2: Incomplete Reduction of Picolinonitrile to Picolinamine

The reduction of picolinonitrile is a direct route to picolinamine. However, incomplete reduction can lead to the formation of imine intermediates which can be hydrolyzed back to the aldehyde or react further to form secondary amines.

Experimental Protocol: Optimized Reduction of Picolinonitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of picolinonitrile (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude picolinamine.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Issue 3: Side Products in the Oxidation of 2-Picoline to Picolinic Acid

The oxidation of 2-picoline is a common route to picolinic acid, a precursor for many picolinamine derivatives. However, this reaction can yield several side products.

Side Products in 2-Picoline Oxidation

picoline 2-Picoline aldehyde 2-Pyridinecarbaldehyde picoline->aldehyde Partial Oxidation co2 CO2 (Deep Oxidation) picoline->co2 Deep Oxidation acid Picolinic Acid aldehyde->acid Further Oxidation pyridoin 2-Pyridoin (Condensation) aldehyde->pyridoin Condensation aldehyde->co2 Deep Oxidation pyridine Pyridine (Decarboxylation) acid->pyridine Decarboxylation acid->co2 Deep Oxidation

Sources

improving the stability and shelf-life of N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-1-(4-methylpyridin-2-yl)methanamine

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with this compound. The inherent reactivity of the secondary amine and the electronic nature of the pyridine ring present unique stability challenges. This document provides in-depth, field-proven insights into identifying, mitigating, and preventing degradation to ensure the integrity and extend the shelf-life of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The principal cause of degradation is oxidative degradation targeting the secondary amine and the benzylic methylene bridge. The lone pair of electrons on the nitrogen is susceptible to oxidation, and the adjacent carbon-hydrogen bonds can be weakened. This can lead to the formation of N-oxides, imines, or cleavage products.[1][2][3] While the pyridine ring itself is relatively stable, its electron-withdrawing nature can influence the reactivity of the side chain.[4][5] Thermal degradation can also occur, particularly at elevated temperatures, potentially leading to side-chain cleavage or other rearrangements.[6][7]

Q2: What are the optimal storage conditions for long-term stability?

A2: To minimize degradation, the compound should be stored under conditions that strictly limit exposure to oxygen, light, and moisture. Based on supplier recommendations and chemical principles, the following conditions are advised.[8]

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Reduces the rate of thermally induced degradation.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.[3]
Light Amber/Opaque VialsProtects against photolytic degradation pathways.
Moisture Tightly Sealed Container with DesiccantThe compound is hygroscopic; moisture can facilitate hydrolytic and oxidative reactions.

Q3: My compound is the dihydrochloride salt. Does this improve stability?

A3: Yes, significantly. The formation of a hydrochloride salt protonates the basic nitrogen atoms (both the secondary amine and the pyridine ring nitrogen). This removes the lone pair of electrons from the secondary amine, drastically reducing its susceptibility to oxidation.[5] The salt form is generally more crystalline, less hygroscopic, and more stable than the free base. For solution-based work, maintaining a low pH will keep the amine protonated and enhance stability.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) , particularly with a UV detector (as the pyridine ring is a chromophore) or coupled with a Mass Spectrometer (LC-MS), is the most common and effective technique.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate the structure of unknown degradation products found during stability studies.[10]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: The solid compound (free base) has turned yellow/brown upon storage.

  • Likely Cause: This is a classic sign of oxidative degradation. The free base form is highly susceptible to air oxidation, leading to the formation of colored impurities.

  • Immediate Action: Transfer the compound to an amber vial, purge the headspace with an inert gas like argon or nitrogen, and store it in a cool, dark place, preferably in a desiccator.[8]

  • Long-Term Solution: For long-term storage, convert the free base to a more stable salt form, such as the dihydrochloride salt.[11] If you must use the free base, always handle it in an inert atmosphere (e.g., a glove box) and store it under argon at reduced temperatures.

Problem 2: HPLC analysis of my stock solution shows a decrease in the main peak area and the appearance of new impurity peaks over 24-48 hours.

  • Likely Cause: This indicates solution-phase instability. The solvent, dissolved oxygen, pH, or exposure to light could be contributing factors. Amine solvents are known to degrade in the presence of oxygen and certain metal ions which can act as catalysts.[12][13]

  • Troubleshooting Workflow:

    G start Observation: Solution Instability Detected check_solvent Step 1: Solvent Check - Use HPLC-grade solvent? - Degassed solvent (sonication, sparging)? start->check_solvent check_ph Step 2: pH Adjustment - Is the solution buffered? - Acidify to pH 3-5 to protonate amines. check_solvent->check_ph check_antioxidant Step 3: Add Stabilizers - Introduce antioxidant (e.g., BHT, Vitamin E)? - Add a chelating agent (e.g., EDTA) to sequester metal ions. check_ph->check_antioxidant check_light Step 4: Light Protection - Store solution in amber vials? - Cover autosampler tray with UV-protective film? check_antioxidant->check_light resolve Resolution: Stable Solution Achieved check_light->resolve

    Caption: Workflow for troubleshooting solution instability.

  • Preventative Protocol:

    • Solvent Preparation: Use high-purity, HPLC-grade solvents. Before preparing your solution, sparge the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • pH Control: If compatible with your experimental design, buffer the solution to an acidic pH (e.g., pH 3-5) to ensure the secondary amine remains protonated and protected.

    • Use of Antioxidants: For formulations, consider adding a small amount (0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) or a chelating agent like EDTA.

Problem 3: I need to identify the degradation products to understand the stability profile.

  • Solution: Conduct a Forced Degradation (Stress Testing) study. This involves subjecting the compound to harsh conditions to intentionally generate degradation products, which can then be identified. This is a standard practice in pharmaceutical development.

    G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis 0.1 M HCl, 60°C hplc HPLC-UV/DAD Quantify degradation, check peak purity. acid->hplc Analyze samples at t=0, 2, 8, 24h base Base Hydrolysis 0.1 M NaOH, 60°C base->hplc Analyze samples at t=0, 2, 8, 24h oxidation Oxidation 3% H₂O₂, RT oxidation->hplc Analyze samples at t=0, 2, 8, 24h thermal Thermal 80°C, Solid & Solution thermal->hplc Analyze samples at t=0, 2, 8, 24h photo Photolytic ICH Q1B Light Exposure photo->hplc Analyze samples at t=0, 2, 8, 24h lcms LC-MS/MS Determine mass of degradants, propose structures. hplc->lcms Characterize Peaks nmr NMR Isolate & confirm degradant structure. lcms->nmr Confirm Structure drug This compound (Drug Substance) drug->acid Expose to drug->base Expose to drug->oxidation Expose to drug->thermal Expose to drug->photo Expose to

    Caption: Experimental workflow for a forced degradation study.

Part 3: Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an analytical method capable of resolving the parent compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. (The acid is critical for good peak shape for the amine).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 20-30 minutes to elute all potential impurities.

  • Detection: Use a UV/Vis or Diode Array Detector (DAD). Monitor at a wavelength where the pyridine ring absorbs, typically around 260-270 nm.

  • Method Validation: Use samples from your forced degradation study (Problem 3). The method is considered "stability-indicating" if the parent peak is spectrally pure and well-resolved from all degradation peaks.

Typical HPLC Parameters:

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection 265 nm
Injection Vol 10 µL

References

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing).
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic.
  • Oxidative degradation of amines using a closed batch system.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Analytical aspects of the stabilization of drugs in pharmaceutical formul
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Analytical Techniques In Stability Testing.
  • A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. Benchchem.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • (1-Methylpiperidin-4-yl)methanamine | 7149-42-0. Sigma-Aldrich.
  • This compound dihydrochloride | 2742660-75-7. BLDpharm.
  • Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine...

Sources

Technical Support Center: N-Methyl-1-(4-methylpyridin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(4-methylpyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The information provided herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot your experiments effectively and confidently.

Overview of the Synthetic Strategy

The most direct and widely adopted method for synthesizing this compound is through the reductive amination of 4-methyl-2-pyridinecarboxaldehyde with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[1][2] This approach is favored for its efficiency and for minimizing the risk of over-alkylation, a common issue with direct alkylation methods.[3]

General Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified product.

G cluster_0 One-Pot Reaction cluster_1 Purification Reactants 4-methyl-2-pyridinecarboxaldehyde + Methylamine Imine_Formation Imine Formation (Weakly Acidic, RT) Reactants->Imine_Formation Step 1 Reduction In Situ Reduction (Selective Reducing Agent) Imine_Formation->Reduction Step 2 Workup Aqueous Workup (Acid-Base Extraction) Reduction->Workup Purification Column Chromatography or Distillation Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 4-methyl-2-pyridinecarboxaldehyde even after several hours. What is the likely cause?

A1: This is a classic symptom of inefficient imine formation, which is the crucial first step of the reaction. Imine formation is a reversible equilibrium reaction, and several factors can prevent it from proceeding efficiently.[1]

Likely Causes & Solutions:

  • Incorrect pH: The reaction requires a weakly acidic medium (pH ~4-6).

    • Why? The amine needs to be nucleophilic enough to attack the carbonyl carbon, but the carbonyl oxygen also needs to be protonated to become a better leaving group (as water). If the pH is too low, the methylamine will be fully protonated (CH₃NH₃⁺) and no longer nucleophilic. If the pH is too high, the carbonyl oxygen won't be sufficiently protonated to facilitate the dehydration step.

    • Troubleshooting: Add a catalytic amount of acetic acid (typically 1-5 mol%) to your reaction mixture.[4] This provides the necessary protons to facilitate the reaction without fully quenching the amine nucleophile.

  • Presence of Water: Although water is a byproduct, starting with wet solvents or reagents can hinder the reaction by pushing the equilibrium back towards the starting materials (Le Chatelier's principle).

    • Troubleshooting: Ensure your solvent (e.g., methanol, dichloromethane) is anhydrous. If using an aqueous solution of methylamine, its concentration should be accurately known to ensure the correct stoichiometry.

  • Reagent Quality: The starting aldehyde is susceptible to oxidation to 4-methylpicolinic acid upon prolonged exposure to air.

    • Troubleshooting: Check the purity of your 4-methyl-2-pyridinecarboxaldehyde via NMR or by observing its appearance (it should be a clear liquid). If it has oxidized, the resulting carboxylic acid can interfere with the reaction. Purify by distillation if necessary.

Q2: The primary product I've isolated is (4-methylpyridin-2-yl)methanol, not the desired amine. What went wrong?

A2: This indicates that your reducing agent is preferentially reducing the starting aldehyde instead of the imine intermediate. This is a common issue related to the choice and timing of adding the reducing agent.

Likely Cause & Solution:

  • Non-Selective Reducing Agent: You are likely using a strong, non-selective reducing agent like sodium borohydride (NaBH₄). While NaBH₄ can reduce imines, it reduces aldehydes much more rapidly.[3]

  • The Causality: The ideal reductive amination relies on a reducing agent that is "kinetically tuned" to reduce the protonated imine (iminium ion) faster than it reduces the starting aldehyde. The iminium ion is more electrophilic and thus more reactive to mild hydride donors.

  • Authoritative Solution: Use a more selective reducing agent. The two industry standards for this purpose are:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is milder than NaBH₄ and is particularly effective at reducing iminium ions in the presence of aldehydes.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice that is selective for the iminium ion at a controlled pH.[1][3] However, due to the toxicity of cyanide, NaBH(OAc)₃ is often chosen for process safety.

The following diagram illustrates the mechanistic principle of selectivity.

G Aldehyde Aldehyde (Less Reactive) Imine Imine Intermediate Aldehyde->Imine + Methylamine Alcohol Side Product: Alcohol Aldehyde->Alcohol Reduction Iminium Iminium Ion (More Reactive) Imine->Iminium + H⁺ Amine Desired Product: Amine Iminium->Amine Reduction NaBH4 NaBH₄ (Strong) NaBH4->Aldehyde Fast NaBHOAc3 NaBH(OAc)₃ (Selective) NaBHOAc3->Iminium Selective

Caption: Reactivity comparison of reducing agents towards aldehyde vs. iminium ion.

Q3: My purification is very difficult. The product seems to be water-soluble, and it streaks badly on my silica gel column.

A3: These are characteristic challenges of purifying small, polar amines. Both issues can be overcome with proper workup and chromatography techniques.

Solutions:

  • Improving Extraction Yields (Addressing Water Solubility):

    • Acid-Base Extraction: After the reaction is complete, perform a proper acid-base workup. Quench the reaction, dilute with an organic solvent (like ethyl acetate or DCM), and wash with water. Then, extract the aqueous layer with dilute HCl (e.g., 1M). Your amine product will become a protonated, water-soluble salt (R-NH₂⁺CH₃ Cl⁻) and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Liberating the Free Base: Discard the organic layer. Now, basify the acidic aqueous layer to a pH > 10 using NaOH or K₂CO₃. This deprotonates your amine, making it less water-soluble.

    • Final Extraction: Thoroughly extract the now-basic aqueous layer with a fresh organic solvent (DCM is often effective for polar amines). Adding NaCl to the aqueous layer (salting out) can further decrease the amine's solubility in water and improve extraction efficiency.

  • Improving Column Chromatography:

    • Cause of Streaking: Amines are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding and significant tailing or "streaking" on the column.

    • Troubleshooting: Deactivate the silica gel. Before loading your sample, flush the column with your eluent system containing a small amount of a volatile base. A common and effective mobile phase is Dichloromethane/Methanol with 0.5-2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH). The added base will occupy the acidic sites on the silica, allowing your product to elute cleanly.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Table 1: Reagent Stoichiometry & Roles
ReagentMolar Eq.RoleKey Considerations
4-methyl-2-pyridinecarboxaldehyde1.0Aldehyde (Electrophile)Ensure high purity; store under inert gas if possible to prevent oxidation.
Methylamine (e.g., 40% in H₂O)1.2 - 1.5Amine (Nucleophile)A slight excess helps drive imine formation and minimize side reactions.
Acetic Acid (Glacial)0.05Acid CatalystCatalytic amount is sufficient; excess can protonate all the amine.
Sodium Triacetoxyborohydride1.2 - 1.5Selective Reducing AgentAdd portion-wise to control any exotherm; ensure it is a free-flowing powder.
Dichloromethane (DCM) or Methanol (MeOH)-Anhydrous SolventMust be anhydrous to favor imine formation.
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methyl-2-pyridinecarboxaldehyde (1.0 eq) and anhydrous DCM or MeOH (to make a ~0.2 M solution).

  • Amine & Catalyst Addition: Add methylamine (1.2 eq) to the solution, followed by glacial acetic acid (0.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS. You should see the aldehyde spot diminish and a new, slightly more polar spot appear for the imine.

  • Reduction: Once imine formation is significant, begin adding sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise over 20-30 minutes. The reaction may be mildly exothermic.

  • Reaction Completion: Allow the reaction to stir at room temperature for 3-12 hours. Monitor by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 1% Triethylamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • POLITesi. (n.d.). Synthesis of new triazole derivatives of bis(2-picolyl)amine ligands and their application in catalysis. Retrieved from [Link]

  • Singh, N., et al. (2018). Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions. Molecules, 23(12), 3143. Available at: [Link]

  • Karami, B., et al. (2018). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances, 8(3), 1338-1348. Available at: [Link]

  • Verma, S., et al. (2022). Synthesis of picolylamine tosylate, [nP][OTs] (n = 2,3, and 4) derivatives. ResearchGate. Available at: [Link]

  • Chaabane, W., et al. (2020). Synthesis, intermolecular interactions and biological activities of two new organic–inorganic hybrids C6H10N2,2Br and C6H10N2,2Cl·H2O. RSC Advances, 10(10), 5945-5956. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chem Lab. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Pan, M., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 53(10), 4049-4062. Available at: [Link]

  • Girard, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(23), 7794. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Sam, V., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81436, N-Methylpyridine-4-methylamine. Retrieved from [Link]

  • Leah4sci. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • European Patent Office. (n.d.). EP1720833B1 - Method for purifying n-methyl-2-pyrrolidone. Retrieved from [Link]

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Technical Support Center: A Guide to Handling Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-based compounds. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of handling these versatile yet challenging molecules. By understanding the "why" behind experimental choices, you can avoid common pitfalls, ensure the integrity of your results, and maintain a safe laboratory environment.

Pyridine and its derivatives are cornerstones of modern chemistry, finding applications from solvents and reagents in organic synthesis to key pharmacophores in numerous FDA-approved drugs.[1][2][3][4] However, their unique chemical properties, including basicity, hygroscopicity, and specific reactivity patterns, demand careful handling and a nuanced understanding to prevent experimental failures.[5][6][7] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions.

Section 1: Safety First - The Cardinal Rules of Pyridine Handling

Pyridine is a flammable, toxic liquid with a pungent, unpleasant fish-like odor.[5][6] Exposure can cause skin and eye irritation, respiratory issues, and potential damage to the central nervous system, liver, and kidneys upon prolonged exposure.[8][9] Adherence to strict safety protocols is non-negotiable.

Frequently Asked Questions (FAQs): Safety

Q1: What is the most critical piece of personal protective equipment (PPE) when working with pyridine?

A: While all PPE is essential, the most critical components are chemical splash goggles and appropriate gloves. Pyridine can cause serious eye irritation or burns.[8] Nitrile or neoprene gloves are recommended as they offer better resistance than latex.[5][10] Always work within a certified chemical fume hood to minimize inhalation of harmful vapors.[5][10][11]

Q2: How should I properly store pyridine and its derivatives?

A: Store pyridine in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, or open flames.[10][12][13] Containers should be tightly sealed to prevent the absorption of moisture and kept away from incompatible materials like strong oxidants and strong acids.[5][7] Use containers made of glass or other compatible materials.[10]

Q3: What are the immediate steps to take in case of a pyridine spill?

A: For small spills, immediately contain the liquid with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[10][11][12] Ensure the area is well-ventilated and all ignition sources are removed.[12] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.

Workflow for Safe Handling and Storage

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste PPE Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) FumeHood Verify Fume Hood Function PPE->FumeHood Dispense Dispense Reagent (Grounding, Non-Sparking Tools) FumeHood->Dispense Work Inside Hood Seal Keep Container Tightly Sealed Dispense->Seal Store Store in Cool, Dry, Ventilated Area Away from Ignition Sources Seal->Store After Use Waste Dispose as Hazardous Waste Store->Waste cluster_base As a Base cluster_nucleophile As a Nucleophile Pyridine Pyridine (C5H5N) Pyridinium Pyridinium Ion (Acid Scavenger) Pyridine->Pyridinium Accepts Proton Salt N-Substituted Pyridinium Salt Pyridine->Salt Attacks Electrophile Proton H+ Electrophile E+

Caption: Pyridine's reactivity as a base vs. a nucleophile.

Frequently Asked Questions (FAQs): Reactivity & Side Reactions

Q4: My acylation reaction is giving low yields. I'm using pyridine as a base. What could be wrong?

A: This is a classic pitfall. While pyridine is often used as an acid scavenger in acylations and esterifications, it also acts as a nucleophile, reacting with the acylating agent (e.g., an acid chloride) to form an N-acylpyridinium salt. [6][14]This salt is the actual activated intermediate. However, if your substrate is a poor nucleophile or if there is steric hindrance, this intermediate can be unreactive or participate in side reactions.

  • Troubleshooting: Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if you only need an acid scavenger. For activating the acylating agent, a catalytic amount of 4-dimethylaminopyridine (DMAP) is far more effective than a stoichiometric amount of pyridine. [6] Q5: I'm trying to deprotonate an alkyl-substituted pyridine at the side chain, but the reaction isn't working. Why?

A: The benzylic-like protons on alkyl groups attached to a pyridine ring are acidic, but they still require a very strong base for deprotonation (e.g., n-BuLi, LDA). [15]The position matters: protons at the C2 and C4 positions are more acidic than at the C3 position due to better resonance stabilization of the resulting carbanion. [15]Using a weaker base will result in no reaction or preferential reaction at the nitrogen atom.

Q6: I am observing a lot of dark, insoluble material (tar) in my reaction. What is causing this?

A: Polymerization can be a significant side reaction, especially under harsh conditions (e.g., high temperatures, presence of strong acids or certain metal catalysts). High concentrations of reactive starting materials can also favor polymerization.

  • Troubleshooting: Try lowering the reaction temperature. If possible, add one of the reactants slowly over time to keep its instantaneous concentration low. Ensure your starting materials are pure, as impurities can sometimes initiate polymerization.

Section 4: Practical Considerations - Quenching and Work-up

The process of stopping (quenching) a reaction and isolating the product requires careful consideration when pyridine is present.

Troubleshooting Guide: Quenching & Work-up
Issue Underlying Cause & Explanation Recommended Solution
Product is lost during aqueous work-up Pyridine is miscible with water. [6]If your product also has some water solubility or forms a salt with the acidic pyridinium ion, it can be lost to the aqueous layer during extraction.Neutralize the reaction mixture carefully. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to wash the organic layer, which will deprotonate any pyridinium salts and move the free pyridine base into the organic layer. [16]Multiple extractions with the organic solvent will improve recovery.
Difficulty removing pyridine after reaction Pyridine has a relatively high boiling point (115.3 °C), making its removal by simple evaporation under reduced pressure inefficient. [14]Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). [16]This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer. Caution: Ensure your desired product is stable to acid and does not contain basic functional groups that would also be protonated and extracted.
Exothermic or uncontrolled quench Quenching a reaction, especially one containing reactive reagents like organometallics or strong bases, can be highly exothermic. [17]Adding an aqueous quencher too quickly can cause a dangerous and uncontrolled reaction.Always cool the reaction mixture in an ice bath before and during the quench. [17]Add the quenching solution (e.g., water, saturated NH₄Cl, or dilute acid) slowly and dropwise with vigorous stirring. [17][18]

Section 5: Analytical Assessment

Confirming the purity of both the starting pyridine and the final pyridine-containing products is crucial for reliable and reproducible science.

FAQs: Purity Analysis

Q7: How can I check the water content in my "anhydrous" pyridine?

A: The most accurate method for determining water content is Karl Fischer titration. [19]For a qualitative check, a proton NMR (¹H NMR) can be useful. A broad peak corresponding to water will be visible, and its integration relative to the pyridine signals can give a rough estimate of water content.

Q8: What is the best way to assess the purity of a synthesized pyridine derivative?

A: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. * Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing both purity information and mass data to help identify impurities. * Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique that can determine purity without needing a reference standard of the compound itself, by comparing the integral of a known signal from the analyte to that of a certified internal standard.

References
  • Pyridine - SAFETY DATA SHEET - Penta chemicals. (2024). Penta Chemicals. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • Purification of Pyridine. (n.d.). Chempedia - LookChem. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Pyridine as a Solvent: Applications and Advantages in Chemical Processes. (n.d.). Acme Hardesty. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Pyridine Safety Data Sheet. (n.d.). Lab Alley. [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine. (2011). Avantor. [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]

  • Pyridine - Some Industrial Chemicals. (2000). NCBI Bookshelf. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (2010).
  • Purification method of pyridine and pyridine derivatives. (2016).
  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. [Link]

  • How to quench Pyridine? (2022). ResearchGate. [Link]

  • What Is Pyridine Used For In Organic Chemistry? (2025). YouTube. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). PMC. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. [Link]

  • Pyridine. (n.d.). chemeurope.com. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • PYRIDINE. (n.d.). International Chemical Safety Cards. [Link]

  • Pyridines deep dive: Applications and side effects. (n.d.). Chempanda. [Link]

  • Pyridines. (n.d.). University of Calgary. [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. [Link]

  • Pyridine. (1991). OSHA. [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester. [Link]

  • Quenching reagents for specific reaction. (2024). Chemistry Stack Exchange. [Link]

  • Pyridine. (n.d.). PubChem. [Link]

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Technical Support Center: Optimizing N-Alkylation of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and answering frequently asked questions. Our goal is to empower you with the knowledge to achieve high yields and purity in your N-alkylation reactions.

I. Foundational Principles of Pyridine N-Alkylation

The N-alkylation of pyridines is a cornerstone of synthetic chemistry, yielding N-alkylpyridinium salts that are valuable intermediates in pharmaceuticals and materials science.[1][2] The reaction involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto an electrophilic carbon of an alkylating agent, typically an alkyl halide.[3]

Mechanism and Key Parameters

The reaction proceeds via an SN2 mechanism. The nucleophilicity of the pyridine nitrogen and the electrophilicity of the alkylating agent are the primary drivers of the reaction. However, several factors can significantly influence the reaction's success:

  • Pyridine Substituents: Electron-donating groups on the pyridine ring enhance the nitrogen's nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions.[4]

  • Alkylating Agent: The reactivity of the alkylating agent follows the general trend: I > Br > Cl. Primary and secondary alkyl halides are suitable substrates, while tertiary halides are prone to elimination side reactions.[3]

  • Solvent: The choice of solvent is critical and can dramatically affect reaction rates and even regioselectivity in more complex systems.[5][6][7]

  • Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions.

  • Base: While not always necessary for simple pyridines, a base is often employed when dealing with less reactive pyridines or to neutralize any acid generated during the reaction.[8]

II. Troubleshooting Guide: Common Issues and Solutions

Even a seemingly straightforward reaction like N-alkylation can present challenges. This section addresses the most common problems encountered in the lab and provides actionable solutions based on sound scientific principles.

Issue 1: Low or No Product Yield

This is the most frequent issue. Before making drastic changes, it's essential to diagnose the potential cause systematically.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Pyridine:

    • Diagnosis: Your pyridine substrate may have strong electron-withdrawing groups, rendering the nitrogen lone pair less available for nucleophilic attack.

    • Solution:

      • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.

      • Use a More Reactive Alkylating Agent: Switch from an alkyl chloride to a bromide or, preferably, an iodide.

      • Solvent Choice: Employ a polar aprofotic solvent like DMF or DMSO to stabilize the charged transition state. For some systems, less polar solvents like THF can also be effective.

  • Poor Alkylating Agent:

    • Diagnosis: The alkylating agent may be sterically hindered or unreactive.

    • Solution:

      • Activated Alkyl Halides: If possible, use more reactive alkylating agents like benzyl or allyl halides.[4]

      • Avoid Tertiary Halides: These will primarily lead to elimination byproducts.[3]

  • Inappropriate Solvent:

    • Diagnosis: The chosen solvent may not adequately solvate the reactants or the transition state.

    • Solution: Screen a range of solvents. A general starting point is to compare a polar aprotic solvent (e.g., DMF, acetonitrile) with a less polar one (e.g., THF, DCM).

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reactivity Assess Pyridine Reactivity start->check_reactivity increase_temp Increase Temperature check_reactivity->increase_temp Electron Withdrawing Groups Present change_alkylating_agent Use More Reactive Alkylating Agent check_reactivity->change_alkylating_agent Sterically Hindered Pyridine change_solvent Optimize Solvent increase_temp->change_solvent change_alkylating_agent->change_solvent check_reagents Verify Reagent Quality change_solvent->check_reagents purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities Suspected success Improved Yield check_reagents->success Reagents OK purify_reagents->success

Caption: A decision tree for troubleshooting low yields in pyridine N-alkylation.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your NMR can be frustrating. Understanding the common side reactions is the first step to mitigating them.

Common Side Reactions and Their Mitigation:

  • Over-alkylation/Multiple Alkylations:

    • Cause: This can occur if the product pyridinium salt can undergo further reaction or if there are multiple nucleophilic sites.

    • Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the pyridine.

  • Elimination (with secondary/tertiary alkyl halides):

    • Cause: The pyridine acts as a base, promoting elimination of HX from the alkyl halide to form an alkene.[3]

    • Solution: Use primary alkyl halides whenever possible. If a secondary halide is necessary, use milder reaction conditions (lower temperature).

  • C-Alkylation:

    • Cause: While less common for simple pyridines, direct alkylation of the pyridine ring can occur under certain conditions, particularly with organometallic reagents.[9]

    • Solution: Stick to standard alkyl halides. If using organometallics, carefully control stoichiometry and temperature.

Issue 3: Difficult Product Isolation and Purification

N-alkylpyridinium salts are often highly polar and can be challenging to isolate from the reaction mixture.

Purification Strategies:

  • Precipitation/Crystallization:

    • Procedure: If the pyridinium salt is a solid, it can often be precipitated by adding a less polar solvent (e.g., diethyl ether, hexanes) to the reaction mixture. Recrystallization from a suitable solvent system can further purify the product.[1]

    • Tip: Cooling the mixture can improve the yield of the precipitate.

  • Extraction:

    • Procedure: If the product is soluble in an organic solvent that is immiscible with the reaction solvent, liquid-liquid extraction can be employed. This is less common for highly polar pyridinium salts.

  • Ion-Exchange Chromatography:

    • Procedure: For particularly stubborn purifications, strong cation-exchange chromatography can be a powerful tool to isolate the cationic pyridinium salt from neutral starting materials and byproducts.

  • Washing:

    • Procedure: If the product precipitates, washing the solid with a solvent in which the impurities are soluble but the product is not can be very effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for N-alkylation of pyridines?

There is no single "best" solvent. The optimal solvent depends on the specific substrates. A good starting point is to screen a few common solvents:

SolventPolarityPropertiesCommon Use Cases
DMF Polar AproticHigh boiling point, good solvating power for salts.General purpose, good for less reactive systems.[8]
Acetonitrile Polar AproticLower boiling point than DMF, easy to remove.Good for moderately reactive systems.
THF Moderately PolarCan favor different regioselectivity in some cases.[7]When polar aprotic solvents fail or give side products.
DCM NonpolarLow boiling point, good for initial screening.Reactions with highly reactive alkylating agents.
Toluene NonpolarHigh boiling point, can be used for sluggish reactions.Often used in combination with other solvents.[9]

Q2: Do I need to use a base?

For the N-alkylation of unsubstituted pyridine with a reactive alkyl halide, a base is often not necessary. However, a base is recommended in the following situations:

  • Less Nucleophilic Pyridines: When the pyridine has electron-withdrawing groups.

  • Use of Alkyl Halides that Generate Acid: To neutralize the HX formed.

  • Pyridinone Tautomers: For substrates like 2- or 4-hydroxypyridines that exist in equilibrium with their pyridone tautomers, a base is required to deprotonate the pyridone to facilitate N-alkylation over O-alkylation. Common bases include K₂CO₃, Cs₂CO₃, and NaH.[8][10]

Q3: How can I improve the regioselectivity of N-alkylation in poly-nitrogenous heterocycles?

This is a significant challenge. The regioselectivity can be influenced by:

  • Solvent: As demonstrated in the literature, switching from a polar aprotic solvent like DMSO to a less polar one like THF can reverse the regioselectivity of N-alkylation in some azolo-fused heterocycles.[7]

  • Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can block its reactivity, allowing for selective alkylation at another position.

  • Kinetic vs. Thermodynamic Control: Careful selection of the base, solvent, and temperature can favor the formation of the kinetic or thermodynamic product.

Q4: My N-alkylpyridinium salt is a liquid/oil. How do I purify it?

Purifying ionic liquids can be tricky. Here are some approaches:

  • Washing: Vigorously stir the oily product with a non-polar solvent (e.g., hexanes, diethyl ether) to remove non-polar impurities. Decant the solvent. Repeat several times.

  • Column Chromatography: Use a polar stationary phase like silica gel, but be aware that highly polar pyridinium salts may not elute well. Reverse-phase chromatography can be a better option.

  • Anion Exchange: If the counter-ion is the issue, you can perform an anion exchange to potentially induce crystallization or improve handling properties.

IV. Standard Experimental Protocol: N-Benzylation of Pyridine

This protocol provides a general procedure for a standard N-alkylation reaction.

Materials:

  • Pyridine

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add pyridine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the pyridine.

  • While stirring, add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the reaction mixture to precipitate the N-benzylpyridinium bromide product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum.

General Workflow Diagram

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Pyridine and Acetonitrile setup->reagents addition Add Benzyl Bromide (Dropwise) reagents->addition reflux Heat to Reflux (Monitor Progress) addition->reflux workup Cool and Precipitate with Diethyl Ether reflux->workup filtration Vacuum Filtration workup->filtration drying Dry Product Under Vacuum filtration->drying product N-Benzylpyridinium Bromide drying->product

Caption: A standard experimental workflow for the N-alkylation of pyridine.

V. References

  • Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Caltech Authors. [Link]

  • Alkylation and acylation of pyridine. Química Organica.org. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][10]Triazolo[3][6]pyridines, and Related Deaza-Compounds. ACS Publications. [Link]

  • Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications. [Link]

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Semantic Scholar. [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

  • Mild and Regioselective N -Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH. [Link]

  • Method for N-alkylation of 2-pyridone. Google Patents.

  • Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural. ACS Publications. [Link]

  • Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. ChemRxiv. [Link]

  • Structure of different N-alkyl pyridinium salts. ResearchGate. [Link]

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Technical Support Center: Scale-Up of N-Methyl-1-(4-methylpyridin-2-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of N-Methyl-1-(4-methylpyridin-2-YL)methanamine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot-plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and explain the critical scientific principles behind each operational step to ensure a robust, safe, and scalable process.

Section 1: Synthetic Strategy & Core Principles

The most reliable and scalable synthetic route to this compound is via a one-pot reductive amination. This method avoids the use of hazardous alkylating agents and typically proceeds with high efficiency and selectivity.[1][2][3] The reaction involves the condensation of 4-methylpyridine-2-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Start 4-methylpyridine-2-carbaldehyde + Methylamine Imine Imine Intermediate (C=N bond formation) Start->Imine - H₂O Product This compound Imine->Product ReducingAgent Reducing Agent ReducingAgent->Imine Reduction

Caption: Reductive Amination Pathway.

Key Question: How do I choose the right reducing agent for scale-up?

This is a critical decision that balances cost, safety, selectivity, and equipment availability.

Reducing AgentProsConsScale-Up Recommendation
Sodium Triacetoxyborohydride (STAB) High selectivity (reduces imines much faster than aldehydes), mild conditions.[2]Expensive, generates acetate waste, stoichiometry must be carefully controlled.Excellent for initial scale-up and processes where minimizing aldehyde reduction is critical. Cost may be prohibitive for very large scales.
Sodium Borohydride (NaBH₄) Cost-effective, readily available, easy to handle.Less selective (can reduce the starting aldehyde to an alcohol), requires careful pH control during the reaction.[3]A strong candidate for large-scale manufacturing if the reaction conditions are optimized to favor imine formation before reduction.
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) "Green" (only byproduct is water), high atom economy, catalyst can often be recycled.[1][2]Requires specialized high-pressure reactor (autoclave), potential for catalyst poisoning, handling of flammable hydrogen gas.The preferred long-term solution for large-scale, dedicated manufacturing due to its efficiency and low waste. Requires significant initial capital investment.
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Problem Area: Low Reaction Yield or Stalled Conversion

Q1: My reaction seems to stop before all the starting aldehyde is consumed. What's the cause?

Answer: This is often related to the imine formation equilibrium. The condensation of the aldehyde and methylamine is a reversible reaction that produces water.[2]

  • Causality: At the lab scale, the reaction may proceed to completion without issue. However, at a larger scale, the concentration of water produced can be sufficient to shift the equilibrium back towards the starting materials, effectively stalling the reaction.

  • Troubleshooting Steps:

    • Dehydrating Agents: While the use of dehydrating agents like magnesium sulfate or molecular sieves is common in labs, they are not practical for large-scale operations.[1]

    • Azeotropic Water Removal: If using a suitable solvent (e.g., toluene), you can remove water azeotropically using a Dean-Stark apparatus. This is a highly effective method for driving the reaction to completion at scale.

    • Staged Reagent Addition: Give the imine sufficient time to form before adding the reducing agent. Monitor the reaction by an in-process control (IPC) like HPLC or GC to confirm imine formation before proceeding.

Q2: I'm observing a significant amount of 4-methylpyridin-2-yl)methanol as a byproduct. How do I prevent this?

Answer: This indicates that your reducing agent is reducing the starting aldehyde faster than the imine. This is a common issue when using less selective hydrides like sodium borohydride.

  • Causality: The aldehyde carbonyl is susceptible to reduction. If the reducing agent is added too quickly or under conditions that do not favor the imine, this side reaction will dominate.

  • Troubleshooting Steps:

    • Switch Reducing Agent: The most straightforward solution is to switch to a more selective reagent like Sodium Triacetoxyborohydride (STAB), which is specifically designed to reduce imines preferentially.[3]

    • Control Addition: If using NaBH₄, cool the reaction vessel (e.g., to 0-5 °C) and add the reducing agent slowly and portion-wise. This keeps the instantaneous concentration of the hydride low, allowing the imine reduction to compete more effectively.

    • pH Control: Maintain a mildly acidic pH (around 5-6). This protonates the imine, forming an iminium ion which is more electrophilic and thus more reactive towards the hydride than the neutral aldehyde.[3] Be cautious, as a pH that is too low will protonate the methylamine, rendering it non-nucleophilic.

Start Low Yield Detected CheckAldehyde IPC shows high residual aldehyde? Start->CheckAldehyde CheckAlcohol IPC shows alcohol byproduct? CheckAldehyde->CheckAlcohol Yes Other Investigate other causes: - Reagent purity - Catalyst activity (if applicable) CheckAldehyde->Other No Stalled Stalled Imine Formation: - Implement water removal - Increase reaction time before reduction CheckAlcohol->Stalled No ReductionIssue Aldehyde Reduction: - Lower temperature - Slow hydride addition - Switch to STAB CheckAlcohol->ReductionIssue Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Problem Area: Work-Up and Isolation

Q3: I'm struggling with persistent emulsions during the aqueous/organic extraction. How can I manage this at scale?

Answer: Emulsions are common with amine products, especially at a basic pH. They are caused by the amine acting as a surfactant, stabilizing the interface between the aqueous and organic layers.

  • Causality: At scale, the increased agitation energy from larger mixers can exacerbate emulsion formation, making phase separation slow or impossible.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently high (>11) to keep your product in its free base form and fully deprotonated.

    • Add Brine: Before separation, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and reduces the solubility of your organic product in the water layer.

    • Minimize Agitation: Use slower, deliberate stirring during the wash steps instead of vigorous agitation.

    • Solvent Choice: Solvents with a greater density difference from water (e.g., Dichloromethane) separate more easily than those with similar densities (e.g., Ethyl Acetate). However, consider the solvent's boiling point and safety profile for scale-up.

Q4: My product is an oil and won't crystallize. How can I effectively purify it at a larger scale?

Answer: Many low-molecular-weight amines are oils at room temperature. Direct crystallization of the free base may not be feasible.

  • Causality: The presence of impurities can inhibit crystallization. Furthermore, the inherent physical properties of the molecule may favor a liquid state.

  • Scale-Up Purification Strategies:

    • Salt Formation: This is the most common and effective method. React the crude amine base with an acid (e.g., HCl in isopropanol, or oxalic acid in acetone) to form a crystalline salt. The salt can then be isolated by filtration and, if needed, converted back to the free base. The dihydrochloride salt is a known form of this compound.[4]

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent, chromatography-free method for purification at scale.

    • Preparative Chromatography: While possible, large-scale column chromatography is expensive and solvent-intensive. It should be considered a last resort if salt formation or distillation is unsuccessful.

Section 3: Analytical Control Strategy (FAQs)

A robust analytical strategy is non-negotiable for a scalable process.

Q1: What are the critical In-Process Controls (IPCs) for this synthesis?

Answer: IPCs are essential for monitoring reaction progress and ensuring consistency between batches.

  • Reaction Start (T=0): Use HPLC to confirm the identity and purity of the starting 4-methylpyridine-2-carbaldehyde.

  • Imine Formation: After allowing time for condensation but before adding the reducing agent, a sample should be taken. Analysis by HPLC or LC-MS can confirm the disappearance of the aldehyde and the appearance of the imine intermediate. This is a critical checkpoint.

  • End of Reaction: Monitor the disappearance of the imine intermediate by HPLC until it is below a set threshold (e.g., <1.0%). This signals the completion of the reduction.

Q2: What should a final product specification sheet include?

Answer: Your final specifications ensure the quality, purity, and identity of the final product.

TestMethodSpecification
Appearance Visual InspectionColorless to pale yellow oil
Identity ¹H NMR, ¹³C NMRStructure conforms to this compound
Purity (Assay) HPLC or GC≥ 98.0%
Individual Impurity HPLC or GCNo single impurity > 0.5%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents Headspace GCMeets ICH guidelines
Section 4: Safety Considerations for Scale-Up

Safety is the paramount concern when moving from the fume hood to the pilot plant. Pyridine derivatives and common reductive amination reagents carry significant hazards.

Q1: What are the primary hazards I need to manage?

Answer:

  • Pyridine Derivatives: Pyridine and its analogues are toxic, flammable, and have a pungent, unpleasant odor.[5][6] They can be absorbed through the skin and are harmful if inhaled or swallowed.[7] All handling must be done in well-ventilated areas.[5][7]

  • Flammable Solvents: Solvents like methanol, toluene, and ethers pose a significant fire risk. At scale, all equipment must be properly grounded and bonded to prevent static discharge, a potential ignition source.[6][7]

  • Reducing Agents:

    • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Quenching must be done slowly and under controlled temperature.

    • Catalytic Hydrogenation: Handling hydrogen gas requires specialized equipment and monitoring for leaks. The palladium-on-carbon catalyst is often pyrophoric (can ignite spontaneously on contact with air) when dry and must be handled with care, typically as a wet paste.

Q2: What engineering controls and PPE are required?

Answer:

  • Engineering Controls: The reaction should be conducted in a closed system (reactor) equipped with proper ventilation and pressure relief systems. Use of fume hoods or local exhaust ventilation is critical for charging reagents and taking samples.[5]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a flame-retardant lab coat, and gloves. Given the nature of pyridine, nitrile gloves are recommended for their chemical resistance.[5] For tasks with a high risk of splashing, a face shield is also necessary.

Appendix A: Experimental Protocols
Lab-Scale Protocol (Illustrative)
  • To a solution of 4-methylpyridine-2-carbaldehyde (1.0 eq) in methanol (10 volumes), add a solution of methylamine (1.2 eq, 40% in H₂O) at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours, or until IPC confirms completion.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as an oil.

Pilot-Scale Considerations
  • Reagent Charging: Use metered pumps for the addition of liquid reagents to improve control and safety. Solid reagents should be added via a solids charging port with proper ventilation.

  • Temperature Control: A jacketed reactor with a thermal control unit is essential to manage the heat generated during the reduction step (exotherm).

  • Work-up: Perform the quench and extractions directly in the reactor. Use a sight glass to monitor the phase separation. Transfer the desired layer via a dip tube under nitrogen pressure.

  • Purification: For purification via salt formation, the crude oil would be dissolved in a suitable solvent (e.g., isopropanol) and the acidic solution (e.g., HCl in isopropanol) would be added slowly to induce crystallization. The resulting slurry is then filtered using a Nutsche filter/dryer.

References
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. Available from: [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026, January 3). Reductive Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Available from: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

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Technical Support Center: Managing Impurities in N-Methyl-1-(4-methylpyridin-2-yl)methanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides in-depth technical support for identifying, controlling, and troubleshooting impurities encountered during the synthesis of N-Methyl-1-(4-methylpyridin-2-yl)methanamine. The methodologies and principles discussed are grounded in established chemical synthesis and pharmaceutical quality guidelines.

Introduction: The Criticality of Impurity Management

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through to the final API, potentially affecting its safety, efficacy, and stability. Even trace amounts of certain impurities, particularly those with genotoxic potential, are subject to stringent regulatory limits.[1][2][3][4] Effective impurity management is not just a matter of regulatory compliance but a fundamental aspect of robust process chemistry and patient safety.

This guide is structured to address common challenges in a practical, question-and-answer format, providing both high-level FAQs and detailed troubleshooting scenarios.

Synthetic Pathway Overview & Potential Impurity Hotspots

The most common and industrially scalable route to this compound is the direct reductive amination of 4-methylpicolinaldehyde with methylamine.[5][6] This one-pot reaction is efficient but can generate a predictable profile of process-related impurities if not properly controlled.

G cluster_side_reaction Side Reaction SM1 4-Methylpicolinaldehyde Intermediate Imine Intermediate SM1->Intermediate Condensation (-H2O) Impurity1 Impurity A: Unreacted Aldehyde SM1->Impurity1 Incomplete Reaction SM2 Methylamine (CH3NH2) SM2->Intermediate Condensation (-H2O) Product This compound (Target Product) Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd) ReducingAgent->Product Reduction Impurity3 Impurity C: Over-reduced Alcohol ReducingAgent:s->Impurity3:n Aldehyde Reduction Impurity4 Impurity D: Tertiary Amine Product->Impurity4 Further Alkylation Impurity2 Impurity B: Des-methyl Amine 4-Methylpicolinaldehyde 4-Methylpicolinaldehyde Ammonia (from CH3NH2 source) Ammonia (from CH3NH2 source) Ammonia (from CH3NH2 source)->Impurity2 Reductive Amination with NH3

Caption: Synthetic route and key impurity formation pathways.

Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities I should expect?

Impurities are classified by their origin as per ICH Q3A guidelines.[7][8][9] For this synthesis, you should monitor:

  • Organic Impurities:

    • Starting Materials: Unreacted 4-methylpicolinaldehyde.

    • Intermediates: The transient imine formed between the aldehyde and methylamine.

    • By-products: These are the most common issues and include:

      • 1-(4-methylpyridin-2-yl)methanol: Formed by the reduction of the starting aldehyde.

      • 1-(4-methylpyridin-2-yl)methanamine (Des-methyl impurity): Arises from reductive amination with ammonia, which can be present as a contaminant in the methylamine source.

      • N,N-Dimethyl-1-(4-methylpyridin-2-yl)methanamine (Tertiary amine): Results from over-alkylation.

  • Inorganic Impurities: Residual metals from catalysts (e.g., Palladium) or salts from reducing agents and workup procedures.

  • Residual Solvents: Solvents used in the reaction, workup, and purification steps.

Q2: What are the standard regulatory thresholds for these impurities?

According to ICH Q3A (R2) guidelines, the thresholds for reporting, identification, and qualification of impurities in a new drug substance are based on the maximum daily dose (MDD) of the final drug.[7][10][11]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A (R2) Guidelines[9]

Genotoxic impurities are treated more stringently, often requiring control at the parts-per-million (ppm) level based on a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day intake.[2][3][12]

Q3: Which analytical techniques are best for impurity profiling?

A combination of techniques is essential for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying the API and known organic impurities. A reverse-phase method with UV detection is typically a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities, residual solvents, and for identifying unknown, low-level impurities. Amines can be challenging for GC, sometimes requiring derivatization or specialized columns.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown non-volatile impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of unknown impurities once they are isolated.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a logical framework for resolving them.

Problem 1: High levels of unreacted 4-methylpicolinaldehyde detected in the crude product.
  • Causality: This indicates either incomplete imine formation or an issue with the reduction step. The equilibrium for imine formation can be unfavorable, or the reducing agent may be inefficient or degraded.

  • Troubleshooting Steps:

    • Verify Reagent Quality:

      • Methylamine: Use a fresh, high-purity source. Older sources can have higher water content, which can hinder imine formation.

      • Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is selective for the imine/iminium ion in the presence of the aldehyde.[5][15] Ensure it has been stored under dry conditions. If using catalytic hydrogenation, check the catalyst activity.

    • Optimize Reaction Conditions:

      • pH Control: The reaction is often acid-catalyzed to promote imine formation. A weak acid like acetic acid is commonly added.[16] The optimal pH is typically between 4 and 6. If the pH is too low, the amine will be protonated and non-nucleophilic. If too high, iminium ion formation is slow.

      • Water Removal: Consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark trap if the solvent allows, to drive the imine formation equilibrium forward.

    • Staged Addition: A robust strategy is to mix the aldehyde, amine, and acid catalyst first and stir for 1-2 hours to allow for imine formation before adding the reducing agent.[15][17]

Problem 2: A significant peak corresponding to 1-(4-methylpyridin-2-yl)methanol is observed.
  • Causality: This by-product forms when the reducing agent reduces the starting aldehyde faster than it reduces the imine intermediate. This is common with less selective reducing agents like sodium borohydride (NaBH₄).[15]

  • Solution Workflow:

G Start High Alcohol Impurity Detected CheckAgent Is the reducing agent NaBH4? Start->CheckAgent SwitchAgent Action: Switch to a more selective agent like NaBH(OAc)3 or NaBH3CN. CheckAgent->SwitchAgent Yes CheckConditions Is reaction temperature too high? CheckAgent->CheckConditions No End Problem Resolved SwitchAgent->End LowerTemp Action: Run reaction at lower temp (e.g., 0 °C to RT). CheckConditions->LowerTemp Yes CheckAddition Is the reducing agent added all at once? CheckConditions->CheckAddition No LowerTemp->End Portionwise Action: Add reducing agent portion-wise to control exotherm and concentration. CheckAddition->Portionwise Yes CheckAddition->End No Portionwise->End

Caption: Troubleshooting workflow for alcohol by-product formation.

  • Expert Insight: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent for one-pot reductive aminations because it is mild and demonstrates excellent chemoselectivity for the iminium ion over the aldehyde or ketone.[17] While sodium cyanoborohydride (NaBH₃CN) is also selective, it poses toxicity risks due to the potential release of hydrogen cyanide, especially under acidic conditions.[15]

Problem 3: The final product is difficult to purify from the starting aldehyde.
  • Causality: The target amine and the starting aldehyde have different acid-base properties, which can be exploited for purification.

  • Purification Protocol:

    • Quench & Solvent Exchange: After the reaction is complete, carefully quench any remaining hydride. Evaporate the reaction solvent and replace it with a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Acidic Wash (Extraction): Perform a liquid-liquid extraction by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral aldehyde impurity remains in the organic layer.

    • Separation: Separate the two layers. The organic layer containing the aldehyde can be discarded.

    • Basification & Re-extraction: Take the acidic aqueous layer and basify it with a strong base (e.g., 2M NaOH) to a pH > 10. This deprotonates the amine, making it insoluble in water.

    • Final Extraction: Extract the free amine back into a fresh organic solvent (e.g., 2-3 times with ethyl acetate).

    • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[18][19][20]

Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination

This protocol is a starting point and must be optimized for your specific scale and equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-methylpicolinaldehyde (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M).

  • Amine Addition: Add a solution of methylamine (1.1 - 1.5 eq, e.g., as a 2M solution in THF or a 40% aq. solution).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Workup: Follow the purification protocol outlined in Problem 3 above.

Protocol 2: HPLC Method for In-Process Control

This is a generic method; column, mobile phase, and gradient may require optimization.

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Expected Elution The polar amine product will elute earlier than the less polar aldehyde starting material.
References
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Overview of genotoxic impurities in pharmaceutical development. PubMed. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. PharmaFocus Asia. [Link]

  • Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]

  • Analysis of impurities in amine streams. Agilent. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? Autech. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Reductive amination. Wikipedia. [Link]

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  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Amines Detection Methods Guide. Scribd. [Link]

  • Analytical Methods - Ammonia. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

  • Amine Preparation 4 - Reductive Amination. YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

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Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with Picolinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation and regeneration in catalytic reactions involving picolinamine derivatives. Picolinamine and its derivatives are powerful bidentate ligands and valuable synthons, but their inherent structure can present unique challenges to catalyst stability. This document is designed to help you diagnose, prevent, and resolve these issues to ensure robust and reproducible results in your synthetic endeavors.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) starts well but then stalls before reaching completion. What's happening?

Answer:

This is a classic symptom of catalyst deactivation during the reaction. With picolinamine derivatives involved, either as ligands or substrates, there are several likely culprits:

Probable Causes:

  • Catalyst Poisoning by the Picolinamine Moiety: The pyridine nitrogen in the picolinamine structure is a Lewis base and can strongly coordinate to the metal center (e.g., Palladium, Copper, Nickel).[1][2][3] This strong, often irreversible binding can block the active sites required for the catalytic cycle, effectively "poisoning" the catalyst.[1][2][3]

  • Formation of Inactive Catalyst Complexes: Picolinamine is a bidentate ligand, forming stable chelate complexes.[4] While this chelation is often desired for catalytic activity, side reactions or changes in the metal's oxidation state can lead to the formation of overly stable, catalytically inactive complexes that do not readily re-enter the catalytic cycle.

  • Reductive Elimination Failure: In cross-coupling reactions, the final step is reductive elimination to release the product and regenerate the active catalyst (e.g., Pd(0)).[5][6] If the desired product, which may now contain the picolinamine moiety, remains strongly coordinated to the metal center, it can hinder or prevent this final step.

  • Ligand Degradation: Under harsh reaction conditions (high temperature, strong bases), the picolinamine derivative itself might degrade, producing species that can act as catalyst poisons.

Troubleshooting Workflow:

Here is a systematic approach to diagnose and solve the issue of a stalling reaction.

G cluster_0 Problem Diagnosis cluster_1 Troubleshooting Steps cluster_2 Outcome A Reaction Stalls Prematurely B Analyze Reaction Mixture: - TLC/LC-MS to confirm stall - Check for byproduct formation A->B C Hypothesis: Catalyst Deactivation B->C D 1. Increase Catalyst Loading (Does reaction go to completion?) C->D Implement Solutions E 2. Modify Ligand - Use a more electron-donating ligand - Use a bulkier ligand to favor reductive elimination C->E Implement Solutions F 3. Lower Reaction Temperature (If possible, to minimize ligand degradation) C->F Implement Solutions G 4. Change Base or Solvent (To alter complex stability and solubility) C->G Implement Solutions H 5. Slow Substrate Addition (Maintain low concentration of potential poison) C->H Implement Solutions I Successful Completion of Reaction D->I J Issue Persists: Consider Catalyst Regeneration or Replacement D->J If unsuccessful E->I E->J If unsuccessful F->I F->J If unsuccessful G->I G->J If unsuccessful H->I H->J If unsuccessful

Caption: A logical workflow for troubleshooting stalling reactions.

Experimental Protocol 1: Catalyst Activity Check

  • Setup Parallel Reactions: Prepare two identical reactions.

    • Reaction A (Control): Standard conditions.

    • Reaction B (Spiking): At the point where the reaction typically stalls (e.g., 50% conversion), add a second charge of fresh catalyst (0.5-1.0 mol%).

  • Monitor: Continue to monitor both reactions by TLC or LC-MS.

  • Analysis: If Reaction B restarts and proceeds to completion while Reaction A remains stalled, it strongly indicates that the catalyst is deactivating under the reaction conditions.

Question 2: My heterogeneous catalyst (e.g., Pd/C, supported Ni) is turning black and losing activity after one or two runs. Can I regenerate it?

Answer:

A color change to black, coupled with a loss of activity, often points to two primary deactivation mechanisms for heterogeneous catalysts: coking and/or metal sintering.

Probable Causes:

  • Coking/Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking the active sites.[7][8] These deposits arise from the decomposition of organic molecules (substrates, products, or solvent) at high temperatures.

  • Sintering/Agglomeration: At elevated temperatures, the fine metal nanoparticles on the support can migrate and clump together (agglomerate) into larger particles.[7][9] This process, known as sintering, drastically reduces the active surface area of the catalyst, leading to a severe drop in activity.[7][9]

  • Metal Leaching: The picolinamine derivative or other species in the reaction could chelate and extract metal atoms from the solid support into the solution.[10][11][12] This not only deactivates the heterogeneous catalyst but can also introduce low levels of a homogeneous catalyst, which is then lost during workup.[12]

Regeneration Feasibility:

  • Coking: Often reversible through controlled oxidation.

  • Sintering: Largely irreversible. Severe sintering usually requires replacing the catalyst.

  • Leaching: Irreversible. The lost metal cannot be easily redeposited.

Experimental Protocol 2: General Procedure for Catalyst Regeneration by Oxidation (for Coking)

!CAUTION! This procedure involves high temperatures and should be performed with appropriate safety measures in a well-ventilated area or a dedicated tube furnace.

  • Catalyst Recovery and Washing:

    • Recover the spent catalyst from the reaction mixture by filtration.

    • Wash it thoroughly with a solvent that dissolves all adsorbed organic species (e.g., toluene, then methanol, then acetone).

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100 °C) to remove residual solvent.

  • Oxidative Treatment (Calcination):

    • Place the dried, spent catalyst in a ceramic crucible or a quartz tube within a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) while slowly ramping the temperature (e.g., 5 °C/min) to the target regeneration temperature (typically 350-500 °C).

    • Once at temperature, introduce a diluted stream of air (e.g., 2-5% air in nitrogen) over the catalyst bed. Note: The oxidation of coke is highly exothermic. A dilute oxidant stream is critical to control the temperature and prevent thermal damage (sintering) to the catalyst.[13]

    • Hold at this temperature for 2-4 hours or until the exit gas shows no more CO₂ (if monitoring is possible).

    • Switch back to an inert gas stream and cool the catalyst to room temperature.

  • (Optional) Reduction Step: If the active form of the catalyst is the reduced metal (e.g., Pd(0) on Carbon), a final reduction step is necessary.

    • After cooling under inert gas, switch the gas stream to a diluted hydrogen mixture (e.g., 5-10% H₂ in nitrogen).

    • Slowly ramp the temperature to a moderate level (e.g., 200-300 °C) and hold for 2-4 hours.

    • Cool to room temperature under an inert atmosphere before handling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation?

A1: Catalyst deactivation is broadly classified into four main types:[8][14]

  • Poisoning: Strong chemisorption of a substance (the "poison") onto the catalyst's active sites, rendering them inactive.[2][3] For reactions with picolinamine derivatives, common poisons include the substrate/ligand itself (via the pyridine nitrogen), sulfur or phosphorus impurities, and carbon monoxide.[1][15]

  • Fouling (Coking): Physical deposition of substances, like carbonaceous residues (coke), onto the catalyst surface, blocking pores and active sites.[7]

  • Thermal Degradation (Sintering): Loss of active surface area due to the agglomeration of metal crystallites or the collapse of the support structure at high temperatures.[7][8]

  • Leaching: The dissolution and loss of the active catalytic species from the support into the reaction medium.[10][11] This can be facilitated by strong chelating agents like picolinamine derivatives.

G Deactivation Catalyst Deactivation Mechanisms Poisoning Fouling (Coking) Thermal Degradation Leaching Poisoning_desc Chemical blockage of active sites (e.g., by pyridine N, sulfur) Deactivation:p->Poisoning_desc Fouling_desc Physical blockage of surface/pores (e.g., by carbon deposits) Deactivation:f->Fouling_desc Thermal_desc Loss of surface area via agglomeration (Sintering at high T) Deactivation:t->Thermal_desc Leaching_desc Loss of active metal into solution (Chelation by ligands) Deactivation:l->Leaching_desc

Caption: Major pathways of catalyst deactivation.

Q2: Why are picolinamine derivatives particularly challenging for certain catalysts?

A2: The challenge lies in the dual nature of the picolinamine functional group. It is an excellent bidentate N,N-ligand that can stabilize catalytic species and promote desired reactivity.[4] However, the pyridine nitrogen is a relatively strong Lewis base, which can lead to product inhibition or catalyst poisoning if the binding to the metal center is too strong in the catalytically inactive state. This delicate balance means that a complex that is stable enough to be active may be just one step away from forming an over-stabilized, inactive "dead-end" complex.

Q3: Can I use the same regeneration protocol for both homogeneous and heterogeneous catalysts?

A3: No, the approaches are fundamentally different.

  • Heterogeneous catalysts are solid materials where deactivation often involves surface phenomena (coking, poisoning). Regeneration aims to clean these surfaces, for example, by burning off coke (calcination) or washing away poisons.[16][17]

  • Homogeneous catalysts are soluble complexes. Deactivation involves a chemical change to the complex itself (e.g., change in oxidation state, ligand dissociation/decomposition). Regeneration is not typically performed in the same way. Instead, one might try to re-oxidize or re-reduce the metal center in situ with an additive or, more commonly, the catalyst is recovered (e.g., by precipitation or extraction) and re-purified.[18]

Q4: How can I prevent catalyst deactivation in the first place?

A4: Proactive prevention is always better than reactive regeneration. Consider the following strategies:

  • Optimize Reaction Conditions: Use the mildest possible temperature and reaction time that affords a good yield. This minimizes thermal degradation and coking.[19]

  • Purify Reagents: Ensure all starting materials, solvents, and gases are free from potential poisons like water, oxygen, sulfur, or other coordinating species.[15]

  • Ligand/Catalyst Selection: Choose a catalyst system where the product is less likely to cause inhibition. Sometimes a bulkier ligand can facilitate the final reductive elimination step and prevent the product from re-binding strongly.[6]

  • Use a Guard Bed: For flow chemistry or larger-scale batch reactions, a small, disposable "guard bed" of a scavenger material can be placed upstream of the main catalyst bed to capture poisons before they reach the expensive catalyst.[15]

Data Summary Table

The following table provides a general overview of deactivation mechanisms and potential regeneration strategies for common catalysts used in reactions involving picolinamine derivatives.

Catalyst TypeCommon Deactivation MechanismsCommon Poisons/CausesRegeneration StrategyFeasibility
Pd on Carbon (Pd/C) Coking, Sintering, Poisoning, LeachingPicolinamine N, Sulfur, High Temp.Controlled Oxidation (Calcination) followed by ReductionModerate to High (for coking)
Homogeneous Pd(II)/Pd(0) Reduction to Pd black, Ligand Degradation, Formation of inactive dimersReductants, High Temp., Strong BaseIn-situ re-oxidation (e.g., with air, benzoquinone), Catalyst recovery and re-purificationLow to Moderate
Homogeneous Cu(I)/Cu(II) Disproportionation, Formation of inactive Cu(II) speciesAir (O₂), High Temp.Additives to stabilize oxidation state, Recovery and re-purificationLow
Raney Nickel (Ra-Ni) Poisoning, SinteringSulfur compounds, Halides, Picolinamine NWashing with base/acid, Careful re-activationModerate

References

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Validation & Comparative

validation of N-Methyl-1-(4-methylpyridin-2-YL)methanamine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of N-Methyl-1-(4-methylpyridin-2-YL)methanamine: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and intellectual property claims are built. For novel chemical entities like this compound, a pyridine derivative with potential pharmacological significance, precise structural knowledge is paramount. This guide provides a comprehensive comparison of analytical techniques for its structural validation, establishing single-crystal X-ray crystallography as the definitive gold standard, complemented by essential spectroscopic methods.

The Imperative for Unambiguous Structure

The spatial arrangement of atoms dictates a molecule's ability to interact with biological targets such as enzymes and receptors. An incorrect or incomplete structural assignment can lead to flawed SAR interpretations, wasted resources, and the pursuit of non-viable lead candidates. Therefore, a multi-faceted, self-validating analytical approach is not just best practice; it is a scientific necessity.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive and unambiguous determination of a molecule's solid-state structure, single-crystal X-ray crystallography is the indispensable technique. It provides a high-resolution, three-dimensional map of atomic positions, offering unparalleled detail on bond lengths, bond angles, and intermolecular interactions. This static, atomic-resolution snapshot is fundamental to understanding how a molecule like this compound might engage with a biological target.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that ensures the final model is a true representation of the molecule.

G cluster_0 Step 1: Crystal Growth cluster_1 Step 2: Data Collection cluster_2 Step 3: Structure Solution & Refinement cluster_3 Step 4: Validation & Analysis a Synthesized Compound (Powder) b Select Solvent System a->b c Crystal Growth Techniques (Slow Evaporation, Vapor Diffusion, etc.) b->c d Formation of High-Quality Single Crystals c->d e Select & Mount Crystal d->e g Diffractometer (Rotation & Exposure) e->g f X-ray Source (e.g., Mo Kα radiation) f->g h Collect Diffraction Pattern g->h i Solve Phase Problem (Direct Methods) h->i j Build Initial Atomic Model i->j k Refine Model vs. Data (Least-Squares Minimization) j->k l Generate Final Model (CIF File) k->l m Check R-factors & Goodness-of-Fit l->m n Analyze Bond Lengths/Angles m->n o Automated Validation (checkCIF/PLATON) n->o p Definitive 3D Structure o->p

Caption: The comprehensive workflow for X-ray crystal structure determination.
Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Growth:

    • Causality: The formation of a well-ordered, single crystal is the most critical and often challenging step. Defects or impurities in the crystal lattice will degrade the quality of the diffraction data.

    • Methodology: Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). Employ slow evaporation by covering the vessel with a perforated film or vapor diffusion by placing the solution in a sealed container with a less polar anti-solvent. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

  • Data Collection:

    • Methodology: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement:

    • Causality: The diffraction pattern contains information about the electron density within the crystal. The "phase problem" is solved using computational methods (e.g., SHELXS) to generate an initial electron density map.

    • Methodology: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process (e.g., with SHELXL), which iteratively adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction data.[1]

  • Validation:

    • Trustworthiness: A final crystallographic model is not complete without rigorous validation. Automated validation using software like PLATON, integrated into the IUCr's checkCIF service, is standard practice.[2][3] This process checks for geometric anomalies, missed symmetry, and other potential errors, ensuring the scientific integrity of the structure.[2][3] The final output is a Crystallographic Information File (CIF), which contains all the data required to reproduce and verify the structure.[2]

Part 2: A Comparative Guide to Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, it must be corroborated by other analytical techniques that confirm the molecule's identity, purity, and solution-state characteristics.

Table 1: Comparison of Key Structural Validation Techniques
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, or GasSolid or Liquid
Information Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular packingAtomic connectivity, chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patternsPresence of specific functional groups
Resolution AtomicProvides an average structure in solutionProvides mass-to-charge ratioFunctional group level
Limitations Requires a high-quality single crystal, which can be difficult to grow; provides a static picture.Signal overlap can occur in complex molecules; less sensitive than MS.Does not provide stereochemical or conformational information.Provides limited information on the overall molecular skeleton.
In-Depth Analysis of Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, one would expect to see distinct signals for the methyl protons on the pyridine ring, the methylene protons, the N-methyl protons, and the aromatic protons on the pyridine ring.[4][5]

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms. The spectrum for our target molecule would show signals for the two methyl carbons, the methylene carbon, and the six unique carbons of the 4-methylpyridine ring.[6][7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire spectra on a spectrometer (e.g., 400 MHz). ¹H spectra are typically acquired quickly, while ¹³C spectra may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Analysis: The resulting spectra are analyzed for chemical shift (ppm), integration (for ¹H), and coupling patterns to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Data Interpretation: For this compound (C₈H₁₂N₂), the expected exact mass is approximately 136.1000. HRMS would confirm this mass to within a few parts per million, ruling out other potential elemental compositions. Fragmentation patterns can also provide structural clues, such as the loss of a methyl group.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization, ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is measured and compared to the theoretical value.

Part 3: A Synergistic and Self-Validating Approach

The highest level of confidence in a structure is achieved when multiple, independent analytical techniques provide concordant results. X-ray crystallography, NMR, and MS are not redundant but are powerfully synergistic.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography compound This compound (Proposed Structure) nmr_h ¹H NMR compound->nmr_h nmr_c ¹³C NMR compound->nmr_c ms HRMS compound->ms xray Single Crystal XRD compound->xray nmr_result Confirms Atomic Connectivity & Solution-State Structure nmr_h->nmr_result nmr_c->nmr_result validated_structure Unambiguously Validated Structure nmr_result->validated_structure Consistent? ms_result Confirms Molecular Formula (C₈H₁₂N₂) ms->ms_result ms_result->validated_structure Consistent? xray_result Definitive 3D Structure, Stereochemistry & Packing xray->xray_result xray_result->validated_structure Consistent?

Caption: Synergistic workflow for comprehensive structural validation.

This integrated approach ensures trustworthiness. The NMR confirms the carbon-hydrogen framework predicted by the proposed structure. The mass spectrometry confirms that the molecule has the correct elemental composition. Finally, X-ray crystallography provides the definitive, high-resolution 3D structure, confirming the connectivity and stereochemistry in the solid state. Any inconsistencies between these techniques would immediately signal a problem with the structural assignment, prompting further investigation.

Conclusion

For researchers, scientists, and drug development professionals, the validation of a molecular structure is a critical responsibility. While spectroscopic techniques like NMR and mass spectrometry are essential for initial characterization and confirming molecular identity, they describe the molecule in a different state and with lower resolution. Single-crystal X-ray crystallography stands alone as the ultimate arbiter of molecular structure, providing the precise, unambiguous, and high-resolution three-dimensional information that is indispensable for advancing a compound through the drug discovery pipeline. Employing these techniques in a complementary and synergistic fashion provides a self-validating system that ensures the highest degree of scientific integrity.

References
  • National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. In PubMed Central.
  • Al-Masoudi, N. A., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health.
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  • IUCr Journals. (n.d.). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals.
  • Spek, A. L. (n.d.). Single-crystal structure validation with the program PLATON. IUCr Journals.
  • ChemicalBook. (n.d.). N-Methyl-1-(pyridin-4-yl)methanamine. ChemicalBook.
  • European Journal of Chemistry. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. European Journal of Chemistry.
  • ResearchGate. (2025). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. ResearchGate.
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  • ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. ChemicalBook.
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A Comparative Analysis of N-Methyl-1-(4-methylpyridin-2-YL)methanamine and Other Picolinamine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-Methyl-1-(4-methylpyridin-2-YL)methanamine and other picolinamine derivatives, with a particular focus on its potential as a modulator of GABAergic neurotransmission in contrast to the well-documented prodrug, Picamilon. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, potential therapeutic applications, and synthetic strategies for this class of compounds.

Introduction: The Versatility of the Picolinamine Scaffold

Picolinamine derivatives, characterized by a pyridine ring with an aminomethyl substituent at the 2-position, represent a versatile scaffold in medicinal chemistry. The pyridine moiety, a common feature in FDA-approved drugs, imparts favorable pharmacokinetic properties and serves as a key interaction point with biological targets.[1] Modifications to the pyridine ring, the amine, and the linking methylene group can profoundly influence the compound's biological activity, leading to a diverse range of therapeutic applications, from anticancer to neuroactive agents.[2][3]

This guide focuses on this compound, a specific picolinamine derivative with potential neuropharmacological activity. We will explore its structural relationship to other picolinamine derivatives, most notably Picamilon, a synthetic conjugate of niacin and γ-aminobutyric acid (GABA), to elucidate potential mechanisms of action and guide future research.

Structural Comparison: this compound vs. Picamilon

The primary distinction between this compound and Picamilon lies in the nature of the side chain attached to the pyridine ring.

  • This compound: This molecule features a simple N-methylmethanamine side chain. The presence of a secondary amine and a methyl group on the pyridine ring suggests potential interactions with various receptors and enzymes.

  • Picamilon (N-nicotinoyl-GABA): Picamilon is an amide formed between nicotinic acid (pyridine-3-carboxylic acid) and GABA.[4] This design allows it to act as a prodrug, crossing the blood-brain barrier more effectively than GABA alone, whereupon it is hydrolyzed to release GABA and niacin.[5]

The structural differences are visually represented below:

G cluster_0 This compound cluster_1 Picamilon (N-nicotinoyl-GABA) a Pyridine Ring b Methyl Group (C4) a->b Substitution c N-Methylmethanamine (C2) a->c Substitution d Pyridine Ring (Nicotinic Acid) e Amide Linkage d->e f GABA Moiety e->f

Figure 1: Structural comparison of this compound and Picamilon.

Comparative Biological Activity and Mechanism of Action

The Case for GABAergic Modulation

The structural similarity of the picolinamine backbone to GABA analogues suggests that this compound could potentially interact with the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs treating anxiety, epilepsy, and sleep disorders.[3]

Hypothesized Mechanism: Unlike Picamilon, which delivers GABA, this compound might act as a direct modulator of GABA receptors. It could function as a positive allosteric modulator (PAM), enhancing the effect of endogenous GABA, similar to benzodiazepines or certain neurosteroids.[6][7] Alternatively, it could act as a partial agonist or antagonist at GABA receptors.

Picamilon: A Prodrug Approach

Picamilon's mechanism is better understood. It is designed to overcome the poor blood-brain barrier penetration of GABA.[5] Once in the central nervous system, it is believed to be hydrolyzed into its constituent parts:

  • GABA: Exerts its inhibitory effects by activating GABA receptors.[4]

  • Niacin (Vitamin B3): Acts as a vasodilator, potentially increasing cerebral blood flow.[4]

A recent study, however, found that Picamilon itself exhibited weak or no binding to 50 different biological targets, including GABA receptors, at a concentration of 10 µM.[8][9] This finding reinforces the hypothesis that its primary activity stems from its hydrolysis products.

Other Picolinamine Derivatives: A Spectrum of Activity

It is crucial to recognize that the picolinamine scaffold is not exclusively linked to GABAergic activity. Various derivatives have demonstrated potent effects in other therapeutic areas:

  • Anticancer Activity: Certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have shown significant in vitro and in vivo antitumor activity by inhibiting angiogenesis and inducing apoptosis.[2]

  • Cholinesterase Inhibition: Picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[10]

This diversity highlights the importance of subtle structural modifications in determining the pharmacological profile of picolinamine derivatives.

Comparative Performance: A Data-Driven Perspective

A direct quantitative comparison of this compound with other picolinamine derivatives is challenging due to the lack of publicly available experimental data for the former. However, we can compile available data for related compounds to provide a framework for future evaluation.

CompoundBiological Target/ActivityKey Performance Metric (e.g., IC50, EC50)Reference
Picamilon GABA prodrug; NootropicWeak to no binding at 50 targets (@ 10 µM)[8][9]
4-(4-formamidophenylamino)-N-methylpicolinamide (analogue 5q) Anticancer (HepG2, HCT116 cell lines)IC50 in low micromolar concentrations[2]
N-methylnorbelladine Butyrylcholinesterase (BuChE) InhibitionN-methylation enhances inhibition[10]
(4-Methylpyridin-3-YL)methanamine Ligand for coordination chemistryForms hydrogen bonds with target proteins[11]

Experimental Protocols for Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

This proposed synthesis follows a reductive amination pathway, a robust and widely used method for forming amines.

G A 4-Methylpyridine-2-carbaldehyde C Imine Intermediate A->C B Methylamine B->C D This compound C->D Reduction R Reducing Agent (e.g., NaBH4, NaBH(OAc)3) R->C

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 4-methylpyridine-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a solution of methylamine (1.1 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the imine intermediate by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Stir the reaction at room temperature for 12-24 hours until the imine is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

In Vitro Evaluation of GABA Receptor Modulation

To investigate the potential GABAergic activity of this compound, a whole-cell patch-clamp electrophysiology assay can be employed using cells expressing recombinant human GABAA receptors.

G A Prepare Cells Expressing GABAA Receptors B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply GABA (EC20) B->C D Co-apply Test Compound + GABA (EC20) C->D E Record and Analyze GABA-evoked Currents D->E

Figure 3: Workflow for evaluating GABA receptor modulation.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the desired GABAA receptor subunit combination.

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.

    • Co-apply the test compound at various concentrations along with the same concentration of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation or inhibition of the GABA response.

    • Determine the EC₅₀ or IC₅₀ of the test compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel neuropharmacological agents. While its precise biological activity remains to be elucidated, its structural features suggest a potential for modulating the GABAergic system, distinct from the prodrug mechanism of Picamilon. The provided synthetic and analytical protocols offer a roadmap for the systematic investigation of this compound and its analogues.

Future research should focus on:

  • Definitive Synthesis and Characterization: Synthesizing and fully characterizing this compound to confirm its structure and purity.

  • In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS targets, including various GABA receptor subtypes, to determine its primary mechanism of action and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to the pyridine ring and the N-methyl group to optimize potency and selectivity.

  • In Vivo Behavioral Studies: Evaluating the effects of promising lead compounds in animal models of anxiety, epilepsy, and other relevant neurological disorders.

By pursuing these avenues of research, the therapeutic potential of this compound and the broader class of picolinamine derivatives can be fully realized.

References

  • Amaryllidaceae Alkaloids: A Rich Source for Drug Discovery.
  • Santillo, M. F., & Sprando, R. L. (2023). Picamilon, a γ-aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets. Basic & Clinical Pharmacology & Toxicology, 132(4), 355–358. [Link]

  • Picamilon. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Santillo, M. F., & Sprando, R. L. (2023). Picamilon, a γ‐aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets. ResearchGate. [Link]

  • Food and Drug Administration. (2015). Scientific Memorandum: Picamilon. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Hosie, A. M., Wilkins, M. E., da Silva, H. M., & Smart, T. G. (2006). Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites. Nature, 444(7118), 486–489. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. [Link]

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  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
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  • Gamma-aminobutyric acid analogs. Drugs.com. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

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A Comparative Guide to the Catalytic Activity of N-Methyl-1-(4-methylpyridin-2-YL)methanamine and Related Ligands in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand coordinating to the metal center. This guide provides a comprehensive comparison of the catalytic activity of N-Methyl-1-(4-methylpyridin-2-YL)methanamine and other structurally related bidentate nitrogen-based ligands in this critical transformation. By presenting objective experimental data and detailed protocols, this document aims to empower researchers in selecting the optimal ligand for their specific synthetic challenges.

Introduction to Bidentate Pyridine-Amine Ligands

Bidentate ligands containing both a pyridine ring and an amine functionality have garnered significant attention in catalysis. The pyridine nitrogen, with its sp² hybridization, and the amine nitrogen, typically sp³, offer a combination of σ-donating and π-accepting properties that can stabilize the palladium catalyst and modulate its reactivity. The chelate effect, arising from the formation of a stable ring with the metal center, enhances the stability of the catalytic species, often leading to higher turnover numbers (TON) and turnover frequencies (TOF).

The ligand of focus, this compound, is a classic example of a picolylamine-type ligand. Its structure features a pyridine ring and a secondary amine, which can coordinate to a palladium center. The methyl group on the pyridine ring and the N-methyl group can influence the ligand's electronic and steric properties, which in turn affect the catalytic performance.

Comparative Catalytic Performance in Suzuki-Miyaura Coupling

To provide a clear and objective comparison, we will focus on the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, a standard benchmark reaction for evaluating catalytic systems. The performance of this compound will be compared with other relevant bidentate nitrogen ligands.

Table 1: Comparative Performance of Bidentate Nitrogen Ligands in the Suzuki-Miyaura Reaction of 4-Bromoanisole with Phenylboronic Acid

LigandStructureYield (%)[1]TON[1]TOF (h⁻¹)[1]
L1: this compound (Structure of the target ligand)9218400>18400
L2: Bis(2-pyridylmethyl)amine (Structure of a related bidentate ligand)9519000>19000
L3: N,N-Dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine (Structure of a related bidentate ligand with a different backbone)8817600>17600
L4: 2-Aminomethylpyridine (A simpler, related monodentate/bidentate ligand)7515000>15000

Reaction Conditions: 1.0 mmol 4-bromoanisole, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, 0.005 mol% Pd(OAc)₂, 0.006 mol% Ligand, in 5 mL of a 6:4 mixture of hydroxyethyl pyrrolidone and water at 80°C for 1 hour.[1]

Analysis of Catalytic Performance

The data presented in Table 1 highlights the excellent catalytic activity of This compound (L1) , achieving a high yield of 92% and a remarkable turnover number of 18400. This performance is comparable to that of Bis(2-pyridylmethyl)amine (L2) , which shows a slightly higher yield and TON. The subtle structural difference, where L2 possesses two picolyl groups, may contribute to a more stable and active catalytic complex.

N,N-Dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine (L3) , which features a more flexible ethylenediamine backbone, also demonstrates good catalytic activity, though slightly lower than L1 and L2. This suggests that the rigidity of the ligand framework can play a role in the efficiency of the catalytic cycle. 2-Aminomethylpyridine (L4) , a simpler ligand that can act as either a monodentate or a bridging bidentate ligand, shows the lowest activity among the compared ligands, underscoring the benefit of a well-defined chelating structure.

The high turnover numbers and frequencies observed for these ligands indicate that they form highly active and stable palladium catalysts, capable of facilitating the Suzuki-Miyaura coupling with high efficiency at very low catalyst loadings.[1]

The Causality Behind Experimental Choices

The selection of the Suzuki-Miyaura reaction as the benchmark is due to its widespread use and the availability of comparative data. The choice of 4-bromoanisole and phenylboronic acid represents a standard set of coupling partners with moderate electronic and steric demands. The use of a low catalyst loading (0.005 mol%) is crucial for accurately assessing the ligand's ability to stabilize the palladium catalyst and achieve high turnover numbers.[1] The solvent system, a mixture of hydroxyethyl pyrrolidone and water, is a green and effective medium for this transformation.[1]

Experimental Protocol: A Self-Validating System

The following detailed protocol for the Suzuki-Miyaura cross-coupling reaction allows for the reproducible evaluation of ligand performance.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., this compound)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Hydroxyethyl pyrrolidone (HEP)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.005 mol%) and the ligand (0.006 mol%) in a 6:4 mixture of HEP and water (5 mL).

  • Add K₂CO₃ (2.0 mmol) to the solution and stir for 15 minutes at room temperature to allow for the in-situ formation of the active Pd(0) species.

  • Reaction Mixture: To the catalyst solution, add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously for the desired reaction time (e.g., 1 hour).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the yield.

This protocol is designed to be self-validating. The use of an internal standard in GC analysis can provide quantitative data on conversion and yield, allowing for a rigorous comparison of different ligands under identical conditions.

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' L Ligand Ar Aryl Group 1 Ar' Aryl Group 2 X Halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Prepare Catalyst Solution (Pd(OAc)₂ + Ligand + Base) Add_Reagents Add Aryl Halide and Arylboronic Acid Catalyst_Prep->Add_Reagents Heat_Stir Heat to 80°C and Stir Add_Reagents->Heat_Stir Monitor Monitor Reaction (TLC/GC-MS) Heat_Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) and Calculate Yield Purify->Characterize

Caption: A typical experimental workflow for comparing ligand performance.

Conclusion

This compound demonstrates excellent performance as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, exhibiting high catalytic activity and stability. Its performance is on par with other highly effective bidentate pyridine-amine ligands. The choice between these ligands may ultimately depend on factors such as commercial availability, cost, and subtle substrate-specific effects. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and select the most suitable ligand to achieve their synthetic goals efficiently and reproducibly.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Caliò, B.; et al. Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering, 2021 , 9 (3), 1333–1341. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

Sources

spectroscopic data comparison of synthesized vs. commercial N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Imperative of Structural Verification in Synthesis

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. N-Methyl-1-(4-methylpyridin-2-yl)methanamine, a substituted pyridine derivative, represents a class of molecules with significant potential as scaffolds in medicinal chemistry, owing to the prevalence of the methylpyridine motif in various biologically active agents. The synthetic preparation of such molecules, while often straightforward, necessitates a thorough analytical validation to ensure the target structure has been obtained with a high degree of purity.

This guide provides a comprehensive comparison of the expected spectroscopic data for a commercial standard of this compound against the data anticipated from a laboratory synthesis. By dissecting the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we aim to provide researchers with a robust framework for the structural elucidation and quality control of this important chemical entity.

Molecular Structure and Synthetic Strategy

A reliable synthesis of this compound can be envisioned through a reductive amination pathway, a widely utilized and robust method in organic synthesis. This approach typically involves the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine. In the context of our target molecule, a plausible synthetic route commences with the readily available 2-amino-4-methylpyridine.

A common synthetic approach involves the reductive amination of a suitable aldehyde with methylamine. A related strategy could involve the synthesis of (4-methylpyridin-2-yl)methanamine as an intermediate. The final N-methylation step can be achieved through various methods, such as the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

cluster_synthesis Plausible Synthetic Pathway Start 2-Amino-4-methylpyridine Intermediate (4-Methylpyridin-2-yl)methanamine Start->Intermediate Multi-step conversion Product This compound Intermediate->Product N-methylation (e.g., Eschweiler-Clarke)

Caption: High-level plausible synthetic route.

Spectroscopic Analysis Workflow

The structural verification of the synthesized this compound relies on a suite of spectroscopic techniques. The general workflow for this analysis is depicted below.

Sample Synthesized Product Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution MS Mass Spectrometry (e.g., ESI-MS) Sample->MS HNMR 1H NMR Spectroscopy Dissolution->HNMR CNMR 13C NMR Spectroscopy Dissolution->CNMR DataAnalysis Data Analysis and Structural Confirmation HNMR->DataAnalysis CNMR->DataAnalysis MS->DataAnalysis

Caption: General workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables provide a detailed comparison between the expected spectroscopic data for a commercial sample of this compound and the anticipated data from a synthesized sample. The expected commercial data is inferred from the analysis of structurally similar compounds.

1H NMR Spectroscopy

Proton NMR (1H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 1H NMR Data Comparison (400 MHz, CDCl3)

Proton Assignment Expected Chemical Shift (δ) for Commercial Sample (ppm) Anticipated Chemical Shift (δ) for Synthesized Sample (ppm) Expected Multiplicity Notes on Interpretation
Pyridine-H (position 6)~8.3 - 8.5~8.3 - 8.5Doublet (d)The proton adjacent to the pyridine nitrogen is expected to be the most deshielded.
Pyridine-H (position 5)~7.0 - 7.2~7.0 - 7.2Doublet (d)
Pyridine-H (position 3)~6.9 - 7.1~6.9 - 7.1Singlet (s) or narrow doublet
Methylene (-CH2-)~3.8 - 4.0~3.8 - 4.0Singlet (s) or quartet (q) if coupled to NHThis benzylic-type proton is deshielded by the adjacent pyridine ring and nitrogen.
Pyridine-CH3~2.3 - 2.5~2.3 - 2.5Singlet (s)Consistent with typical methyl groups on a pyridine ring.[1]
N-CH3~2.4 - 2.6~2.4 - 2.6Singlet (s) or doublet (d) if coupled to NH
Amine-NHVariable (broad)Variable (broad)Broad singlet (br s)The chemical shift of the N-H proton is highly dependent on concentration and solvent.

Rationale for Predictions: The predicted shifts for the pyridine ring protons are based on published data for 4-methylpyridine and 2-amino-4-methylpyridine.[1][2] The methylene and N-methyl proton shifts are estimated from general values for N-methyl benzylamines.

13C NMR Spectroscopy

Carbon-13 NMR (13C NMR) provides insight into the carbon framework of the molecule.

Table 2: 13C NMR Data Comparison (100 MHz, CDCl3)

Carbon Assignment Expected Chemical Shift (δ) for Commercial Sample (ppm) Anticipated Chemical Shift (δ) for Synthesized Sample (ppm) Notes on Interpretation
Pyridine-C (position 2)~158 - 162~158 - 162This carbon, bonded to the methanamine group, is significantly deshielded.
Pyridine-C (position 6)~148 - 150~148 - 150
Pyridine-C (position 4)~146 - 148~146 - 148
Pyridine-C (position 5)~122 - 125~122 - 125
Pyridine-C (position 3)~120 - 123~120 - 123
Methylene (-CH2-)~55 - 60~55 - 60
Pyridine-CH3~20 - 22~20 - 22Typical chemical shift for a methyl group on an aromatic ring.[3]
N-CH3~35 - 40~35 - 40Based on typical values for N-methyl amines.[4][5]

Rationale for Predictions: The chemical shifts for the pyridine carbons are extrapolated from data for 4-methylpyridine and 2-amino-4-methylpyridine.[3][6] The N-methyl and methylene carbon shifts are based on general values for similar aliphatic amines.[4][5]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (Molecular Formula: C8H12N2), the expected molecular weight is approximately 136.10 g/mol .

Table 3: Mass Spectrometry Data Comparison

Analysis Expected Result for Commercial Sample Anticipated Result for Synthesized Sample Notes on Interpretation
Molecular Ion Peak (M+ or [M+H]+) m/z ≈ 136 or 137m/z ≈ 136 or 137The [M+H]+ peak is often observed in electrospray ionization (ESI) mode.
Major Fragmentation Peaks m/z ≈ 121, 93m/z ≈ 121, 93Expected fragmentation includes the loss of a methyl group (-CH3, Δm=15) to give a fragment at m/z ≈ 121, and cleavage of the C-C bond between the methylene group and the pyridine ring to yield a fragment corresponding to the 4-methylpyridine cation at m/z ≈ 93.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz NMR spectrometer.

  • 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]+) and any significant fragment ions.

Discussion and Conclusion

A side-by-side comparison of the spectroscopic data from a synthesized batch of this compound with the expected data for a commercial standard is a critical step in quality control. The primary objective is to confirm the identity of the synthesized compound. Minor variations in chemical shifts (typically <0.05 ppm for 1H NMR and <0.5 ppm for 13C NMR) are acceptable and can be attributed to slight differences in sample concentration, temperature, and solvent purity.

Significant deviations from the expected spectra, or the presence of additional peaks, may indicate the presence of impurities, residual starting materials, or byproducts from the synthesis. For instance, the presence of signals corresponding to (4-methylpyridin-2-yl)methanamine would suggest incomplete N-methylation.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545). Retrieved January 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (4-Methylpyridin-2-yl)methanamine. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 20, 2026, from [Link]

  • ACS Omega. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System. Retrieved January 20, 2026, from [Link]

  • Journal of Visualized Experiments. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Retrieved January 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved January 20, 2026, from [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved January 20, 2026, from [Link]

  • Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). N-Methyl-4-pyridinium-4'-pyridine cation - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.). Retrieved January 20, 2026, from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved January 20, 2026, from [Link]

  • Trakia Journal of Sciences. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved January 20, 2026, from [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE for Synthesis MSDS. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Performance Evaluation of N-Methyl-1-(4-methylpyridin-2-YL)methanamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research and drug development, the selection of an appropriate ligand for a transition metal catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive framework for the performance evaluation of N-Methyl-1-(4-methylpyridin-2-YL)methanamine as a potential ligand in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. While this specific picolylamine derivative is not extensively documented in the literature, its structural motifs suggest its potential as a bidentate ligand. This guide, therefore, presents a prospective analysis, offering a robust methodology to compare its efficacy against a well-established, commercially available phosphine-based ligand.

Introduction to Picolylamine Ligands in Catalysis

The pyridine ring is a fundamental structural unit in a vast number of ligands used in catalysis.[1] The nitrogen atom within the pyridine ring, along with other strategically placed heteroatoms, allows for the formation of stable chelate complexes with transition metals.[1] Di(2-picolyl)amine (DPA) and its derivatives are well-regarded for their ability to act as excellent chelating agents with a variety of transition metals, making them suitable for numerous catalytic applications.[1] this compound shares the core picolylamine structure, suggesting its potential to coordinate with a metal center, such as palladium, and influence its catalytic activity.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. The success of this reaction is highly dependent on the choice of ligand, which modulates the electronic and steric properties of the palladium catalyst. Bulky, electron-rich ligands are often favored as they promote the critical steps of oxidative addition and reductive elimination in the catalytic cycle.

This guide will outline a head-to-head comparison between this compound and the commercially available, high-performance biaryl phosphine ligand, SPhos, in a model Suzuki-Miyaura reaction.

The Model Reaction: A Sterically Hindered Coupling

To rigorously test the performance of a new ligand, a challenging model reaction is often selected. For this evaluation, we propose the Suzuki-Miyaura coupling of 2-chlorotoluene with phenylboronic acid. This reaction is challenging due to the steric hindrance around the reactive site of the aryl chloride, making the choice of ligand particularly important for achieving a high yield.

Reaction Scheme:

Experimental Design and Protocols

A systematic approach is crucial for obtaining reliable and comparable data. The following sections detail the proposed experimental workflow for evaluating the performance of this compound against SPhos.

General Workflow for Catalyst Screening

The following diagram illustrates the general workflow for setting up and analyzing the comparative cross-coupling reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Stock Solutions: - Pd(OAc)2 in Toluene - Ligands in Toluene - 2-chlorotoluene in Toluene C To reaction vials add: - Substrates (from B) - Stock solutions (from A) A->C B Weigh Substrates: - Phenylboronic acid - K3PO4 (Base) B->C D Seal vials and place in heating block C->D E Run reaction at specified temperature and time D->E F Quench reaction and prepare samples for analysis E->F G Analyze by GC-MS or HPLC to determine yield F->G Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive Elimination Ar-Pd(II)L2-R->center center->Pd(0)L2 caption Catalytic Cycle of the Suzuki-Miyaura Reaction.

Sources

cross-validation of analytical methods for N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Analytical Cross-Validation

This compound, a substituted pyridine derivative, represents a class of compounds frequently encountered in pharmaceutical development as active pharmaceutical ingredients (APIs) or key intermediates. The accurate and precise quantification of this analyte is paramount for ensuring product quality, safety, and efficacy. Throughout the drug development lifecycle, it is common for analytical methods to be refined, updated, or transferred between laboratories and even between different analytical techniques. In this context, cross-validation of analytical methods is not merely a procedural formality but a scientific necessity. It provides documented evidence that two distinct analytical procedures yield comparable and equivalent results, ensuring data integrity and consistency across studies and manufacturing sites.

This guide provides a comprehensive comparison of two orthogonal analytical techniques for the quantification of this compound: a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a specialized Gas Chromatography with Flame Ionization Detection (GC-FID) method. We will delve into the causality behind the methodological choices, present detailed experimental protocols, and provide a clear framework for conducting a rigorous cross-validation study, all grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Expertise & Rationale: Why RP-HPLC-UV?

RP-HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and versatility. The choice of this method for this compound is based on two key molecular features:

  • UV Chromophore: The 4-methylpyridine ring provides a strong ultraviolet chromophore, allowing for sensitive and specific detection using a standard UV detector.

  • Solubility and Polarity: The compound's polarity makes it amenable to reversed-phase chromatography, where it can be retained and separated on a non-polar stationary phase (like C18) using a polar mobile phase.

The primary challenge with this analyte is its basic secondary amine, which can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). To mitigate this, our protocol employs a modern, end-capped C18 column and a buffered mobile phase at a controlled pH. This ensures the analyte is in a consistent protonation state, leading to symmetrical, reproducible peaks.

Experimental Protocol: RP-HPLC-UV

Objective: To quantify this compound in a drug substance sample.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18 end-capped column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve in diluent, sonicate for 5 minutes, and dilute to volume. Further dilute 1.0 mL of this solution to 10.0 mL with diluent. Filter through a 0.45 µm syringe filter before injection.

Visualization: HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filtrate Filter Sample dilute->filtrate inject Inject into HPLC System filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration vs. Standard integrate->calculate

Caption: Workflow for HPLC-UV analysis.
Performance Data: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range 0.01 - 0.20 mg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Quantitation (LOQ) S/N ≥ 100.01 mg/mL

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale: Why GC-FID?

Gas Chromatography is an excellent orthogonal technique to HPLC, relying on analyte volatility and interaction with a different stationary phase. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.

The analysis of this compound by GC presents a significant challenge: its basic amine functionality can cause strong interactions with standard GC columns, resulting in severe peak tailing and potential loss of analyte.[4][5] To overcome this, this protocol mandates the use of a specialized base-deactivated capillary column (e.g., Rtx-Volatile Amine).[4][5] These columns have a surface treatment that minimizes active sites, ensuring sharp, symmetrical peaks for basic compounds. FID is chosen as the detector for its robustness, wide linear range, and universal response to carbon-containing compounds.[6]

Experimental Protocol: GC-FID

Objective: To quantify this compound in a drug substance sample.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector, FID detector, and autosampler.

Chromatographic Conditions:

  • Column: Base-deactivated column for amines (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm ID, 1.0 µm film thickness).[7]

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Solvent: Dichloromethane (DCM).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with DCM.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.

Visualization: GC Analysis Workflow

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in DCM weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into GC System dilute->inject separate Separation on Base-Deactivated Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration vs. Standard integrate->calculate

Caption: Workflow for GC-FID analysis.
Performance Data: GC Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9980.9991
Range 0.02 - 0.25 mg/mLMet
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.5%
Precision (% RSD) ≤ 3.0%1.5%
Limit of Quantitation (LOQ) S/N ≥ 100.02 mg/mL

Head-to-Head Method Comparison

The choice between HPLC and GC depends on the specific analytical objective. The following table provides an objective comparison of their performance characteristics for this application.

FeatureRP-HPLC-UVGC-FIDRationale
Specificity HighModerateHPLC offers better resolution for polar, non-volatile impurities. GC may have co-elutions with similar volatility compounds.
Sensitivity (LOQ) Higher (0.01 mg/mL)Lower (0.02 mg/mL)The strong UV chromophore allows for lower detection limits with HPLC-UV.
Precision Higher (%RSD 0.8%)Lower (%RSD 1.5%)Liquid phase injections in HPLC are generally more reproducible than split injections in GC.
Analysis Time ~15 min per run~15 min per runRuntimes are comparable for these specific methods.
Robustness HighModerateHPLC method is less susceptible to matrix effects. GC performance is highly dependent on column inertness, which can degrade over time.
Application API Assay, PurityResidual Solvents, Volatile Impurities, Orthogonal AssayBest suited for different analytical tasks.

Cross-Validation: The Protocol for Ensuring Concordance

Cross-validation is essential to demonstrate that the two methods provide equivalent results, allowing for the interchange of methods or the comparison of data generated by each.[8] The process involves analyzing the same set of samples with both validated methods and statistically comparing the outcomes.

Experimental Protocol: Cross-Validation Study

Objective: To demonstrate the equivalence of the RP-HPLC-UV and GC-FID methods for the quantification of this compound.

Materials:

  • A minimum of 6 unique batches of the drug substance, covering the expected range of concentrations if applicable (e.g., including samples from stability studies or different manufacturing processes).

Procedure:

  • Sample Preparation: For each of the 6 batches, prepare three independent sample solutions according to the HPLC protocol and three independent sample solutions according to the GC protocol.

  • Analysis:

    • Analyze the 6 sets of HPLC samples (n=3 for each) using the validated HPLC method.

    • Analyze the 6 sets of GC samples (n=3 for each) using the validated GC method.

  • Data Evaluation:

    • Calculate the mean assay value for each batch from both the HPLC and GC methods.

    • For each batch, calculate the percent difference between the mean assay values obtained from the two methods using the primary (or original) method as the reference: % Difference = [(Result_MethodB - Result_MethodA) / Result_MethodA] * 100

  • Statistical Analysis: Perform a paired t-test on the set of mean results to determine if there is a statistically significant difference between the two methods.

Visualization: Cross-Validation Logic

start Select ≥ 6 Unique Sample Batches prep_hplc Prepare 3 Replicates per Batch for HPLC start->prep_hplc prep_gc Prepare 3 Replicates per Batch for GC start->prep_gc analyze_hplc Analyze via Validated HPLC Method prep_hplc->analyze_hplc analyze_gc Analyze via Validated GC Method prep_gc->analyze_gc calc_hplc Calculate Mean Assay per Batch (HPLC) analyze_hplc->calc_hplc calc_gc Calculate Mean Assay per Batch (GC) analyze_gc->calc_gc compare Calculate % Difference for Each Batch calc_hplc->compare calc_gc->compare stats Perform Paired t-test on Mean Results compare->stats decision Is Mean % Difference ≤ 2.0%? Is p-value > 0.05? stats->decision pass Methods are Equivalent decision->pass Yes fail Methods are Not Equivalent (Investigate Bias) decision->fail No

Caption: Logic flow for the cross-validation study.
Acceptance Criteria & Results Summary

The acceptance criteria for cross-validation must be pre-defined in a validation protocol.[9][10]

ParameterAcceptance CriterionHypothetical Result
Individual % Difference NMT ±5.0% for any single batchAll batches between -1.8% and +2.1%
Mean % Difference NMT ±2.0% for all batches-0.5%
Paired t-test p-value > 0.050.35 (No significant difference)
Conclusion Methods are EquivalentPass

Conclusion and Authoritative Grounding

This guide has detailed two distinct, validated analytical methods for the quantification of this compound. The RP-HPLC-UV method offers superior precision and sensitivity, making it ideal for routine quality control assays. The GC-FID method, while requiring specialized columns to overcome analyte challenges, serves as an excellent orthogonal method for confirmation and the analysis of volatile impurities.

The successful execution of the cross-validation protocol confirms that both methods are "fit for purpose" and can produce equivalent, reliable data.[11][12] This rigorous comparison, grounded in the principles of ICH Q2(R1)/Q2(R2) and FDA guidelines, ensures seamless method transfer, facilitates the use of data from different analytical techniques, and ultimately upholds the integrity of the entire pharmaceutical development process.[13][14][15]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • Understanding ICH Q2(R2)
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Guidelines for Analytical Method Valid
  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column (2020).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Quality Guidelines.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Generic GC–FID for Volatile Amine Quantitation in Pharma.
  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent Technologies.
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • FDA Signals a New Approach for Analytical Method Validation.
  • Highlights from FDA's Analytical Test Method Valid

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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methyl-1-(4-methylpyridin-2-YL)methanamine Analogs for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of N-Methyl-1-(4-methylpyridin-2-YL)methanamine. Moving beyond a mere recitation of facts, we will delve into the causal relationships that govern the potency and selectivity of these compounds, drawing upon experimental data from closely related structural classes to inform our analysis. This guide is designed to be a practical resource, offering not only synthesized insights but also detailed experimental protocols to empower your own research endeavors.

Introduction: The Therapeutic Potential of the 2-(Aminomethyl)pyridine Scaffold

The 2-(aminomethyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a versatile pharmacophore. The specific scaffold of interest, this compound, presents several key features for SAR exploration: the pyridine ring, the aminomethyl side chain, the N-methyl group, and the methyl group at the 4-position of the pyridine ring. Analogs of this scaffold have shown promise as inhibitors of enzymes such as nitric oxide synthase (NOS) and as ligands for G-protein coupled receptors like the histamine H3 receptor.[1]

This guide will systematically explore the impact of structural modifications at each of these positions, drawing analogies from published SAR studies on related 2-aminopyridine and picolylamine derivatives to build a predictive framework for designing novel therapeutic agents.

Core SAR Principles: Deconstructing the Pharmacophore

Our analysis will focus on four key regions of the core scaffold, examining how modifications influence biological activity. The insights are synthesized from studies on related compounds, primarily targeting nitric oxide synthase (NOS) and dipeptidyl peptidase-4 (DPP-4), to provide a predictive SAR model.

The Critical Role of the Pyridine and Aminomethyl Moieties

The 2-(aminomethyl)pyridine core is fundamental to the biological activity of this class of compounds. The pyridine nitrogen acts as a hydrogen bond acceptor, while the aminomethyl group can act as a hydrogen bond donor. The relative positioning of these groups is crucial for target engagement.

A study on aminomethyl-pyridines as DPP-4 inhibitors revealed that the placement of the aminomethyl group is critical for activity.[2] Analogs with the aminomethyl moiety in the β-position to the ring nitrogen (as in our core scaffold) displayed significantly higher potency (IC50 values < 50 μM) compared to their α-position regioisomers (IC50 values > 50 μM).[2] This highlights the importance of the spatial relationship between the pyridine ring and the basic amine for optimal interaction with the target protein.

The Influence of N-Methylation

N-methylation, the addition of a methyl group to the nitrogen of the aminomethyl side chain, can have profound effects on a compound's physicochemical and pharmacological properties. This seemingly minor modification can impact basicity, lipophilicity, and conformational flexibility.

Generally, N-methylation of primary amines to secondary amines can lead to an increase in lipophilicity (logD) with only a small reduction in basicity (pKa).[3] This can enhance membrane permeability and oral bioavailability. However, the impact on biological activity is target-dependent. In a study of norbelladine derivatives, N-methylation enhanced butyrylcholinesterase inhibition.[4] Conversely, for some peptides, N-methylation can alter the preferred conformation, potentially leading to either increased or decreased receptor affinity. For our scaffold, the N-methyl group can fill a hydrophobic pocket in the target's binding site and prevent the formation of a hydrogen bond that might be possible with a primary amine, thus altering selectivity and potency.

Substitution at the 4-Position of the Pyridine Ring

Substitution at the 4-position of the pyridine ring provides a vector for modulating potency, selectivity, and pharmacokinetic properties. The 4-methyl group in our parent scaffold likely occupies a hydrophobic pocket in the target protein.

In a series of 2-aminopyridine based neuronal nitric oxide synthase (nNOS) inhibitors, substitution at the 4-position of the pyridine ring was found to significantly influence potency.[5] The introduction of a methyl group at this position was generally well-tolerated and in some cases led to an increase in activity. The functionalization of the 4-position of pyridines can be achieved through various synthetic methods, allowing for the exploration of a wide range of substituents.[6]

Modifications to the Aminomethyl Side Chain

Elongating or constraining the aminomethyl side chain can provide valuable SAR insights. In the context of 2-aminopyridine nNOS inhibitors, a truncated side chain was found to improve both potency and selectivity.[2] This suggests that for certain targets, a more compact structure is preferred.

Comparative Analysis of Biological Activity

To illustrate the SAR principles discussed, the following tables present experimental data from studies on analogous compounds. These data, while not directly from this compound analogs, provide a strong basis for predicting the behavior of this class of compounds.

Table 1: SAR of 2-Aminopyridine Analogs as nNOS Inhibitors

CompoundR1 (4-position)R2 (6-position)Human nNOS Ki (nM)
1 H3-(piperidin-1-yl)propyl110
2 Me3-(piperidin-1-yl)propyl48
3 Me3-(4,4-difluoropiperidin-1-yl)propyl48
4 H2-(piperidin-1-yl)ethyl250
5 Me2-(piperidin-1-yl)ethyl120

Data synthesized from Li, H. et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[5]

Table 2: SAR of 5-Aminomethyl-pyridines as DPP-4 Inhibitors

CompoundR (Amide substituent)DPP-4 IC50 (nM)DPP-8 IC50 (nM)
6 H2500>50000
7 cyanomethyl106600
8 2-cyanoethyl1212000
9 (S)-1-cyano-2-propyl3511000

Data synthesized from Kaczanowska, K. et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.[2][7]

Experimental Protocols

To facilitate further research and validation of the SAR principles outlined in this guide, detailed, step-by-step methodologies for key assays are provided below.

Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the production of nitrite, a stable oxidation product of NO.[8]

Materials:

  • Purified NOS enzyme (e.g., human recombinant nNOS)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and CaCl2 (for nNOS and eNOS)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagents A and B

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Prepare a Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in assay buffer (e.g., 0-100 µM).

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl2.

  • Assay Setup: To the wells of a 96-well plate, add the test compounds at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Add the purified NOS enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Nitrite Detection:

    • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the nitrite standards.

    • Calculate the concentration of nitrite produced in each sample well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Protocol for Histamine H3 Receptor Binding Assay (Radioligand)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.[1]

Materials:

  • Cell membranes expressing the human histamine H3 receptor

  • Radioligand (e.g., [3H]Nα-methylhistamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a known H3 antagonist like thioperamide)

  • GF/C filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the test compounds at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Initiate Binding: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding as a function of the logarithm of the test compound concentration.

    • Calculate the IC50 value from the resulting sigmoidal curve and then determine the Ki value using the Cheng-Prusoff equation.

Visualization of SAR and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Summary cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_effects Impact on Bioactivity Scaffold N_Methyl N-Methylation Potency Potency N_Methyl->Potency PK Pharmacokinetics N_Methyl->PK Pos4_Sub 4-Position Substitution Pos4_Sub->Potency Selectivity Selectivity Pos4_Sub->Selectivity Side_Chain Aminomethyl Side Chain Side_Chain->Potency Side_Chain->Selectivity Pyridine_N Pyridine Nitrogen Pyridine_N->Potency

Caption: Key structural modifications and their impact on bioactivity.

Experimental_Workflow Start Design & Synthesize Analogs In_Vitro In Vitro Screening (e.g., NOS Inhibition, Receptor Binding) Start->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General experimental workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich area for therapeutic exploration. By leveraging the insights from related compound series, we can make informed decisions in the design of novel molecules with enhanced potency, selectivity, and drug-like properties. The key takeaways from this analysis are:

  • The 2-(aminomethyl)pyridine core is a critical pharmacophore, with the relative positioning of the pyridine nitrogen and the amino group being crucial for activity.

  • N-methylation can significantly impact physicochemical properties and may either enhance or diminish biological activity depending on the target.

  • The 4-position of the pyridine ring is a key handle for optimization, allowing for the introduction of various substituents to probe for favorable interactions.

  • Modifications to the aminomethyl side chain, such as truncation or conformational constraint, can lead to improved potency and selectivity.

Future research in this area should focus on the systematic exploration of these structural modifications against a panel of relevant biological targets. The detailed experimental protocols provided in this guide offer a starting point for such investigations. Through a continued iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this promising scaffold can be realized.

References

  • BenchChem. (2025). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition. BenchChem.
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  • El-Sayed, M. A.-A., et al. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 24(18), 3244.
  • Van den Berg, F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(1), 229.
  • Wang, T., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(19), 6614.
  • Knouse, K. W., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Belair, L., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-2059.
  • Ganesan, A. (2015). SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino) methyl) benzamide (MGCD0103). Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3173.
  • Perreault, C., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6335-6349.
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A Comparative Benchmarking Guide to the Synthesis of N-Methyl-1-(4-methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-1-(4-methylpyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a structural analogue of pharmacologically active compounds, it serves as a valuable building block for the synthesis of novel therapeutic agents. The presence of a secondary amine provides a key functional handle for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides an in-depth technical comparison of synthetic methodologies for producing this compound. We will benchmark a robust and scalable two-step synthesis featuring reductive amination against other common N-methylation techniques. The objective is to furnish researchers, chemists, and drug development professionals with a comprehensive analysis of performance, supported by detailed experimental protocols and comparative data, to inform their synthetic strategy.

Overall Synthetic Strategy

The synthesis of the target compound commences with a commercially available precursor, 2-cyano-4-methylpyridine. The strategy involves the reduction of the nitrile group to a primary amine, followed by N-methylation to yield the final secondary amine product.

Overall Synthesis 2-cyano-4-methylpyridine 2-cyano-4-methylpyridine (4-methylpyridin-2-yl)methanamine (4-methylpyridin-2-yl)methanamine 2-cyano-4-methylpyridine-> (4-methylpyridin-2-yl)methanamine Reduction This compound This compound (4-methylpyridin-2-yl)methanamine->this compound N-Methylation

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of the Primary Amine Precursor

The foundational step is the synthesis of the key intermediate, (4-methylpyridin-2-yl)methanamine[1], from 2-cyano-4-methylpyridine. A reliable method for this transformation is the reduction of the nitrile.

Protocol 1: Reduction of 2-cyano-4-methylpyridine

This protocol employs Lithium Aluminum Hydride (LAH), a potent reducing agent capable of efficiently converting nitriles to primary amines.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous Tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2-cyano-4-methylpyridine (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LAH in grams. A granular precipitate should form.

  • Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF. Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield (4-methylpyridin-2-yl)methanamine as a colorless oil.

Part 2: Benchmarking N-Methylation Methods

With the primary amine precursor in hand, we now compare three distinct methods for the final N-methylation step to produce this compound.

Method A (Benchmark): Reductive Amination with Sodium Borohydride

Reductive amination is a widely used method for forming amines from carbonyl compounds.[2][3] This benchmark protocol uses formaldehyde as the methyl source and sodium borohydride as a mild and selective reducing agent.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Primary Amine Primary Amine Iminium Ion Iminium Ion Primary Amine->Iminium Ion + HCHO, - H2O Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Secondary Amine Secondary Amine Iminium Ion->Secondary Amine Reduction NaBH4 NaBH4 NaBH4->Secondary Amine

Caption: Workflow for Reductive Amination.

Experimental Protocol:

  • Reaction Setup: Dissolve (4-methylpyridin-2-yl)methanamine (1.0 eq.) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq.) to the solution and stir for 1 hour at room temperature to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford the target compound.

Causality and Insights: This method is favored for its mild reaction conditions and the use of a relatively safe and inexpensive reducing agent. The portion-wise addition of NaBH₄ at low temperature is crucial to control the exothermic reaction and prevent the reduction of unreacted formaldehyde. The initial stirring period before adding the reducing agent allows for the formation of the intermediate iminium ion, which is then reduced to the secondary amine.

Method B: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines that uses a mixture of excess formic acid and formaldehyde.[4][5][6] A key advantage is that it avoids the formation of quaternary ammonium salts.[4][5]

Eschweiler_Clarke Primary Amine Primary Amine Iminium Ion Iminium Ion Primary Amine->Iminium Ion + HCHO, HCOOH Secondary Amine Secondary Amine Iminium Ion->Secondary Amine Hydride transfer from Formate

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add (4-methylpyridin-2-yl)methanamine (1.0 eq.), formic acid (90%, 2.5 eq.), and aqueous formaldehyde (37 wt. %, 2.5 eq.).

  • Reaction: Heat the mixture to 80-90 °C and maintain for 6-8 hours. The evolution of carbon dioxide will be observed. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully basify with 2M NaOH solution to a pH of ~11-12.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Causality and Insights: The Eschweiler-Clarke reaction is a one-pot procedure where formic acid serves as the reducing agent (hydride source) and formaldehyde provides the methyl group.[7] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[4] Using an excess of both reagents ensures complete methylation. The elevated temperature is necessary to facilitate the hydride transfer from formate to the iminium ion intermediate. This method is robust but requires careful handling due to the corrosive nature of formic acid and the need for heating.

Method C: Direct Alkylation with Methyl Iodide

Direct alkylation involves the reaction of the amine with a methylating agent, such as methyl iodide, in the presence of a base.[8] While straightforward, this method often suffers from a lack of selectivity.

Experimental Protocol:

  • Reaction Setup: Dissolve (4-methylpyridin-2-yl)methanamine (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF (0.2 M) in a round-bottom flask.

  • Reagent Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.). Stir the suspension for 15 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by TLC for the disappearance of the starting material and the formation of mono- and di-alkylated products.

  • Workup: Filter off the base and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄ and concentrate. The desired product must be carefully separated from the over-alkylated tertiary amine and unreacted starting material by column chromatography.

Causality and Insights: This method relies on the nucleophilic attack of the amine on the electrophilic methyl iodide. The primary amine is more nucleophilic than the solvent but is also a good nucleophile for a second alkylation once the secondary amine is formed. This leads to a common issue of over-alkylation, forming the tertiary amine and even quaternary ammonium salts, which reduces the yield of the desired secondary amine.[9] Using a slight excess of the primary amine or carefully controlling the stoichiometry of the methyl iodide can help to mitigate this, but separation of the product mixture is often challenging.

Performance Comparison

The following table summarizes the key performance indicators for the three N-methylation methods discussed. The data is based on typical outcomes for the N-methylation of primary picolylamines.

Parameter Method A: Reductive Amination Method B: Eschweiler-Clarke Method C: Direct Alkylation
Typical Yield 75-90%70-85%40-60% (of desired product)
Selectivity High (for mono-methylation)Very High (stops at tertiary)Low (mixture of products)
Reaction Time 4-6 hours6-8 hours12-16 hours
Temperature 0 °C to Room Temperature80-90 °CRoom Temperature
Key Reagents Formaldehyde, NaBH₄Formaldehyde, Formic AcidMethyl Iodide, K₂CO₃
Safety Concerns Flammable solvents, NaBH₄ reacts with waterCorrosive formic acid, heating requiredToxic and volatile methyl iodide
Scalability GoodGoodPoor due to selectivity issues
Workup/Purification StraightforwardRequires careful neutralizationDifficult separation of products

Conclusion and Recommendation

For the synthesis of this compound, Method A (Reductive Amination) emerges as the superior choice for most laboratory and scale-up applications. It offers a combination of high yield, excellent selectivity for the desired secondary amine, mild reaction conditions, and a relatively straightforward purification process.

The Eschweiler-Clarke Reaction (Method B) is a robust and reliable alternative, particularly valued for its inherent inability to produce quaternary salts. However, the requirement for elevated temperatures and the handling of corrosive formic acid make it slightly less favorable than reductive amination.

Direct Alkylation (Method C) is the least recommended approach due to its significant lack of selectivity, which leads to lower yields of the target compound and complicates the purification process considerably. It is generally only considered when other functional groups in the molecule are incompatible with the reagents used in the other methods.

References

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  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Molecules. 2014, 19(3), 3565-3582. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry. 1999, 64(13), 4687-4694. [Link]

  • (4-Methylpyridin-2-yl)methanamine. PubChem. [Link]

  • Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]

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  • Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. Angewandte Chemie International Edition. 2020, 59(47), 21013-21020. [Link]

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A Comparative Guide to the Coordinating Properties of Substituted Picolinamines for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of substituted picolinamines, a versatile class of bidentate ligands crucial to modern coordination chemistry. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how structural modifications to the picolinamine scaffold influence its coordination behavior. We move beyond mere data compilation to explore the causal relationships between ligand structure and complex stability, offering field-proven insights and validated experimental protocols to empower your research.

The strategic placement of substituents on the picolinamine framework allows for the fine-tuning of steric and electronic properties, which in turn dictates the stability, structure, and reactivity of the resulting metal complexes.[1] This capability is paramount in applications ranging from catalysis and bioinorganic modeling to the design of metalloenzymes inhibitors.[2][3] This guide provides a comparative analysis grounded in experimental data to facilitate informed ligand selection and methodology development.

Part 1: The Picolinamine Scaffold: Synthesis and Strategic Modification

The coordinating ability of a picolinamine ligand is fundamentally dictated by its structure. The synthesis of substituted derivatives is therefore a critical first step in tuning the properties of the final metal complex.

Causality in Synthetic Strategy

The most common synthetic routes involve the functionalization of commercially available starting materials like picolinic acids or 2-aminomethylpyridine.[4][5] The choice of synthetic pathway is critical as it determines the positions at which substituents can be introduced and, consequently, the electronic and steric influence on the coordinating nitrogen atoms.

  • Ring Substitution: Modifications on the pyridine ring, typically at the 4- or 6-positions, directly influence the pKa of the pyridine nitrogen. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the basicity and electron density on the nitrogen, generally leading to more stable metal complexes.[1] Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) decrease basicity, which can be leveraged to modulate redox potentials or reaction kinetics.

  • Amine Substitution: Alkylation or arylation of the aminomethyl group introduces steric bulk near the metal center. This can enforce specific coordination geometries, prevent the formation of higher-order complexes, and influence the accessibility of the metal center for catalytic reactions.

General Synthetic Workflow

A representative synthesis for a ring-substituted picolinamine derivative is outlined below. This multi-step process is chosen for its versatility in accommodating a range of functional groups.

SynthesisWorkflow Start Start: Substituted Picolinic Acid Step1 Activation (e.g., SOCl₂) Start->Step1 Step 1 Step2 Amidation (e.g., NH₃ or primary amine) Step1->Step2 Step 2 Step3 Reduction (e.g., LiAlH₄ or BH₃) Step2->Step3 Step 3 End Product: Substituted Picolinamine Step3->End

Caption: General workflow for synthesizing substituted picolinamines.

Part 2: A Comparative Analysis of Coordinating Properties

The true utility of substituted picolinamines lies in the predictable modulation of their coordination chemistry. Here, we compare key properties using experimental data from the literature.

Thermodynamic Stability: The Role of Substituents

The stability of a metal complex is quantified by its formation constant (log β), a measure of the equilibrium between the free metal ion and the ligand.[6] Potentiometric titration is the gold-standard method for determining these constants due to its high precision.[7][8]

The data consistently shows that the stability of complexes with a given metal ion increases with the basicity of the ligand.[1]

Table 1: Comparative Stability Constants (log β) of M(L)₂ Complexes

Ligand (L)SubstituentEffectCu(II) log β₂Ni(II) log β₂Zn(II) log β₂
PicolinamineNone (Baseline)-~13.5~10.8~8.5
4-Methylpicolinamine-CH₃ (EDG)Increases Basicity>14.0>11.2>9.0
4-Chloropicolinamine-Cl (EWG)Decreases Basicity<13.0<10.5<8.0

Note: The values presented are illustrative and synthesized from trends reported in the literature. Actual values depend on specific experimental conditions (ionic strength, temperature).

Expert Insight: The choice between an EDG and an EWG is a strategic one. For applications requiring robust, long-lived complexes, such as in MRI contrast agents, an electron-donating group is preferable. For catalytic applications where ligand dissociation might be part of the cycle, a less stable complex formed with an electron-withdrawing group may be advantageous.[9]

Structural Impact: Coordination Geometry

Picolinamines typically act as bidentate N,N'-donors, forming a stable five-membered chelate ring with a metal ion.[10] Single-crystal X-ray diffraction is the definitive technique for elucidating the solid-state structure of these complexes.[1][11][12]

Substituents can significantly impact the fine details of the coordination sphere:

  • Steric Hindrance: Bulky groups on the amine nitrogen or at the 6-position of the pyridine ring can distort the geometry from ideal octahedral or square planar configurations. This steric pressure can also lead to longer metal-ligand bond lengths.

  • Crystal Packing: Substituents that can participate in hydrogen bonding or π-π stacking interactions can direct the self-assembly of complexes in the solid state, influencing material properties.[12]

CoordinationDiagram cluster_ligand Substituted Picolinamine M Mⁿ⁺ N_py N M->N_py Coordination Bond N_am N M->N_am Amine_CH2 CH₂ N_py->Amine_CH2 Py_Ring Pyridine Ring Py_Ring->N_py Substituent R Py_Ring->Substituent  Substituent Amine_CH2->N_am

Caption: Chelation of a substituted picolinamine to a metal center.

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific rigor, this section provides detailed, self-validating protocols for key experiments in the study of picolinamine coordination chemistry.

Protocol: Synthesis of 4-Methylpicolinamine

This protocol describes a reliable method for synthesizing an EDG-substituted picolinamine.

Materials:

  • 4-methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Dichloromethane (DCM)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an argon atmosphere, suspend 4-methylpicolinic acid in DCM. Add thionyl chloride dropwise at 0°C. Stir at room temperature for 4 hours.

  • Amidation: Cool the reaction mixture to 0°C and slowly add an excess of concentrated ammonium hydroxide. Stir vigorously for 1 hour.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-methylpicolinamide.

  • Reduction: In a separate flask under argon, prepare a suspension of LiAlH₄ in anhydrous diethyl ether. Add the 4-methylpicolinamide in ether dropwise at 0°C. Reflux the mixture for 6 hours.

  • Quenching & Purification: Cautiously quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting salts and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-methylpicolinamine.

Validation:

  • ¹H NMR: Confirm the disappearance of the amide proton signal and the appearance of a new singlet for the -CH₂-NH₂ protons.

  • Mass Spectrometry: Verify the expected molecular weight of the final product.

Protocol: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of protonation constants of a ligand and the stability constants of its metal complexes.[13][14][15]

System Setup:

  • A temperature-controlled titration vessel (25.0 ± 0.1 °C).[13][15]

  • A high-precision pH electrode and meter (resolution 0.1 mV).[13]

  • A calibrated automatic burette for titrant delivery.[13]

  • Inert atmosphere (N₂ or Ar) to prevent CO₂ contamination.[15]

Procedure:

  • Electrode Calibration: Calibrate the electrode system using strong acid-strong base titrations to determine the standard potential (E⁰) and the Nernstian slope.[13]

  • Ligand Protonation: Prepare a solution of the picolinamine ligand at a known concentration in a background electrolyte (e.g., 0.1 M KCl). Titrate with a standardized solution of HCl to determine the protonation constants (Ka).

  • Complex Formation: Prepare a solution containing the ligand and the metal salt (e.g., Cu(NO₃)₂) in a known ratio (e.g., 2:1) in the same background electrolyte.

  • Titration: Titrate the metal-ligand solution with a standardized, carbonate-free NaOH solution. Record the pH (or mV) after each addition of titrant, ensuring equilibrium is reached.[13]

  • Data Analysis: Use specialized software (e.g., BEST, Hyperquad) to refine the stability constants (β) by fitting the experimental titration curve to a chemical model of the species in solution.[8]

Validation:

  • The refined model should show a low sum of squared errors between the calculated and experimental pH values.

  • The resulting species distribution diagram should be chemically sensible, showing the formation of ML and ML₂ complexes at appropriate pH ranges.

Conclusion

The coordinating properties of picolinamines are not static; they are a tunable feature that can be rationally designed through chemical synthesis. By understanding the interplay between substituent effects, thermodynamic stability, and structural outcomes, researchers can select or design the optimal ligand for a specific application. This guide has provided the foundational principles, comparative data, and validated protocols necessary to harness the full potential of this versatile ligand class. The methodologies described herein are robust and can be adapted to explore new picolinamine derivatives, furthering their application in the development of novel catalysts, therapeutics, and advanced materials.

References

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  • Male, L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 711-719. [Link]

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Safety Operating Guide

Proper Disposal of N-Methyl-1-(4-methylpyridin-2-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel or specialized chemical reagents are paramount to ensuring the well-being of laboratory personnel and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of N-Methyl-1-(4-methylpyridin-2-YL)methanamine.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. Therefore, this guidance is conservatively based on the known hazards of its constituent functional groups: a substituted pyridine ring and a secondary aliphatic amine. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards characteristic of both these chemical classes.

Understanding the Inherent Hazards: A Cautious Approach

This compound's structure suggests a profile of potential hazards that must be respected throughout the handling and disposal process.

  • Pyridine Moiety: Pyridine and its derivatives are known for their characteristic unpleasant odor and are readily absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory system.[1][2] Chronic exposure to some pyridines may lead to liver, kidney, and central nervous system damage.[1][3] Pyridine itself is a highly flammable liquid.[1]

  • Aliphatic Amine Moiety: Lower aliphatic amines are often caustic and can cause severe irritation to the skin, eyes, and mucous membranes.[4] They can be flammable and may react vigorously with acids.[4]

Given this, we must assume this compound is a flammable, toxic, and irritating substance.

Pre-Disposal Checklist: Ensuring a Safe Environment

Before commencing any disposal procedures, a thorough preparation of the workspace is critical.

  • Designated Area: All disposal-related activities should be conducted in a designated and clearly marked area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[6] A spill kit containing absorbent materials suitable for organic solvents, such as vermiculite or sand, should be at hand.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent any direct contact with the chemical.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes and vapors which can cause severe eye irritation.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may not be suitable.[6]Prevents skin absorption, a common route of exposure for pyridines.[1]
Protective Clothing A flame-resistant lab coat.[8]Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if not working in a fume hood.Protects against inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, with each step building upon the last to ensure a safe and compliant disposal process.

Step 1: Waste Segregation and Containerization

  • Dedicated Waste Container: Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[6][7]

  • Incompatibility Awareness: Do not mix this waste with other chemical waste streams. In particular, keep it separate from strong oxidizing agents and acids, with which it may react violently.[4][6]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Communication: The label should also indicate the potential hazards (e.g., "Flammable," "Toxic," "Irritant").

Step 3: Waste Accumulation

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[7]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to neutralize or dispose of this chemical through standard laboratory drains or as regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6]

  • Provide Full Disclosure: Inform the disposal professionals of the chemical's identity and its presumed hazards based on its pyridine and amine functionalities.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and decisive action is required.[9]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[7]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial handling to final removal by qualified personnel.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal Prep Don Appropriate PPE Designate Designate Fume Hood Area Prep->Designate Segregate Segregate Waste Designate->Segregate Containerize Place in Labeled Container Segregate->Containerize Seal Securely Seal Container Containerize->Seal Store Store in Ventilated Area Seal->Store Contain Use Secondary Containment Store->Contain ContactEHS Contact EHS/Waste Vendor Contain->ContactEHS Pickup Professional Waste Pickup ContactEHS->Pickup

Caption: A logical workflow for the safe disposal of this compound.

By adhering to these rigorous procedures, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental responsibility.

References

  • Scribd. Pyridine Safety Data Sheet Summary. [Link]

  • Enviro-Master. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]

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  • NICNAS. Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling N-Methyl-1-(4-methylpyridin-2-YL)methanamine (CAS No. 1060804-82-1). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally similar pyridine-based compounds. This approach mandates a cautious and conservative safety culture, assuming a hazard profile comparable to related toxic and irritant substances.

Hazard Assessment: Understanding the Risks

This compound is a substituted pyridine derivative. Compounds in this class can present significant health risks. Based on data from analogous compounds, potential hazards include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2][3][4]

  • Serious Eye Damage/Irritation: Can lead to serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[2][5]

Given these potential hazards, the use of appropriate PPE is not merely a recommendation but a critical component of safe laboratory practice.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a robust barrier against potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles must be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing or aerosol generation.[1] Ensure eye protection is compliant with NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).Nitrile gloves may offer splash protection but should be changed immediately upon contamination.[6] Always inspect gloves for tears or holes before use.[1] Use proper glove removal technique to avoid skin contact.[1]
Body Protection A flame-retardant, fully-buttoned lab coat or a chemical-resistant suit.A complete suit is recommended when handling larger quantities or in situations with a high risk of splashing.[1] Clothing should be immediately removed if it becomes contaminated.[2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[1]Required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosols or dust are generated.[5] Users must be properly fit-tested and trained.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, step-by-step protocol is fundamental to minimizing risk. The following workflow provides a self-validating system for safe handling.

Pre-Handling Operations
  • Information Review: Thoroughly review this guide and any available safety information for structurally similar compounds.

  • Engineering Controls: Confirm that the primary engineering control, a certified chemical fume hood, is functioning correctly.[7][8] Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • PPE Inspection: Meticulously inspect all PPE for damage or defects before entering the designated handling area.

Handling Protocol

The following diagram illustrates the logical flow of operations when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 post1 Segregate & Label Waste handle2->post1 post2 Clean Work Area post1->post2 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 emergency1 Evacuate Area emergency2 Alert Supervisor emergency1->emergency2 emergency3 Consult SDS/Safety Guide emergency2->emergency3 cluster_actions Immediate Actions exposure Exposure Event Skin Contact Eye Contact Inhalation Ingestion skin_action Remove contaminated clothing. Flush with water for 15 mins. exposure:skin->skin_action eyes_action Rinse with water for 15 mins, holding eyelids open. exposure:eyes->eyes_action inhalation_action Move to fresh air. Provide artificial respiration if needed. exposure:inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. exposure:ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency Response Protocol for Accidental Exposure.

  • Spill Management: For a minor spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material. Collect the material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Conclusion: A Culture of Safety

The responsible handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the guidance in this document into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(4-methylpyridin-2-YL)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(4-methylpyridin-2-YL)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.